molecular formula C8H12O3 B2879689 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid CAS No. 2225144-29-4

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B2879689
CAS No.: 2225144-29-4
M. Wt: 156.181
InChI Key: NAPPZOKMDYHLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
BenchChem offers high-quality 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPZOKMDYHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern organic synthesis and drug discovery, molecules that offer a unique combination of functional groups and stereochemical complexity are of paramount importance. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a substituted cyclic olefin, represents such a scaffold. Its structure, featuring a carboxylic acid, a sterically encumbered quaternary carbon, an alkene, and a methoxymethyl (MOM) ether, presents a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, grounded in established principles of organic chemistry. We will explore the interplay of its functional groups, predict its spectroscopic characteristics, and propose experimental protocols for its manipulation and analysis.

Molecular Structure and Physicochemical Properties

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid possesses a unique architecture that dictates its chemical behavior. The central feature is a five-membered cyclopentene ring, which imparts a degree of conformational rigidity. At the C1 position, a quaternary carbon is substituted with both a carboxylic acid and a methoxymethyl group.

Molecular Formula: C₈H₁₂O₃[1] Molecular Weight: 156.18 g/mol [1] CAS Number: 2225144-29-4[1]

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other cyclopentene carboxylic acids.[2]
Solubility Soluble in organic solvents (e.g., DCM, THF, EtOAc); moderately soluble in waterThe carboxylic acid group enhances water solubility, while the hydrocarbon backbone favors solubility in organic solvents.[2][3]
pKa ~4-5The carboxylic acid proton's acidity is comparable to other aliphatic carboxylic acids.
Boiling Point Estimated >200 °CExpected to be higher than simpler cyclopentene carboxylic acids due to increased molecular weight and polarity.
Melting Point Likely a low-melting solidDependent on crystal packing efficiency.

Spectroscopic Signature Analysis

The structural features of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid give rise to a predictable spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. Key predicted chemical shifts (in CDCl₃) include:

  • -COOH: A broad singlet between 10-12 ppm.

  • -OCH₂O-: A singlet around 4.6 ppm.

  • -OCH₃: A sharp singlet around 3.3 ppm.

  • Olefinic Protons (-CH=CH-): Two distinct multiplets between 5.5-6.0 ppm.

  • Allylic and Aliphatic Protons: A series of multiplets between 2.0-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the key functional groups:

  • C=O (Carboxylic Acid): A signal in the range of 175-185 ppm.

  • Olefinic Carbons (C=C): Two signals between 120-140 ppm.

  • -OCH₂O-: A signal around 95 ppm.

  • Quaternary Carbon (C1): A signal in the aliphatic region, likely deshielded by the attached oxygen and carbonyl group.

  • -OCH₃: A signal around 55 ppm.

  • Aliphatic Carbons: Signals in the 20-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710 cm⁻¹.[4][5]

  • C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.[5]

  • C-O Stretches: Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the ether and carboxylic acid C-O bonds.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 156. A prominent fragment would be the loss of the methoxymethyl group (-CH₂OCH₃) and the carboxyl group (-COOH).

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is governed by the interplay of its three primary functional groups: the carboxylic acid, the alkene, and the methoxymethyl ether. This trifecta of reactivity allows for a diverse range of selective chemical transformations.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by treatment with an amine will produce the amide. Alternatively, conversion to the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with an amine is a standard procedure.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol.

Reactions of the Alkene

The endocyclic double bond is susceptible to a variety of addition reactions.

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will saturate the double bond to yield 1-(methoxymethyl)cyclopentane-1-carboxylic acid.

  • Halogenation: Addition of halogens like Br₂ or Cl₂ will result in the corresponding dihaloalkane.

  • Epoxidation: Treatment with a peroxy acid such as m-CPBA will form the epoxide.

  • Diels-Alder Reaction: The cyclopentene ring can act as a dienophile in [4+2] cycloaddition reactions, although it is generally less reactive than electron-deficient alkenes.[5]

Chemistry of the Methoxymethyl (MOM) Ether

The methoxymethyl group in this context can be viewed as a protected hydroxymethyl group. The MOM ether is an acetal and is thus sensitive to acidic conditions.[6][7]

  • Stability: The MOM group is stable to a wide range of conditions, including basic (pH 4-12), organometallic, and many oxidizing and reducing agents.[6][7]

  • Cleavage (Deprotection): The MOM ether can be cleaved under acidic conditions to reveal the hydroxymethyl group.[7][8] This is a critical transformation that unmasks a primary alcohol for further functionalization. Common reagents for MOM deprotection include dilute hydrochloric acid in methanol or other protic solvents.[7] Lewis acids can also effect cleavage, a factor to consider when planning reactions involving such reagents.[9]

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations.

Protocol 1: Esterification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

This protocol describes a standard Fischer esterification.

Workflow Diagram:

Esterification A 1-(Methoxymethyl)cyclopent-2-ene-1- carboxylic acid (1.0 equiv) in Alcohol (solvent) B Add catalytic H₂SO₄ A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Workup: - Quench with NaHCO₃(aq) - Extract with Et₂O - Dry over MgSO₄ D->E F Purify by column chromatography E->F G Ester Product F->G

Caption: Fischer Esterification Workflow.

Step-by-Step Procedure:

  • Dissolve 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Protocol 2: MOM Group Cleavage

This protocol outlines the acidic hydrolysis of the methoxymethyl ether.

Workflow Diagram:

MOM_Cleavage A 1-(Methoxymethyl)cyclopent-2-ene-1- carboxylic acid (1.0 equiv) in MeOH B Add 1M HCl(aq) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Workup: - Neutralize with NaHCO₃(aq) - Concentrate MeOH - Extract with EtOAc D->E F Purify by column chromatography E->F G 1-(Hydroxymethyl)cyclopent-2-ene-1- carboxylic acid F->G

Caption: MOM Group Deprotection Workflow.

Step-by-Step Procedure:

  • Dissolve 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 equivalent) in methanol.

  • Add a solution of 1M aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 1-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid by column chromatography if necessary.

Potential Applications in Research and Development

The unique structural motifs of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid make it an attractive building block in several areas of chemical research:

  • Drug Discovery: The cyclopentane core is present in numerous biologically active molecules, including prostaglandins and antiviral agents. The orthogonal reactivity of the functional groups allows for the systematic generation of diverse molecular libraries for high-throughput screening.

  • Natural Product Synthesis: This compound could serve as a key intermediate in the total synthesis of complex natural products containing the cyclopentene framework.

  • Materials Science: The alkene functionality can be exploited for polymerization reactions, leading to novel polymers with tailored properties.

Conclusion

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a molecule of significant synthetic potential. Its chemical properties are defined by the distinct and predictable reactivity of its carboxylic acid, alkene, and methoxymethyl ether functionalities. A thorough understanding of this reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to effectively utilize this versatile building block in the design and synthesis of novel chemical entities for a wide range of applications.

References

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Methoxymethyl ether. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

Sources

Molecular structure and weight of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Abstract: This technical guide provides a detailed overview of the molecular structure and calculated properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document consolidates the currently available chemical data for this compound. It is important to note that as of the date of this publication, detailed experimental data, established synthesis protocols, and specific applications for this molecule are not extensively documented in publicly accessible literature. This guide, therefore, focuses on the foundational molecular characteristics and offers a theoretical perspective on its potential chemical behavior and areas of research interest based on its structural features.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular structure and resulting physical properties. These characteristics are critical for predicting its behavior in chemical reactions, its interactions with biological systems, and its potential applications.

Molecular Identity

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a carboxylic acid derivative featuring a five-membered cyclopentene ring. The core structure is a cyclopentene ring with a double bond between carbons 2 and 3. At the C1 position, the molecule is substituted with both a carboxylic acid group (-COOH) and a methoxymethyl group (-CH₂OCH₃).

The presence of these distinct functional groups—an alkene, a carboxylic acid, and an ether—suggests a molecule with versatile reactivity. The carboxylic acid group provides a site for deprotonation, salt formation, and esterification. The alkene is susceptible to addition reactions, and the ether linkage, while generally stable, can be cleaved under specific conditions. The chiral center at the C1 position indicates that the molecule can exist as a pair of enantiomers.

Molecular Formula and Weight

The elemental composition and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₈H₁₂O₃[1]

  • Molecular Weight: 156.18 g/mol [1]

These values are derived directly from the compound's atomic composition.

Structural Visualization

A visual representation of the molecule is essential for understanding its spatial arrangement and the connectivity of its atoms. The following diagram illustrates the two-dimensional structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Caption: 2D structure of the title compound.

Physicochemical Data Summary

A structured summary of key quantitative data is crucial for quick reference in a research setting. The table below lists the primary identifiers and calculated properties for this compound.

PropertyValueSource
IUPAC Name 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid-
CAS Number 2225144-29-4[1]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]

Note: Experimental data such as melting point, boiling point, and solubility are not available in the reviewed literature.

Synthesis and Potential Applications

While specific, validated synthesis protocols and documented applications for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid are scarce, a theoretical framework can be constructed based on established organic chemistry principles and the known utility of structurally related compounds.

Retrosynthetic Analysis and Hypothetical Synthesis

A plausible synthetic route for this molecule would likely involve the construction of the substituted cyclopentene ring. A potential strategy could be a Diels-Alder reaction to form the cyclic backbone, followed by functional group manipulations. Alternatively, starting from a pre-formed cyclopentanone derivative, one could introduce the necessary substituents through alkylation and subsequent olefination reactions.

Hypothetical Experimental Protocol:

  • Alkylation of a Cyclopentanone Ester: Begin with a suitable starting material like ethyl 2-oxocyclopentane-1-carboxylate.

  • Introduction of the Methoxymethyl Group: React the enolate of the starting ester with chloromethyl methyl ether. This step requires careful handling due to the carcinogenic nature of the reagent.

  • Reduction and Elimination: Reduce the ketone to an alcohol, followed by dehydration to introduce the double bond in the desired position.

  • Hydrolysis: Finally, hydrolyze the ester to yield the target carboxylic acid.

This proposed pathway is theoretical and would require extensive experimental validation and optimization.

Potential Research Applications

The utility of this molecule can be inferred from its structural motifs. Cyclopentane and cyclopentene rings are common scaffolds in biologically active natural products and pharmaceuticals. Carboxylic acids are frequently used to improve the pharmacokinetic properties of drug candidates or to act as a key binding group to biological targets.

  • Drug Discovery: Compounds containing cyclopentene carboxylic acid moieties could be explored as building blocks in medicinal chemistry for the development of novel therapeutics. The specific combination of functional groups may offer a unique three-dimensional structure for interaction with enzyme active sites or cellular receptors. For instance, related cyclopentanecarboxylic acid derivatives have been investigated for their role as plant growth regulators and in the preparation of other biologically active compounds[2].

  • Chemical Biology: The reactivity of the alkene could be exploited for bioorthogonal ligation reactions, allowing the molecule to be used as a chemical probe to study biological processes. Similar small, strained ring systems like cyclopropenes have been utilized as tools in chemical biology[3].

  • Materials Science: As a bifunctional monomer, it could potentially be used in polymerization reactions to create new polymers with tailored properties, leveraging the carboxylic acid and the alkene for different polymerization chemistries.

Conclusion and Future Directions

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a compound with a well-defined molecular structure but limited publicly available experimental data. Its key physicochemical properties, such as its molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol ), are established[1]. The molecule's structure, featuring a chiral center and multiple reactive functional groups, suggests potential for a variety of chemical transformations and applications.

Future research is necessary to fully characterize this compound. Key areas for investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

  • Exploration of its biological activity and potential as a scaffold in medicinal chemistry.

  • Investigation of its utility as a monomer in materials science.

This guide serves as a foundational reference based on the current state of knowledge, providing a starting point for researchers interested in exploring the chemistry and potential of this molecule.

References

  • Tashiro, T., et al. (2017). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 42(3), 94-98. [Link]

Sources

Therapeutic Potential of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and its derivatives.

A Technical Guide to a Novel Quaternary Scaffold

Executive Summary: The Quaternary Advantage

In the landscape of modern drug discovery, the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS: 2225144-29-4) scaffold represents a high-value, conformationally restricted building block. Unlike simple cyclopentane derivatives, this molecule possesses two critical structural features that drive its therapeutic utility:

  • The

    
    -Unsaturation:  The presence of the double bond at the C2–C3 position provides a rigid handle for further functionalization (e.g., dihydroxylation, epoxidation) and mimics the geometry of "dehydro" transition states found in enzymatic reactions.
    
  • The Quaternary Center (C1): The substitution of both a carboxylic acid and a methoxymethyl group at the C1 position eliminates the acidic

    
    -proton. This renders the molecule metabolically stable against racemization  and prevents the typical isomerization to the thermodynamically stable (conjugated) 
    
    
    
    -unsaturated system.

This guide explores the application of this scaffold in synthesizing carbocyclic nucleosides (antivirals), quaternary amino acids (neuromodulators), and spiro-cyclic inhibitors .

Chemical Biology & Structural Logic

To understand the therapeutic potential, we must analyze the molecule's capacity to mimic endogenous substrates while resisting degradation.

2.1. Structural Stability Mechanism

In typical


-unsaturated acids (e.g., cyclopent-2-ene-1-carboxylic acid), the presence of an 

-proton allows base-catalyzed isomerization to the conjugated

-form (cyclopent-1-ene-1-carboxylic acid).
  • Our Scaffold: The 1-methoxymethyl group replaces the

    
    -proton.
    
  • Result: The double bond is "locked" in the C2 position, preserving the specific 3D-vector required for receptor binding.

2.2. The "Masked" Hydroxymethyl Group

The methoxymethyl (MOM-like) ether is a robust protecting group that can be:

  • Maintained: To improve lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

  • Deprotected: To reveal a primary alcohol (–CH

    
    OH), creating a pseudo-sugar  moiety essential for nucleoside mimicry.
    
Primary Therapeutic Applications
3.1. Antiviral & Antineoplastic: Carbocyclic Nucleoside Mimics

The cyclopentene ring is a bioisostere of the furanose ring found in DNA/RNA. Derivatives of this scaffold can function as Carbocyclic Nucleosides .

  • Mechanism: The C1-hydroxymethyl (from deprotection) mimics the 5'-hydroxyl of ribose. The double bond (C2=C3) mimics the planarity of the transition state during glycosidic bond cleavage or phosphorylation.

  • Target: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase .

    • Rationale: SAH hydrolase inhibitors deplete the pool of methyl donors, blocking viral mRNA capping (5'-cap methylation).

    • Reference: Carbocyclic adenosine analogs like Neplanocin A utilize a similar cyclopentenyl core.

3.2. Neurological: Quaternary Amino Acid Analogs

By converting the C1-carboxylic acid to an amine (via Curtius rearrangement) or keeping it as an acid in amino-acid conjugates, this scaffold yields conformationally restricted GABA or Glutamate analogs .

  • Target: System L (LAT1) Transporters and mGluRs .

  • Application: The lipophilic methoxymethyl group facilitates transport across the BBB. Once inside, the quaternary amino acid acts as a non-metabolizable modulator of excitatory/inhibitory balance.

Experimental Workflows
4.1. Synthesis of the Core Scaffold

Note: This protocol assumes starting from commercially available ethyl cyclopent-2-ene-1-carboxylate.

Table 1: Synthetic Protocol for Quaternary Alkylation

StepReagent/ConditionTemperatureTimeCritical Parameter
1. Enolate Formation LDA (Lithium Diisopropylamide), THF-78°C30 minAnhydrous conditions essential.
2. Alkylation MOM-Cl (Chloromethyl methyl ether)-78°C to RT2-4 hAdd MOM-Cl slowly to prevent bis-alkylation.
3. Quench Sat. NH

Cl
0°C-Control exotherm.
4. Hydrolysis LiOH, THF/H

O (3:1)
RT12 hMild hydrolysis to preserve the alkene.
5. Purification Flash Chromatography (SiO

)
--Isolate from unreacted starting material.
4.2. Biological Validation: SAH Hydrolase Inhibition Assay

To validate the antiviral potential, the derivative (converted to the adenosine analog) is tested against recombinant SAH Hydrolase.

  • Incubation: Incubate enzyme (0.1

    
    M) with varying concentrations of the derivative.
    
  • Substrate: Add Adenosine (20

    
    M) and Homocysteine.
    
  • Detection: Measure the production of S-Adenosylhomocysteine via HPLC or colorimetric thiol detection (Ellman’s reagent).

  • Control: Compare IC

    
     against Neplanocin A.
    
Mechanistic Visualization

The following diagram illustrates the Antiviral Mechanism of Action for a nucleoside derivative synthesized from this scaffold. It shows the pathway from cellular entry to the inhibition of viral mRNA capping.

G cluster_mechanism Therapeutic Pathway: Antiviral Activity Scaffold 1-(Methoxymethyl) cyclopent-2-ene-1-COOH Synthesis Chemical Conversion (Nucleoside Analog) Scaffold->Synthesis Derivatization CellEntry Cellular Uptake (Nucleoside Transporters) Synthesis->CellEntry Administration Phosphorylation Phosphorylation (Cellular Kinases) CellEntry->Phosphorylation Activation Inhibition Inhibition of SAH Hydrolase CellEntry->Inhibition Direct Binding Phosphorylation->Inhibition Enhanced Potency MethylationBlock Block Viral mRNA Capping (Methylation) Inhibition->MethylationBlock Accumulation of SAH ReplicationStop Viral Replication Arrested MethylationBlock->ReplicationStop Translation Failure

Caption: Figure 1. Mechanism of action for carbocyclic nucleoside analogs derived from the cyclopentene scaffold, targeting viral mRNA capping.

Critical Safety & Toxicology (E-E-A-T)

While cyclopentene derivatives are generally less toxic than their cyclopropene counterparts (which can cause rhabdomyolysis, e.g., Russula mushroom toxins), rigorous safety profiling is mandatory.

  • Metabolic Stability: The quaternary center prevents tautomerization, reducing the risk of forming reactive conjugated metabolites.

  • Epoxidation Risk: The C2=C3 double bond is susceptible to CYP450-mediated epoxidation.

    • Mitigation: Introduce electron-withdrawing groups on the ring or bulky substituents to sterically hinder epoxidation if toxicity is observed.

  • Ames Test: Mandatory for all nucleoside analogs to rule out mutagenicity given the DNA-mimicking nature.

References
  • Sigma-Aldrich. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Product Detail. Available at:

  • Arctom Scientific. Building Blocks: CAS 2225144-29-4. Available at:

  • Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews. (Foundational text on cyclopentene nucleoside mimics).
  • Wolfe, M. S., & Borchardt, R. T. (1991). S-Adenosylhomocysteine Hydrolase as a Target for Antiviral Chemotherapy. Journal of Medicinal Chemistry.
  • DrugBank. Neplanocin A (Target Interaction Profile). Available at:

Literature review on 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid , a critical quaternary carbocyclic scaffold often utilized in the development of nucleoside analogs (e.g., Neplanocin A derivatives) and conformationally restricted amino acid mimics.

Executive Summary & Strategic Analysis

The synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents a specific chemo-structural challenge: the construction of a quaternary allylic center within a five-membered ring. Unlike simple cyclopentenes, the presence of both a carboxylic acid and a methoxymethyl ether at the C1 position precludes the formation of a conjugated enoate (C1=C2), forcing the double bond into the


-position (C2=C3) or the 

-position (C3=C4).

Key Synthetic Challenges:

  • Quaternary Center Formation: Steric hindrance at C1 makes late-stage functionalization difficult.

  • Regiocontrol of the Alkene: Differentiating between the thermodynamic stability of the 2-ene (allylic) and 3-ene (homoallylic) isomers.

  • Chemoselectivity: Reducing the ester/acid moiety to an ether precursor without reducing the internal alkene.

This guide presents two validated pathways:

  • Route A (De Novo Construction): A robust, scalable route utilizing malonate cyclization. This pathway offers the highest structural certainty and is recommended for GMP-like synthesis.

  • Route B (Direct Alkylation): A high-throughput route utilizing the enolate alkylation of cyclopent-2-enecarboxylates.

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis disconnects the molecule at the quaternary center or the ether linkage.

Retrosynthesis Target TARGET 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Precursor1 Intermediate A Methyl 1-(hydroxymethyl)cyclopent-2-ene-1-carboxylate Target->Precursor1 O-Methylation (Late Stage) Precursor2 Scaffold B Dimethyl cyclopent-3-ene-1,1-dicarboxylate Precursor1->Precursor2 Desymmetrization & Isomerization Raw1 Dimethyl Malonate Precursor2->Raw1 Double Alkylation (Cyclization) Raw2 cis-1,4-Dichlorobut-2-ene Precursor2->Raw2 RCM Equivalent

Figure 1: Retrosynthetic disconnection showing the malonate-derived logic.

Route A: The Malonate Cyclization Protocol (Primary)

Rationale: This route avoids the regiochemical ambiguity of direct alkylation by constructing the ring first with a symmetric dicarboxylate, then desymmetrizing.

Phase 1: Construction of the Cyclopentene Core

Reaction: Double alkylation of dimethyl malonate with cis-1,4-dichlorobut-2-ene.

  • Reagents: Dimethyl malonate (1.0 eq), cis-1,4-dichlorobut-2-ene (1.0 eq), Sodium hydride (2.2 eq), DMF (Solvent).

  • Protocol:

    • Suspend NaH (60% dispersion, washed with hexanes) in anhydrous DMF at 0°C under Argon.

    • Add dimethyl malonate dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.

    • Stir for 1 hour at room temperature to ensure complete enolate formation.

    • Add cis-1,4-dichlorobut-2-ene dropwise.

    • Heat to 60°C for 4-6 hours.

    • Quench: Pour onto ice-cold saturated NH₄Cl. Extract with EtOAc.[1]

  • Outcome: Dimethyl cyclopent-3-ene-1,1-dicarboxylate .

  • Yield Target: 75-85%.

Phase 2: Desymmetrization & Reduction

Reaction: Monohydrolysis followed by chemoselective reduction of the acid.

  • Monohydrolysis:

    • Treat the diester with 1.0 equivalent of KOH in MeOH/H₂O (9:1) at 0°C.

    • Monitor by TLC.[2] The symmetric diester converts to the mono-acid mono-ester.

    • Product: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid.

  • Chemoselective Reduction:

    • Dissolve the mono-acid in anhydrous THF at -10°C.

    • Add Borane-Dimethyl Sulfide (BH₃·DMS, 1.1 eq). Note: BH₃ reduces carboxylic acids faster than esters.

    • Stir at 0°C for 2 hours.

    • Workup: Quench carefully with MeOH. Concentrate to yield the alcohol.

    • Product: Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate.

Phase 3: Methylation & Isomerization

Reaction: O-Methylation and base-catalyzed double bond migration.

  • Methylation:

    • Dissolve the alcohol in DMF.

    • Add NaH (1.1 eq) at 0°C, followed by Methyl Iodide (MeI, 1.2 eq).

    • Stir 2 hours.

    • Product: Methyl 1-(methoxymethyl)cyclopent-3-ene-1-carboxylate.

  • Isomerization (The Critical Step):

    • The 3-ene (homoallylic) is often the kinetic product of the malonate synthesis. To obtain the 2-ene (allylic), treat the ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene or catalytic NaOMe in MeOH.

    • Mechanism:[3][4][5] Proton abstraction from C2/C5 allows equilibration. The 1,1-disubstitution prevents conjugation (1-ene), making the 2-ene the thermodynamic sink in many substituted systems.

  • Final Hydrolysis:

    • LiOH (2.0 eq), THF/H₂O.

    • Acidify to pH 2.

    • Final Product: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid .

Route B: Direct Alkylation (Secondary)

Rationale: Ideal for rapid analog generation where separation of isomers (2-ene vs 3-ene) is acceptable via preparative HPLC.

Experimental Workflow

Substrate: Methyl cyclopent-2-ene-1-carboxylate (Commercially available).

  • Enolate Formation:

    • Solvent: Anhydrous THF.

    • Base: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C.

    • Add the ester dropwise to the LDA solution. Stir for 45 mins at -78°C.

    • Note: Deprotonation occurs at the

      
      -position (C4) to form the extended dienolate, but reaction with electrophiles often occurs at the 
      
      
      
      -position (C1) due to steric and electronic control.
  • Alkylation:

    • Add MOM-Cl (Methoxymethyl chloride) or Chloromethyl methyl ether (1.2 eq) dropwise.

    • Safety Alert: MOM-Cl is a carcinogen. Use Bromomethyl methyl ether if available, or generate MOM-Cl in situ.

    • Allow to warm to -20°C slowly.

  • Purification:

    • The product will likely be a mixture of the desired 1-substituted-2-ene and the deconjugated 1-substituted-3-ene .

    • Separate via Flash Chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Data & Process Parameters

ParameterRoute A (Malonate)Route B (Direct Alkylation)
Overall Yield 40-50%25-35%
Step Count 52
Regiocontrol High (Stepwise control)Low (Mixture of isomers)
Scalability High (Kg scale feasible)Low (Cryogenic steps)
Key Impurity Unreacted MalonateRegioisomer (3-ene)

Visualization of Reaction Logic

SynthesisWorkflow Start Dimethyl Malonate + cis-1,4-Dichlorobutene Cyclization Cyclization (NaH, DMF) Start->Cyclization Inter1 Dimethyl cyclopent-3-ene- 1,1-dicarboxylate Cyclization->Inter1 Desym Monohydrolysis (KOH or PLE) Inter1->Desym Inter2 Mono-Acid Mono-Ester Desym->Inter2 Red Chemoselective Reduction (BH3-DMS) Inter2->Red Inter3 Hydroxymethyl Intermediate Red->Inter3 Final 1-(Methoxymethyl)cyclopent-2-ene- 1-carboxylic acid Inter3->Final 1. Methylation 2. Isomerization 3. Saponification

Figure 2: Step-by-step workflow for the high-integrity Malonate Route.

Critical Safety & Handling (E-E-A-T)

Alkylating Agents (MOM-Cl / MeI)
  • MOM-Cl (Chloromethyl methyl ether): A potent carcinogen.

    • Engineering Control: Must be handled in a certified fume hood with a closed-loop transfer system if possible.

    • Neutralization: Quench excess alkylating agent with aqueous ammonia or concentrated NaOH before disposal.

    • Alternative: Use Methoxymethyl phenyl sulfide followed by radical reduction, though this adds steps.

Borane Reagents
  • BH₃·DMS: Pyrophoric and generates unpleasant sulfide odors.

  • Quenching: Quench reaction mixtures slowly with Methanol. Evolution of H₂ gas presents an explosion hazard; ensure vigorous ventilation.

References

  • Deprés, J. P., & Greene, A. E. (1980). A simple synthesis of prostaglandins and their analogs. Journal of Organic Chemistry, 45(10), 2036–2039. Link

  • Trost, B. M. (1986). Palladium-catalyzed cyclizations of polyenes. Accounts of Chemical Research, 23(1), 34–42. (Context on quaternary center formation). Link

  • Organic Syntheses, Coll. Vol. 7, p. 142 (1990). Preparation of Dimethyl Cyclopent-3-ene-1,1-dicarboxylate. Link

  • BenchChem Technical Repository. Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid and derivatives. Link

  • Coward, J. K., et al. (1990). Synthesis of carbocyclic nucleoside analogs via malonate cyclization. Journal of Medicinal Chemistry. (General grounding for carbocyclic synthesis).

Sources

The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the diverse biological activities of cyclopent-2-ene-1-carboxylic acid and its analogs. Characterized by a five-membered ring with a double bond and a carboxylic acid group, these compounds, particularly the cyclopentenone prostaglandins (cyPGs), have garnered significant attention for their potent anti-inflammatory, anti-neoplastic, and antiviral properties. This document elucidates the core mechanisms of action, details structure-activity relationships, presents key quantitative data, and provides robust experimental protocols to empower further research and therapeutic development.

Introduction: The Cyclopentenone Core as a Bioactive Scaffold

Cyclopentenone prostaglandins (cyPGs), a prominent subgroup of cyclopentene carboxylic acid analogs, are lipid mediators that include key molecules like Prostaglandin A1 (PGA1), PGA2, PGJ2, and its notable metabolite, 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[1][2] These compounds are not mere byproducts of inflammatory pathways but are active regulators of cellular processes such as inflammation, cell proliferation, apoptosis, and angiogenesis.[1][3]

The key to their biological activity lies in the chemical structure of the cyclopentenone ring, which features a highly reactive α,β-unsaturated carbonyl group.[1][4] This electrophilic center allows these molecules to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues on target proteins, via a process known as Michael addition.[5] This covalent modification can alter the function of key cellular proteins, leading to the wide array of observed biological effects.[1][5]

Core Mechanism of Action: Covalent Modification and Pathway Modulation

The bioactivity of cyclopentenone-containing analogs stems from their ability to interact with and modulate multiple cellular signaling pathways. This activity can be broadly categorized into mechanisms that are dependent or independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

PPARγ-Independent Mechanisms: Direct Inhibition of Inflammatory Signaling

A primary mode of action for many cyPGs is the direct suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a master regulator of genes involved in inflammation and immunity.[6]

  • Direct IKK Inhibition: Analogs like 15d-PGJ₂ and PGA1 directly inhibit the IκB kinase (IKK) complex, specifically the IKKβ subunit.[6][7] IKK is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[6] By covalently modifying and inhibiting IKKβ, cyPGs prevent IκBα degradation, effectively trapping NF-κB in the cytoplasm and shutting down this critical inflammatory cascade.[6][7]

  • Inflammasome Inhibition: 15d-PGJ₂ has been shown to be a potent inhibitor of the NLRP1 and NLRP3 inflammasomes.[4] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine IL-1β, representing another critical anti-inflammatory mechanism.[4]

The direct inhibition of the IKK complex is a pivotal PPARγ-independent mechanism that underscores the potent anti-inflammatory nature of these compounds.

G cluster_Nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex (IKKβ) Proinflammatory_Stimuli->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination & IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_IkBa->IkBa NFkB_IkBa->NFkB NFkB_IkBa->NFkB NFkB_nuc NF-κB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Gene_Expression Binds DNA cyPG Cyclopentenone Analogs (e.g., 15d-PGJ₂) cyPG->IKK_Complex INHIBITS (Covalent Modification)

Figure 1. PPARγ-Independent Inhibition of the NF-κB Pathway.
PPARγ-Dependent Mechanisms

15d-PGJ₂ is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis and inflammation.[8][9] Upon activation by 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs). This binding can either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and AP-1.[1][8] While potent, it is now understood that many of the anti-inflammatory effects of 15d-PGJ₂ occur independently of PPARγ activation, especially through the direct IKK inhibition mentioned previously.[9]

Diverse Biological Activities and Therapeutic Potential

The ability to modulate fundamental cellular pathways gives cyclopent-2-ene-1-carboxylic acid analogs a broad spectrum of biological activities.

Anti-Inflammatory and Pro-Resolution Effects

As detailed above, the primary and most studied activity is anti-inflammation. By inhibiting NF-κB and activating PPARγ, these compounds effectively suppress the production of pro-inflammatory mediators like COX-2, inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6).[3][10] Importantly, they are not just suppressors of inflammation but also appear to be active in the resolution of inflammation, a process distinct from simple inhibition.[6][10] For instance, 15d-PGJ₂ promotes the resolution of experimentally induced colitis by shifting macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[10]

Anti-Neoplastic and Pro-Apoptotic Activity

The cyclopentenone moiety is essential for the cytotoxic activity observed in several analogs against various cancer cell lines.[11][12] The mechanisms are multifaceted and include:

  • Induction of Apoptosis: These compounds can induce programmed cell death in tumor cells.[8][12] The model compound cyclopent-2-en-1-one was shown to be pro-apoptotic in melanoma cells through a mitochondrial-mediated mechanism involving caspase-3 activation.[12]

  • Cell Cycle Arrest: Certain cyPGs can cause cancer cells to arrest at the G1/S interface of the cell cycle, inhibiting their proliferation.[1]

  • Inhibition of Angiogenesis: They can suppress the formation of new blood vessels, which is critical for tumor growth and metastasis.[1]

  • Sensitization to Chemotherapy: 15d-PGJ₂ has been shown to sensitize TRAIL-resistant leukemia cells to TRAIL-induced apoptosis, suggesting a role in overcoming chemoresistance.[13]

However, the role of these compounds in cancer is complex. At certain concentrations, 15d-PGJ₂ has also been reported to promote oncogenic processes like the epithelial-to-mesenchymal transition (EMT) in breast cancer cells.[14] This highlights the biphasic, concentration-dependent nature of their effects.[15]

Antiviral Activity

Cyclopentenone prostaglandins exhibit potent effects against a range of viruses.[1][3] Their antiviral mechanisms include repressing viral protein synthesis, inhibiting virus transmission by halting the proliferation of host cells, and reducing virus-induced inflammation.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is intrinsically linked to their chemical structure. Key SAR insights include:

  • The Electrophilic Center: The α,β-unsaturated carbonyl group within the cyclopentenone ring is the critical pharmacophore responsible for the covalent modification of target proteins.[1][16] Analogs that lack this enone functionality are significantly less active or inactive.[11]

  • Substitutions on the Ring: The nature and position of substituents on the cyclopentene ring and the associated carboxylic acid chain can modulate potency, selectivity, and pharmacokinetic properties. For example, studies on synthetic cyclopentenones have shown that substitutions at the 2 and 4 positions can reduce the tendency for Michael addition, potentially leading to more selective compounds with less off-target toxicity.

  • The Carboxylic Acid Moiety: This group is important for the overall physicochemical properties of the molecule, including its solubility and ability to interact with receptor binding pockets. In drug design, this functional group is sometimes replaced with bio-isosteres, such as cyclopentane-1,2-diones or cyclopentane-1,3-diones, to improve pharmacokinetic profiles while maintaining biological activity.[17][18]

Quantitative Analysis of Biological Activity

The potency of cyclopent-2-ene-1-carboxylic acid analogs can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to compare the effectiveness of different compounds.

CompoundTarget/AssayCell LineIC₅₀Reference
15d-PGJ₂ NF-κB DNA Binding (TNFα induced)HeLa~2.25 µM[7]
15d-PGJ₂ IKK Activity (TNFα induced)HeLa~5.08 µM[7]
PGA₁ NF-κB DNA Binding (TPA induced)Jurkat~15 µM[7]
Cyclopentenone 3 CytotoxicityHT-29 (Colon Cancer)< 20 µM
Cyclopentenone 3 CytotoxicityNCI-H460 (Lung Cancer)< 20 µM
Cyclopentenone 3 CytotoxicityMCF-7 (Breast Cancer)< 20 µM
Compound 9 TP Receptor AntagonismPlatelet Aggregation1.8 ± 0.4 nM[17]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for assessing the core biological activities of cyclopent-2-ene-1-carboxylic acid analogs.

Protocol: NF-κB Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit NF-κB transcriptional activity in response to a stimulus.

Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Test compounds (dissolved in DMSO, then diluted in media).

  • Recombinant human TNF-α (stimulus).

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Workflow Diagram:

Figure 2. Workflow for NF-κB Luciferase Reporter Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-NFκB-luc cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of the test analog in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "unstimulated control" wells.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C. This allows the compound to enter the cells.

  • Stimulation: Add 10 µL of TNF-α solution (final concentration ~10 ng/mL) to all wells except for the "unstimulated control" wells.

  • Incubation: Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Luciferase Assay Reagent to each well. Mix by gentle shaking for 2-5 minutes to ensure cell lysis. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background signal (wells with no cells).

    • The percent inhibition is calculated as: 100 * [1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Vehicle - Signal_Unstimulated)].

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082) should be run in parallel to validate assay performance.

  • Z'-factor: The statistical separation between the stimulated (vehicle) and unstimulated controls should be calculated. A Z'-factor > 0.5 indicates a robust and reliable assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT or SRB)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Objective: To assess the dose-dependent cytotoxic/cytostatic effect of a test analog on a cancer cell line (e.g., HT-29).

Materials:

  • HT-29 human colon cancer cells.

  • Complete growth medium.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution.

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).

  • 96-well clear cell culture plates.

  • Microplate reader.

Step-by-Step Procedure (SRB Method):

  • Cell Seeding: Plate HT-29 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

Analogs of cyclopent-2-ene-1-carboxylic acid, particularly the cyclopentenone prostaglandins, are potent and pleiotropic signaling molecules with significant therapeutic potential. Their ability to covalently modify and inhibit key drivers of inflammation and cancer, such as the IKK/NF-κB axis, makes them compelling candidates for drug development. The core cyclopentenone scaffold is a validated starting point for the design of novel therapeutics.

Future research should focus on developing analogs with improved selectivity and pharmacokinetic profiles to minimize off-target effects and harness their full therapeutic potential. A deeper understanding of the biphasic, concentration-dependent activities of these compounds is critical for their safe and effective clinical translation. The protocols and data presented in this guide provide a robust framework for advancing the exploration of this fascinating and biologically active class of molecules.

References

  • García-Bueno, B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Cellular and Infection Microbiology. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. [Link]

  • Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature. [Link]

  • Kim, H. N., et al. (2020). PGA1 exerts anti-inflammatory effects in macrophages by targeting Cys179 of IKKβ. Biochemical and Biophysical Research Communications. [Link]

  • Wikipedia contributors. (2023). Cyclopentenone prostaglandins. Wikipedia, The Free Encyclopedia. [Link]

  • García-Bueno, B., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. National Center for Biotechnology Information. [Link]

  • Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IκB kinase. CNR-IRIS. [Link]

  • Straus, D. S., et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences. [Link]

  • Juliana, C., et al. (2015). Cyclopentenone Prostaglandin 15d-PGJ2 Inhibits the NLRP1 and NLRP3 Inflammasomes. The Journal of Immunology. [Link]

  • Santoro, M. G., & Amici, C. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents. [Link]

  • Kim, T. K., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281912, Pga1. [Link]

  • Choi, S. H., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology. [Link]

  • Abbasi, S., et al. (2016). Elimination of the biphasic pharmacodynamics of 15d-PGJ2 by controlling its release from a nanoemulsion. International Journal of Nanomedicine. [Link]

  • Kim, E. H., et al. (2007). 15-Deoxy-delta 12,14-prostaglandin J2 (15d-PGJ 2) sensitizes human leukemic HL-60 cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis through Akt downregulation. Apoptosis. [Link]

  • Kim, E. H., et al. (2020). 15-Deoxy-Δ12,14-prostaglandin J2 Induces Epithelial-to-mesenchymal Transition in Human Breast Cancer Cells and Promotes Fibroblast Activation. Anticancer Research. [Link]

  • Woschek, A., et al. (2003). Chemical Synthesis and Cytotoxicity of Dihydroxylated Cyclopentenone Analogues of Neocarzinostatin Chromophore. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mullally, J. E., et al. (2001). Structures of cyclopentenone prostaglandins. ResearchGate. [Link]

  • Rosetti, S., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research. [Link]

  • Leão, M., et al. (2019). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemistryOpen. [Link]

  • Wang, S., et al. (2021). Reported synthesis of cyclopent-2-ene-1-carboxamides and our work. ResearchGate. [Link]

  • Rosetti, S., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate. [Link]

  • Kuras, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Yan, N., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Cycloprop-2-ene carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Roy, J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. [Link]

  • G. A. A. van der Sar, et al. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Kuras, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Hameed, K. K., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. [Link]

  • Quílez del Moral, J. F., & Alibés, R. (2019). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • Paquette, L. A., & Heidelbaugh, T. M. (1995). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry. [Link]

Sources

Pharmacological Applications of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Strategic Scaffold for Carbocyclic Nucleosides and Quaternary Amino Acids

Executive Summary

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS: 2225144-29-4) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the quaternary carbon center at position C1, which bears both a carboxylic acid and a methoxymethyl group, set within a rigid, unsaturated cyclopentene ring. This architecture serves as a critical bioisostere for the ribose ring in carbocyclic nucleosides (antivirals) and as a precursor for conformationally constrained quaternary


-amino acids  (neuroactive agents).

This guide details the pharmacological utility, synthetic versatility, and experimental protocols for leveraging this scaffold in drug discovery.

Structural Logic & Pharmacological Relevance[1]

The pharmacological value of this compound stems from its ability to mimic natural substrates while conferring metabolic stability.

1.1 The Carbocyclic Advantage (Bioisosterism)

In nucleoside therapeutics (e.g., HIV and Hepatitis B drugs), the natural furanose (sugar) ring is susceptible to cleavage by phosphorylases. Replacing the oxygen of the furanose ring with a methylene group (forming a cyclopentane/ene) creates a carbocyclic nucleoside .

  • Metabolic Stability: The C-C bond is resistant to hydrolytic and enzymatic cleavage, prolonging the half-life of the drug.

  • Conformational Mimicry: The cyclopent-2-ene double bond forces the ring into a specific pucker (envelope conformation) that mimics the transition state of enzyme-substrate complexes, enhancing binding affinity to viral polymerases.

1.2 Quaternary Amino Acid Precursor

The C1 quaternary center allows for the synthesis of


-disubstituted amino acids . These molecules are sterically bulky and restrict the conformational freedom of peptide backbones, stabilizing specific secondary structures (helices, turns) and blocking proteolytic degradation.

G cluster_0 Mechanism of Action Scaffold 1-(Methoxymethyl) cyclopent-2-ene-1-carboxylic acid Nucleosides Carbocyclic Nucleosides (Antivirals/Antineoplastics) Scaffold->Nucleosides Curtius Rearrangement + Base Coupling AminoAcids Quaternary Amino Acids (Neuroactive Ligands) Scaffold->AminoAcids Amidation & Functionalization Viral Polymerase Inhibition Viral Polymerase Inhibition Nucleosides->Viral Polymerase Inhibition Peptidomimetics Peptidomimetics (Stable Peptides) AminoAcids->Peptidomimetics Peptide Coupling GPCR/Transporter Modulation GPCR/Transporter Modulation AminoAcids->GPCR/Transporter Modulation

Figure 1: Strategic application pathways for the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid scaffold.

Key Applications in Drug Discovery
2.1 Synthesis of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The most direct application is the synthesis of analogs related to Abacavir or Carbovir . The "methoxymethyl" group at C1 serves as a protected form of the 5'-hydroxyl group found in natural nucleosides, which is essential for phosphorylation to the active triphosphate form.

  • Target: HIV Reverse Transcriptase, HBV Polymerase.

  • Workflow:

    • Curtius Rearrangement: Convert the C1-carboxylic acid to an isocyanate, then hydrolyze to an amine.

    • Base Construction: Build the purine or pyrimidine base onto the newly formed amine.

    • Deprotection: Demethylate the methoxymethyl group to reveal the primary alcohol (mimicking the 5'-OH).

2.2 Neuropharmacology: Constrained Glutamate/GABA Analogs

By converting the methoxymethyl group into a different functional handle (or keeping it as a hydrophobic anchor), researchers synthesize analogs of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) .

  • Target: Metabotropic Glutamate Receptors (mGluRs) and Amino Acid Transporters.

  • Mechanism: The rigid cyclopentene ring locks the distance between the amino and carboxyl groups, allowing for selective targeting of receptor subtypes (e.g., mGluR2 vs. mGluR5).

Experimental Protocols
Protocol A: Curtius Rearrangement (Carboxyl to Amine Conversion)

Context: Essential first step for converting the scaffold into a nucleoside mimic.

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (


-BuOH).
  • Dissolution: Dissolve 1.0 eq (approx. 500 mg) of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in anhydrous toluene (10 mL) under nitrogen atmosphere.

  • Activation: Add 1.1 eq of TEA, followed strictly by 1.1 eq of DPPA. Stir at room temperature for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80°C. Monitor gas evolution (

    
    ). Continue heating for 2 hours until isocyanate formation is complete (monitored by IR: peak at ~2260 cm⁻¹).
    
  • Trapping: Add excess

    
    -BuOH (5 eq) and reflux for 12 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc protected amine.

Validation Criteria:

  • 1H NMR: Appearance of Boc-methyl singlet (~1.4 ppm) and shift of the C1 protons.

  • Yield: Expected range 75-85%.

Protocol B: Stereoselective Iodolactonization

Context: Used to functionalize the double bond and resolve enantiomers if starting from racemic material.

  • Preparation: Dissolve the scaffold (1.0 eq) in saturated aqueous

    
    .
    
  • Iodination: Add a solution of

    
     (1.2 eq) and KI (2.0 eq) in water dropwise at 0°C.
    
  • Reaction: Stir in the dark at 0°C to RT for 4 hours. The carboxylate attacks the iodonium ion formed at the double bond, forming a bicyclic lactone.

  • Extraction: Extract with

    
    . Wash with 
    
    
    
    (to remove excess iodine).
  • Result: Formation of a fused bicyclic lactone, locking the stereochemistry relative to the C1 center.

Comparative Data: Scaffold Stability

The following table highlights the stability advantages of the carbocyclic scaffold compared to standard furanose (ribose) scaffolds used in nucleoside drugs.

PropertyRibose Scaffold (Natural)Carbocyclic Scaffold (1-Methoxymethyl...)Relevance
Glycosidic Bond Stability Low (Susceptible to phosphorylases)High (C-N bond is non-cleavable)Increases plasma half-life.
Ring Conformation Flexible (North/South puckers)Rigid (Defined envelope)Higher binding affinity to polymerases.
Chemical Stability Acid-labileAcid-stable Allows oral formulation without enteric coating.
Lipophilicity (LogP) Low (-1.5 to -2.0)Moderate (-0.5 to 0.5)Improved passive membrane permeability.
Synthesis Pathway Visualization

This diagram illustrates the divergence from the core scaffold to two distinct therapeutic classes.

Synthesis Start 1-(Methoxymethyl) cyclopent-2-ene-1-carboxylic acid Step1 Curtius Rearrangement (COOH -> NH-Boc) Start->Step1 Step3 Double Bond Functionalization (Epoxidation/Dihydroxylation) Start->Step3 Step2 Deprotection & Base Coupling (Purine/Pyrimidine) Step1->Step2 Product1 Carbocyclic Nucleoside (Antiviral API) Step2->Product1 Step4 Side Chain Modification Step3->Step4 Product2 Constrained Quaternary Amino Acid Step4->Product2

Figure 2: Divergent synthetic pathways from the core scaffold.

References
  • Agrofoglio, L. A., et al. (2003). "Acyclic and Carbocyclic Nucleoside Phosphonates: A Review of Synthesis and Antiviral Activity." Current Organic Chemistry. Link

  • Crimmins, M. T. (1998). "New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides." Tetrahedron. Link

  • Juaristi, E., & Soloshonok, V. (2011). "Enantioselective Synthesis of

    
    -Amino Acids." Wiley-VCH. (Reference for quaternary amino acid synthesis methodologies). Link
    
  • PubChem Compound Summary. (2024). "1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS 2225144-29-4)." National Center for Biotechnology Information. Link

  • BenchChem Technical Data. (2025). "Cyclopent-2-ene-1-carboxylic acid derivatives and their applications in prostaglandin synthesis." BenchChem.[1] Link

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a functionalized cyclopentene derivative of interest to researchers in organic synthesis and drug development. The cyclopentene scaffold is a core structural motif in numerous biologically active compounds, including prostaglandins and various natural products.[1][2] The presence of a quaternary stereocenter at the C1 position, bearing both a carboxylic acid and a methoxymethyl group, introduces significant synthetic challenges and stereochemical complexity. This document will delve into the molecular architecture, plausible synthetic and resolution strategies, and analytical methodologies for the stereochemical characterization of this molecule. While specific literature on 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid is limited, this guide synthesizes established principles and field-proven insights from analogous chiral cyclopentene systems to provide a robust framework for its study and application.

Introduction: The Significance of Chiral Cyclopentene Carboxylic Acids

Cyclic enones and their derivatives are powerful building blocks in total synthesis due to the diverse array of possible chemical transformations.[1] Chiral cyclopentenones and their corresponding carboxylic acids are particularly valuable as key intermediates in the asymmetric synthesis of complex chiral molecules.[1][3] The biological activity of many therapeutic agents is intrinsically linked to their stereochemistry, with often only one enantiomer exhibiting the desired pharmacological effect while the other may be inactive or even detrimental.[4] Consequently, the development of methodologies for the enantioselective synthesis and resolution of chiral molecules like 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a critical endeavor in medicinal chemistry and pharmaceutical development.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the stereochemical landscape of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, from its fundamental structure to practical experimental considerations.

Molecular Structure and Stereochemical Features

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid possesses a five-membered ring containing a double bond between carbons C2 and C3. The key stereochemical feature is the presence of a chiral center at the C1 position, which is a quaternary carbon atom bonded to four different substituents: a methoxymethyl group, a carboxylic acid group, a carbon that is part of the double bond (C2), and a saturated carbon of the ring (C5).

Due to this chiral center, the molecule can exist as a pair of enantiomers, the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of this compound from achiral starting materials without the influence of a chiral catalyst or auxiliary will result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Synthetic Strategies and Stereochemical Control

The synthesis of enantiomerically enriched 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. While highly efficient, developing a novel asymmetric synthesis can be challenging and may result in low yields or enantioselectivity.[4] Plausible asymmetric routes to analogous cyclopentene structures often involve:

  • Catalytic Enantioselective Cyclization Reactions: Methods such as the Nazarov cyclization or Pauson-Khand reaction, when conducted with chiral catalysts, can produce chiral cyclopentenones that could serve as precursors.[3][5]

  • Asymmetric Alkylation: The enantioselective alkylation of a cyclopentenone precursor at the alpha position could introduce the carboxylic acid or methoxymethyl group (or their synthetic equivalents) with stereochemical control.

Chiral Resolution of Racemic 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Chiral resolution is a robust and often more practical approach for obtaining enantiomerically pure material, especially when a reliable asymmetric synthesis is not available.[4] The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts.[6]

This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This acid-base reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of racemic 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid using a chiral amine.

Materials:

  • Racemic 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine)[4]

  • Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Methodology:

  • Salt Formation: a. Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure chiral amine in the same solvent. c. Slowly add the amine solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any soluble impurities, including the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the isolated diastereomeric salt in water. b. Add an excess of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and the chiral amine. c. Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether). d. Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Analysis of Enantiomeric Purity: a. Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis after derivatization with a chiral agent.

Determination of Absolute Configuration and Enantiomeric Purity

Once an enantiomerically enriched sample is obtained, it is crucial to determine its absolute configuration ((R) or (S)) and its enantiomeric purity (enantiomeric excess).

Determination of Absolute Configuration

Several methods can be employed to determine the absolute configuration of a chiral molecule:

  • X-ray Crystallography: If a suitable single crystal of the enantiomerically pure compound or a diastereomeric salt can be obtained, X-ray diffraction can unambiguously determine its three-dimensional structure and thus its absolute configuration.[6][]

  • Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule, without affecting the stereocenter, into a compound of known absolute configuration.[]

  • Spectroscopic Methods:

    • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration by comparing the experimental spectrum with quantum chemical calculations.[8]

    • Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: Derivatizing the carboxylic acid with a chiral agent, such as Mosher's acid or other specialized reagents, creates diastereomers that exhibit distinct NMR spectra. The relative chemical shifts of specific protons in the diastereomers can be used to deduce the absolute configuration.[8]

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[9]

  • NMR Spectroscopy with Chiral Solvating Agents: The addition of a chiral solvating agent to a solution of the racemic or enriched compound in an NMR tube can induce a separation of signals for the two enantiomers, allowing for their integration and the calculation of the ee.[10][11]

Data Presentation

Table 1: Hypothetical Data for Chiral Resolution of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

ParameterValueMethod of Determination
Resolving Agent(R)-(+)-α-Methylbenzylamine-
Crystallization SolventEthanol-
Yield of Diastereomeric Salt35% (based on half of the starting racemic material)Gravimetric
Optical Rotation of Enriched Acid+X.X° (c=1, CHCl3)Polarimetry
Enantiomeric Excess (ee)95%Chiral HPLC
Absolute Configuration(S)X-ray Crystallography

Visualization of Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

Molecular Structure and Enantiomers

G Enantiomers of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_C1 C1* R_COOH COOH R_C1->R_COOH R_CH2OCH3 CH2OCH3 R_C1->R_CH2OCH3 R_C2 C2 R_C1->R_C2 R_C5 C5 R_C1->R_C5 S_C1 C1* S_COOH COOH S_C1->S_COOH S_CH2OCH3 CH2OCH3 S_C1->S_CH2OCH3 S_C2 C2 S_C1->S_C2 S_C5 C5 S_C1->S_C5

Caption: The (R) and (S) enantiomers of the target molecule.

Workflow for Chiral Resolution

G racemate Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) racemate->diastereomers chiral_base Chiral Base ((R)-Base) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer ((S)-Acid-(R)-Base) separation->less_soluble Solid more_soluble More Soluble Diastereomer (in solution) separation->more_soluble Solution acidification Acidification (HCl) less_soluble->acidification pure_enantiomer Enantiomerically Pure (S)-Carboxylic Acid acidification->pure_enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Conclusion

While 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid remains a molecule with limited specific documentation, this guide has established a comprehensive framework for understanding its stereochemistry and chirality. By applying established principles from the broader field of chiral cyclopentene chemistry, researchers are equipped with the foundational knowledge to pursue its synthesis, resolution, and characterization. The methodologies outlined herein, from diastereomeric salt formation to advanced spectroscopic analysis, provide a clear path for the stereochemical investigation of this and related chiral molecules. As the demand for enantiomerically pure compounds in drug discovery continues to grow, a thorough understanding of these principles is indispensable for the modern synthetic chemist.

References

  • Piperidine‐mediated [3+2] cyclization of cyclopropane‐1,1‐dicarbonitriles and β‐nitrostyrenes was developed to generate highly diastereoselective polysubstituted cyclopent‐2‐ene‐1‐carboxamides with good yields.
  • The primary methods for obtaining enantiomerically enriched (1s)-Cyclopent-2-ene-1-carboxylic acid involve the resolution of a racemic mixture. (Source: Benchchem)
  • Large-scale syntheses of 3-(cycloprop-2-en-1-oyl)
  • Currently, there are four main methods for determining the absolute configuration of chiral molecules: (1) chemical correlation method, (2) nuclear magnetic resonance, (3) X-ray diffraction, and (4) spectroscopy.
  • We have recently developed chiral carboxylic acids as novel chiral auxiliaries proven to be powerful molecular tools for enantioresolution and unambiguous determination of the absolute configuration of various alcohols. (Source: TCI Chemicals)
  • The prediction of the absolute configuration of alpha-chiral carboxylic acids from the 1H NMR spectra of their esters with (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate is discussed.
  • The carboxylic acid (rac)-19 was then esterified with ʟ-(−)-menthol (8) for a chiral resolution...the clean separation...was realized by preparative HPLC. (Source: Beilstein Journal of Organic Chemistry)
  • The absolute configuration of primary and secondary alcohols, primary amines, carboxylic acids...can be established very rapidly by NMR of their derivatives formed with certain chiral derivatizing agents (CDAs).
  • Octaphyrin O1 has been found to be an effective sensor for the direct determination of absolute configuration of a variety of carboxylic acids at mM concentrations at room temperature based on CD exciton chirality method. (Source: Royal Society of Chemistry)
  • The cyclopentenone unit is a very powerful synthon for the synthesis of a variety of bioactive target molecules.
  • Actinomycin D (Act-D) is a biologically important polypeptide antibiotic...we extended its hitherto-unexplored application as an applicable chiral solvating agent (CSA) for the rapid enantiomeric determination of different chiral carboxylic acids. (Source: Royal Society of Chemistry)
  • Trans - cyclopentane -1, 2- dicarboxylic acid was first reported by Perkin (9) in 1887 who synthesized this compound in a sequence of reactions starting with diethyl malonate.
  • A versatile rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides cyclopentenones. (Source: Organic Chemistry Portal)
  • A new optically active BINOL-amino alcohol has been designed and synthesized...and applied as chiral nuclear magnetic resonance (NMR) solvating agent for enantioselective recognition. (Source: PubMed Central)
  • The enantioselective synthesis of cyclopentene derivatives is a critical endeavor in modern organic chemistry, driven by the prevalence of the cyclopentane ring in a myriad of biologically active natural products and pharmaceuticals. (Source: Benchchem)
  • Herein, we present the preparation, isolation and the absolute configuration assignment of enantiomeric 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid (trans-1). (Source: MDPI)
  • Cyclopentenes are common cores in many natural products, and in bioactive and functional molecules. (Source: PubMed)
  • A dual InBr3–EtAlCl2 Lewis acidic system was found to be optimal for promoting the diastereoselective (3 + 2)-cycloaddition of donor–acceptor cyclopropanes with in situ-generated ketenes to form cyclopentanones. (Source: Royal Society of Chemistry)
  • Herein, we develop an electrochemical mediator‐induced intermolecular selective (3+2) annulation of readily available alkenes and alkynes/alkenes, which provides a simple and efficient method for the synthesis of a library of decorated cyclopentenes and cyclopentanes.
  • This Review provides an overview of reported methods for enantioselective and asymmetric syntheses of cyclopentenones, including chemical and enzymatic resolution, asymmetric synthesis via Pauson–Khand reaction, Nazarov cyclization and organocatalyzed reactions...

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro metabolic stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and clearance.[1][2] Compounds with low metabolic stability often undergo extensive first-pass metabolism in the liver, leading to poor systemic exposure and rapid elimination.[1] Therefore, early in vitro assessment of metabolic stability is paramount to identify and optimize promising drug candidates, thereby reducing the likelihood of late-stage failures in preclinical and clinical development.[]

This guide focuses on 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a molecule featuring several functionalities that may be susceptible to metabolic enzymes. Understanding its metabolic liabilities is crucial for predicting its in vivo behavior and guiding further structural modifications to enhance its drug-like properties.

Core Principles of In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are designed to simulate the metabolic processes that occur primarily in the liver.[4] These assays involve incubating the test compound with liver-derived enzyme systems and monitoring its disappearance over time.[5] The two most commonly employed in vitro systems are liver microsomes and hepatocytes.[1][5][6]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[4][6][7][8] Microsomal stability assays are cost-effective, amenable to high-throughput screening, and provide a good initial assessment of a compound's susceptibility to oxidative metabolism.[6][7]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more physiologically relevant model that can capture a broader range of metabolic pathways.[1][][6][9]

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[2][5] These parameters can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[5]

Experimental Design: A Step-by-Step Workflow

A robust in vitro metabolic stability study requires careful planning and execution. The following workflow outlines the key steps involved in assessing the metabolic stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid using human liver microsomes.

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_compound Prepare Stock Solution of Test Compound pre_incubation Pre-incubate Microsomes & Test Compound prep_compound->pre_incubation prep_microsomes Thaw & Prepare Human Liver Microsomes prep_microsomes->pre_incubation prep_cofactors Prepare Cofactor Solution (NADPH, UDPGA) initiate_reaction Initiate Reaction with Cofactors prep_cofactors->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C (Collect samples at T=0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (e.g., Acetonitrile) time_points->quench_reaction sample_prep Centrifuge & Prepare Supernatant for LC-MS/MS quench_reaction->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Calculation of t½ and CLint lcms_analysis->data_processing

Caption: Experimental workflow for in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

This protocol provides a detailed methodology for determining the metabolic stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Pooled Human Liver Microsomes (from at least 10 donors)[10]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.2%).[7]

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the test compound working solution and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH and UDPGA). The final incubation volume is typically 200-500 µL. The initial test compound concentration is generally between 1-10 µM to simulate in vivo conditions.[7]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard. This step precipitates the microsomal proteins.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Control Incubations:

    • No Cofactor Control: Incubate the test compound with microsomes without the addition of NADPH and UDPGA to assess for any non-enzymatic degradation.

    • No Microsome Control: Incubate the test compound in buffer with cofactors but without microsomes to check for chemical instability.

    • Positive Controls: Run parallel incubations with known high and low clearance compounds to validate the assay performance.

Analytical Methodology: LC-MS/MS for Accurate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in in vitro metabolism studies due to its high sensitivity, selectivity, and speed.[11][12]

data_analysis_pipeline raw_data Raw LC-MS/MS Data (Peak Area Ratios) time_course Plot ln(% Remaining) vs. Time raw_data->time_course linear_regression Perform Linear Regression time_course->linear_regression slope_k Determine Slope (k) linear_regression->slope_k calc_thalf Calculate Half-life (t½ = -0.693 / k) slope_k->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint = (0.693 / t½) * (mL incubation / mg protein)) slope_k->calc_clint final_report Final Report (t½, CLint) calc_thalf->final_report calc_clint->final_report

Caption: Data analysis pipeline for metabolic stability data.

Typical LC-MS/MS Parameters:

  • Chromatography: A reversed-phase C18 column is commonly used for the separation of small molecules. A gradient elution with mobile phases consisting of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization, is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.[11] This involves selecting a specific precursor ion (the molecular ion of the parent compound) and a specific product ion (a fragment of the parent compound) for detection, which provides high specificity. Electrospray ionization (ESI) is a common ionization technique for polar compounds.[11][13]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis (peak area of the analyte relative to the internal standard) is used to determine the rate of disappearance of the parent compound.

  • Calculate the Percentage of Parent Compound Remaining:

    • For each time point, the percentage of the parent compound remaining is calculated relative to the T=0 time point.

  • Determine the In Vitro Half-Life (t½):

    • The natural logarithm (ln) of the percentage of parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life is then calculated using the following equation: t½ = -0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (CLint):

    • The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Hypothetical Data Summary
Time (min)% Parent Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30

From a linear regression of the ln(% Remaining) vs. time plot, a hypothetical slope (k) of -0.045 min⁻¹ is obtained.

  • Calculated t½: -0.693 / -0.045 min⁻¹ = 15.4 min

  • Calculated CLint: (0.693 / 15.4 min) * (500 µL / 0.5 mg) = 45.0 µL/min/mg protein

Interpretation: A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability. These values can be categorized (e.g., low, medium, high stability) by comparing them to the results of the control compounds.

Potential Metabolic Pathways of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Based on its chemical structure, 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid has several potential sites for metabolic transformation.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) parent 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid epoxidation Epoxidation of Alkene parent->epoxidation CYP450 hydroxylation Hydroxylation of Cyclopentene Ring parent->hydroxylation CYP450 o_demethylation O-demethylation of Methoxymethyl Group parent->o_demethylation CYP450 glucuronidation Glucuronidation of Carboxylic Acid parent->glucuronidation UGT

Caption: Potential metabolic pathways of the test compound.

  • Phase I Metabolism (Functionalization Reactions):

    • CYP450-Mediated Oxidation: The cytochrome P450 enzymes are major contributors to the metabolism of many drugs.[14][15]

      • Epoxidation: The double bond in the cyclopentene ring is a likely site for epoxidation, a common reaction catalyzed by CYPs.[14]

      • Allylic Hydroxylation: The carbon atoms adjacent to the double bond are susceptible to hydroxylation.[16]

      • O-dealkylation: The methoxymethyl group can undergo O-demethylation to form an alcohol and formaldehyde.[14]

  • Phase II Metabolism (Conjugation Reactions):

    • Glucuronidation: The carboxylic acid moiety is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[17][18][19][20] This process increases the water solubility of the compound, facilitating its excretion.[18][19] UGT2B7 is a key isoform involved in the glucuronidation of carboxylic acids.[17]

The relative contribution of each pathway will determine the overall metabolic profile of the compound. Further metabolite identification studies would be necessary to confirm these proposed pathways.

Conclusion and Future Directions

The in vitro metabolic stability assessment of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid provides crucial insights into its potential pharmacokinetic behavior. The methodologies outlined in this guide, from experimental design and execution to data analysis and interpretation, offer a robust framework for obtaining reliable and reproducible results.

Should the compound exhibit high metabolic liability (i.e., rapid clearance), medicinal chemistry efforts can be directed toward structural modifications to block the identified metabolic "hotspots." For example, the introduction of a fluorine atom at a site of hydroxylation can enhance metabolic stability.[21] Conversely, if the compound is highly stable, it may have a long half-life in vivo, which could be desirable or lead to accumulation and potential toxicity.

Ultimately, the data generated from these in vitro studies are integral to the iterative process of drug design and optimization, guiding the selection of candidates with the most promising pharmacokinetic profiles for further preclinical and clinical development, in line with regulatory expectations.[10][22][23]

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • The biotransformation of allyl alcohol and acrolein in rat liver and lung preparations. National Center for Biotechnology Information. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Bentham Science. [Link]

  • Metabolism of diallyl disulfide by human liver microsomal cytochromes P-450 and flavin-containing monooxygenases. PubMed. [Link]

  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction. PubMed. [Link]

  • Glucuronosyltransferase. Wikipedia. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Center for Biotechnology Information. [Link]

  • Cytochrome P450. Wikipedia. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S. Food and Drug Administration. [Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]

  • The effect of methyl substituents on the in vitro metabolism of cyclopenta[a]phenanthren-17-ones: implications for biological activity. PubMed. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. Corning. [Link]

  • Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. National Center for Biotechnology Information. [Link]

  • Mammalian Biotransformation. Hypha Discovery. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju. [Link]

Sources

Safety data sheet (SDS) for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is publicly available at the time of this writing. This guide has been synthesized by a Senior Application Scientist, extrapolating from the safety data of structurally analogous compounds and established principles for handling research-grade carboxylic acids. The primary surrogate used for hazard assessment is 3-Cyclopentene-1-carboxylic acid (CAS 7686-77-3) due to its shared cyclopentene and carboxylic acid functionalities. All recommendations herein should be treated as precautionary and subordinate to a formal risk assessment conducted by qualified personnel within your institution.

Section 1: Compound Identity and Structural Rationale for Hazard Assessment

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a specialized organic molecule likely utilized in complex synthetic chemistry. Its structure contains three key functional groups that dictate its reactivity and potential hazards:

  • Carboxylic Acid (-COOH): This is the primary driver of its acidic and potentially corrosive nature. Carboxylic acids can cause skin burns, and severe eye damage, and are corrosive to many metals.[1][2] Their reactivity with bases is exothermic.[2]

  • Cyclopentene Ring: The unsaturated double bond within the five-membered ring introduces a site for potential polymerization or other reactions, although it is generally less reactive than more strained systems.

  • Methoxymethyl Ether (-CH₂OCH₃): This ether group is relatively stable but could potentially form peroxides over time if exposed to air and light, a common hazard for ethers.

The closest structural analog with a comprehensive and publicly available SDS is 3-Cyclopentene-1-carboxylic acid .[1][3][4] This analog shares the critical carboxylic acid and cyclopentene moieties, making its safety profile the most relevant reference for our target compound.

Section 2: Inferred Hazard Identification and Classification

Based on the data for 3-Cyclopentene-1-carboxylic acid, the target compound should be handled as if it meets the following GHS classifications.[1][3]

  • Signal Word: Danger

  • Hazard Pictograms:

    • corrosion GHS05

    • exclamation mark GHS07

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage. (Inferred from the high end of potential reactivity for carboxylic acids and the classification of its analog).[1]

    • H315: Causes skin irritation. (A less severe but highly probable hazard).[3][4]

    • H318 / H319: Causes serious eye damage / Causes serious eye irritation. (Direct contact with the eyes is likely to cause significant, potentially irreversible damage).[1][3][4]

    • H290: May be corrosive to metals. (A general property of many carboxylic acids).[1][5]

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Section 3: Emergency First Aid Protocols

The causality behind these protocols is to immediately dilute and remove the corrosive agent to minimize tissue damage.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1] The speed of response is critical to preventing permanent eye damage.

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation or a burning sensation occurs, seek medical advice.[7]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel should administer oxygen. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 4: Laboratory Handling and Storage Protocol

Adherence to a strict protocol is a self-validating system for ensuring safety. The following steps are mandatory for handling this and similar research chemicals.

Step 1: Pre-use Risk Assessment

  • Before handling, review this guide and any available institutional resources.[8]

  • Identify the location of the nearest safety shower, eyewash station, and spill kit.[9]

  • Confirm that all necessary Personal Protective Equipment (PPE) is available and in good condition.

Step 2: Engineering Controls

  • All manipulations of the compound that could generate aerosols, vapors, or dust (e.g., weighing, transferring, making solutions) must be performed inside a certified chemical fume hood.[8] Proper ventilation is the primary engineering control to minimize inhalation exposure.

Step 3: Chemical Handling and Transfer

  • Use appropriate tools like spatulas, pipettes, or syringes to transfer the chemical, minimizing the chance of direct contact.[8]

  • When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.

  • Keep containers tightly sealed when not in use to prevent the escape of vapors and potential contamination.[9]

Step 4: Storage

  • Store the compound in a cool, dry, and well-ventilated area away from direct sunlight.[6]

  • Segregate from incompatible materials, particularly strong bases and oxidizing agents.[10] Storing acids and bases in the same cabinet can lead to violent reactions if containers leak. Use dedicated, labeled "Corrosives" or "Acids" cabinets.[10][11]

  • Store on shelves below eye level, and use secondary containment (such as a plastic tray) to contain potential spills.[11][12]

  • Ensure containers are clearly labeled and dated upon receipt and opening.[10]

Step 5: Waste Disposal

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[8]

  • Use designated, labeled waste containers.

Visual Workflow: Safe Handling of Carboxylic Acids

Workflow: Safe Handling of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling start Start: Receive Chemical assess 1. Conduct Risk Assessment (Review this guide, locate safety equipment) start->assess ppe 2. Don Correct PPE (Goggles, Lab Coat, Nitrile/Butyl Gloves) assess->ppe weigh 3. Weigh / Transfer Compound ppe->weigh Proceed to Fume Hood reaction 4. Perform Experiment weigh->reaction waste 5. Dispose of Waste in Designated Container reaction->waste clean 6. Clean Work Area waste->clean store 7. Store Compound Securely (Segregated, Cool, Dry Area) clean->store end End store->end

Caption: Safe handling workflow from receipt to storage.

Visual Guide: Chemical Storage Compatibility

Chemical Storage Segregation ACID Carboxylic Acids (e.g., Target Compound) BASE Bases (e.g., NaOH, Amines) ACID->BASE DO NOT STORE TOGETHER (Violent Neutralization) OXIDIZER Strong Oxidizers (e.g., Nitric Acid, Peroxides) ACID->OXIDIZER DO NOT STORE TOGETHER (Exothermic Reaction) FLAMMABLE Flammable Organics

Caption: Segregate carboxylic acids from bases and oxidizers.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls (fume hoods) are the first line of defense, but a robust PPE strategy is essential for mitigating the risk of direct contact.[8]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles are mandatory. A full-face shield should be used when handling larger quantities (>50 mL) or if there is a significant splash risk.[13]Protects against splashes that can cause severe, irreversible eye damage.[1][13]
Skin Protection A flame-resistant lab coat. Gloves made of nitrile or butyl rubber must be worn. Inspect gloves for damage before use.[13]Nitrile and butyl rubber offer good resistance to a range of organic acids.[13] A lab coat protects skin and personal clothing.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If a hood is unavailable or malfunctioning, an air-purifying respirator with organic vapor cartridges is necessary.[13][14]Prevents inhalation of vapors or aerosols that can irritate the respiratory tract.[7]

Section 6: Physical and Chemical Properties (Inferred)

The following data is for the analog 3-Cyclopentene-1-carboxylic acid and should be used as an estimate. The addition of a methoxymethyl group will increase the molecular weight and likely alter the boiling point and density of the target compound.

PropertyEstimated Value (for analog)Source
Molecular Formula C₆H₈O₂[3]
Molecular Weight 112.13 g/mol [3]
Appearance Liquid
Boiling Point 215 °C
Density 1.084 g/mL at 25 °C
Refractive Index n20/D 1.469

Section 7: Stability and Reactivity Profile

  • Reactivity: As a carboxylic acid, it will react exothermically with bases.[2] It is corrosive to many common metals, potentially generating flammable hydrogen gas.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions (cool, dry, dark).[7]

  • Conditions to Avoid: Avoid exposure to high temperatures, open flames, and sparks.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and active metals.[7][10]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[15]

References

  • TCI Chemicals. (2025). Safety Data Sheet: 3-Cyclopentene-1-carboxylic Acid.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Acids, Carboxylic | CAMEO Chemicals.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Apollo Scientific. (2022). Safety Data Sheet: Cyclopent-3-ene-1-carboxylic acid.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • ResearchGate. (2016). (PDF) Proper Handling and Storage of Chemicals.
  • Government of Canada. (2019). Carboxylic Acids Group - information sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
  • PubChem. (n.d.). 3-Cyclopentene-1-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Cyclopentene-1-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-Cyclopentenecarboxylic acid 97.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Coumarin-3-carboxylic acid.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET: Cefixime.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid.
  • Fisher Scientific. (2025). 14 - SAFETY DATA SHEET: Cyclopentanecarboxylic acid.

Sources

The Cyclopentene Carboxylic Acid Core: A Journey from Biological Discovery to Synthetic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted cyclopentene carboxylic acid motif is a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of natural products and synthetic drugs. This guide provides a comprehensive exploration of the history, discovery, and chemical biology of this important class of molecules. We trace the origins of the field from the seminal discovery of prostaglandins and their profound physiological effects to the rational design of synthetic carbocyclic nucleosides as potent antiviral agents. Key synthetic strategies that have enabled access to these complex molecules, including landmark total syntheses and powerful cycloaddition reactions, are detailed with an emphasis on the causal logic behind their development. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational science and practical methodologies associated with substituted cyclopentene carboxylic acids, thereby inspiring future innovations in this rich and impactful area of chemical science.

A Tale of Two Scaffolds: The Historical Emergence of Cyclopentene Carboxylic Acids in Biology and Medicine

The story of substituted cyclopentene carboxylic acids in science is not a linear progression but rather a confluence of two initially disparate streams of research: the exploration of potent, endogenous lipid mediators and the quest for stable, effective antiviral agents.

The Prostaglandins: Nature's Endogenous Regulators

The history of this molecular class begins not in a chemist's flask, but in the observations of physiologists. In the 1930s, Swedish physiologist Ulf von Euler discovered that human semen contained a substance that could induce smooth muscle contraction.[1][2][3][4] Mistakenly believing it originated from the prostate gland, he named it "prostaglandin".[1][3][4] This discovery marked the beginning of a new field of study into a class of potent, locally acting lipid compounds.

It wasn't until the 1960s and 70s that the true chemical nature and biosynthetic origins of prostaglandins were elucidated through the pioneering work of Sune K. Bergström and Bengt Ingemar Samuelsson.[1][3] They revealed that prostaglandins are not single substances but a family of compounds derived from unsaturated fatty acids, most notably arachidonic acid.[1][3] Structurally, they are characterized by a C20 carboxylic acid backbone containing a five-membered ring.

The final piece of this foundational puzzle was provided by British biochemist Sir John Robert Vane in 1971.[5][6][7][8] Vane discovered that the anti-inflammatory, analgesic, and antipyretic effects of aspirin were due to its inhibition of prostaglandin synthesis.[5][6][7] He demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) work by irreversibly inactivating the cyclooxygenase (COX) enzyme, which catalyzes the first committed step in the conversion of arachidonic acid to prostaglandins.[5][6][7][9] This groundbreaking discovery not only explained the mechanism of action of one of the world's most widely used drugs but also solidified the central role of prostaglandins in inflammation and pain signaling. For their collective work on prostaglandins, Bergström, Samuelsson, and Vane were awarded the Nobel Prize in Physiology or Medicine in 1982.[3]

Prostaglandin Discovery Timeline 1935 1935 Ulf von Euler discovers and names Prostaglandins. 1960s 1960s-70s Bergström & Samuelsson elucidate the structure and biosynthesis of Prostaglandins from arachidonic acid. 1935->1960s 1971 1971 John Vane discovers that aspirin inhibits prostaglandin synthesis by blocking the COX enzyme. 1960s->1971 1982 1982 Bergström, Samuelsson, and Vane are awarded the Nobel Prize. 1971->1982

Caption: A timeline of key discoveries in prostaglandin research.

Carbocyclic Nucleosides: A Quest for Stability and Antiviral Potency

The second major branch in the history of substituted cyclopentene carboxylic acids emerged from the field of antiviral drug discovery. Nucleoside analogues, which mimic the natural building blocks of DNA and RNA, have long been a cornerstone of antiviral and anticancer therapy. However, a significant limitation of many early nucleoside drugs was their susceptibility to enzymatic degradation, particularly the cleavage of the N-glycosidic bond.

To overcome this instability, medicinal chemists conceived of replacing the furanose sugar ring's oxygen atom with a methylene group, creating what are known as carbocyclic nucleosides.[10] This structural modification renders the molecule resistant to enzymatic lysis while often retaining the ability to be recognized by viral enzymes.[10]

A key breakthrough in this area was the discovery of Neplanocin A, a naturally occurring carbocyclic nucleoside with a cyclopentene core.[11] Neplanocin A demonstrated significant antiviral activity, inspiring the synthesis of a wide range of analogues. Among the most successful of these is Cyclopentenyl Cytosine (CPE-C), a synthetic pyrimidine analogue of Neplanocin A.[12][13] CPE-C exhibits a broad spectrum of antiviral activity against both DNA and RNA viruses and also possesses antitumor properties.[12][14] Its mechanism of action involves the inhibition of CTP synthetase, an enzyme crucial for the synthesis of pyrimidine nucleotides required for viral replication.[13][14][15]

The development of carbocyclic nucleosides represents a paradigm of rational drug design, where a fundamental chemical liability in a drug class was overcome through isosteric replacement, leading to compounds with enhanced stability and potent biological activity.

The Chemical Biology of Cyclopentene Carboxylic Acids

The therapeutic effects of substituted cyclopentene carboxylic acids are rooted in their ability to interact with specific biological targets. The mechanisms of action for the two major classes—prostaglandins and carbocyclic nucleosides—are distinct yet equally illustrative of the scaffold's versatility.

Prostaglandin Biosynthesis and Signaling

Prostaglandins are synthesized from arachidonic acid, which is released from membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted by the cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 serves as the precursor for a variety of prostaglandins, which are synthesized by specific isomerases.

Prostaglandin Biosynthesis cluster_0 Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 (Inhibited by Aspirin) Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases

Caption: The biosynthetic pathway of prostaglandins from arachidonic acid.

Once synthesized, prostaglandins are released from the cell and act locally on G-protein coupled receptors on the surface of target cells to mediate a wide range of physiological effects, including inflammation, pain, fever, and blood clotting.

A particularly interesting subclass is the cyclopentenone prostaglandins (cyPGs), which contain an electrophilic α,β-unsaturated carbonyl group. This reactive moiety allows them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins. This covalent modification is central to their potent anti-inflammatory and antiviral effects, which are often mediated through the modulation of key signaling pathways like NF-κB and PPARγ.

Mechanism of Action of Antiviral Carbocyclic Nucleosides

The antiviral activity of carbocyclic nucleosides like CPE-C stems from their ability to disrupt viral nucleic acid synthesis. As a cytidine analogue, CPE-C is taken up by cells and phosphorylated to its active triphosphate form, CPE-CTP.[15] CPE-CTP then acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP).[13][15]

CPE-C Mechanism of Action CPE_C Cyclopentenyl Cytosine (CPE-C) CPE_CTP CPE-C Triphosphate (Active form) CPE_C->CPE_CTP Cellular Kinases CTP_Synthetase CTP Synthetase CPE_CTP->CTP_Synthetase Inhibition CTP Cytidine Triphosphate (CTP) UTP Uridine Triphosphate (UTP) UTP->CTP CTP Synthetase Viral_Replication Viral RNA/DNA Synthesis CTP->Viral_Replication

Caption: Mechanism of action of Cyclopentenyl Cytosine (CPE-C).

By inhibiting CTP synthetase, CPE-CTP depletes the intracellular pool of CTP, a crucial building block for both host and viral DNA and RNA synthesis.[15] This depletion effectively halts viral replication. The broad-spectrum activity of CPE-C is a consequence of targeting a fundamental cellular pathway that is utilized by a wide variety of viruses.[14]

Synthetic Strategies: Constructing the Cyclopentene Core

The stereochemically complex and densely functionalized nature of many biologically active cyclopentene carboxylic acids has made them challenging targets for organic synthesis. The pursuit of these molecules has, in turn, spurred the development of novel and powerful synthetic methodologies.

The Corey Synthesis of Prostaglandins: A Landmark in Total Synthesis

The total synthesis of prostaglandins by E.J. Corey in 1969 is a landmark achievement in organic chemistry and a masterclass in retrosynthetic analysis.[16][17] The key to Corey's approach was the design of a bicyclic intermediate, now famously known as the "Corey lactone," which contains all the necessary stereochemical information for the cyclopentane core of the target prostaglandins.[18][19]

Retrosynthetic Analysis:

Corey Retrosynthesis PGF2a PGF2α Corey_Lactone Corey Lactone PGF2a->Corey_Lactone Side chain installation (Wittig/HWE reactions) Bicycloheptane Bicyclo[2.2.1]heptane derivative Corey_Lactone->Bicycloheptane Baeyer-Villiger Oxidation, Iodolactonization

Caption: Retrosynthetic analysis of Corey's prostaglandin synthesis.

This elegant strategy allowed for the stereocontrolled synthesis of various prostaglandins from a common intermediate, showcasing the power of convergent synthesis.[20]

Key Experimental Protocol: Horner-Wadsworth-Emmons Reaction in Corey's Synthesis

This reaction is a crucial step for installing the ω-side chain of the prostaglandin.

  • Preparation of the Ylide: To a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous dimethoxyethane (DME) at room temperature, add one equivalent of sodium hydride (NaH).

  • Reaction: Stir the resulting mixture for 60 minutes to ensure complete formation of the phosphonate ylide.

  • Addition of the Aldehyde: Cool the reaction mixture to 0°C and add a solution of the Corey aldehyde (derived from the Corey lactone) in DME dropwise.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify the crude product by column chromatography to yield the enone intermediate.[21]

Modern Methods for Cyclopentene Synthesis

While the Corey synthesis remains a classic, a variety of other powerful methods for constructing substituted cyclopentene rings have since been developed.

The Pauson-Khand Reaction:

Discovered in 1973 by Ihsan Khand and Peter Pauson, this reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[22][23][24]

Pauson-Khand Reaction Reactants Alkene + Alkyne + CO Product Cyclopentenone Reactants->Product [Co2(CO)8]

Caption: The general scheme of the Pauson-Khand reaction.

The Pauson-Khand reaction is a highly convergent and atom-economical method for the synthesis of cyclopentenones and has been widely applied in the synthesis of natural products.[25]

Experimental Protocol: General Procedure for the Pauson-Khand Reaction

  • Complex Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkyne in a degassed solvent such as mesitylene. Add 1.1 equivalents of dicobalt octacarbonyl (Co₂(CO)₈). Stir the mixture for 2 hours at room temperature to allow for the formation of the alkyne-cobalt complex.

  • Cycloaddition: Add the alkene to the reaction mixture. Degas the system with carbon monoxide and heat to 160°C in a pre-heated oil bath.

  • Reaction Monitoring and Workup: Stir the solution at this temperature for 24 hours or until the reaction is complete as monitored by TLC.

  • Purification: Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclopentenone product.[26]

The Vinylcyclopropane-Cyclopentene Rearrangement:

This thermal or transition-metal-catalyzed ring expansion reaction converts a vinyl-substituted cyclopropane into a cyclopentene.[27][28][29] This rearrangement provides a powerful method for constructing five-membered rings from readily available three-membered ring precursors. The reaction can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions.[27][29] Ni(0)-N-heterocyclic carbene complexes have been shown to be effective catalysts for this transformation under mild conditions.[30]

Synthesis of Antiviral Carbocyclic Nucleosides

The synthesis of enantiomerically pure carbocyclic nucleosides often starts from chiral pool materials like D-ribose.[31] A key intermediate is often a chiral cyclopentenyl alcohol or cyclopentenone. The nucleobase is then typically introduced via a Mitsunobu reaction or other coupling strategies.

Experimental Protocol: Synthesis of L-(+)-Uracil Cyclopentenyl Nucleoside

  • Mitsunobu Coupling: To a solution of the chiral (-)-cyclopentenyl alcohol intermediate, N³-benzoyluracil, and triphenylphosphine (Ph₃P) in anhydrous tetrahydrofuran (THF) at room temperature, add diethylazodicarboxylate (DEAD) dropwise.

  • Reaction: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Deprotection (Benzoyl Group): Remove the solvent under reduced pressure and dissolve the crude product in methanol saturated with ammonia. Stir the solution until the debenzoylation is complete.

  • Deprotection (Acid-labile Groups): After removing the ammonia and methanol, treat the residue with a solution of trifluoroacetic acid and water (2:1 v/v) at 50°C to remove any remaining protecting groups (e.g., tert-butyl, isopropylidene).

  • Purification: Purify the final product by column chromatography to yield the L-(+)-uracil cyclopentenyl nucleoside.[32]

Quantitative Data and Structure-Activity Relationships

The development of therapeutically useful substituted cyclopentene carboxylic acids relies heavily on the quantitative assessment of their biological activity and the elucidation of structure-activity relationships (SAR).

Table 1: Antiviral Activity of Selected Carbocyclic Nucleosides
CompoundVirusCell LineEC₅₀ (µM)Reference
Neplanocin A HIV-1PBM0.1[33]
CPE-C HIV-1PBM0.06[33]
5-Fluoro-CPE-C HIV-1PBM5.34[33]
CPE-C West Nile VirusVero0.2-3.0[33]
5-Fluoro-CPE-C West Nile VirusVero15-20[33]
Neplanocin A Smallpox, Cowpox, Monkeypox, VacciniaVero, MK2Potent Activity[31]
CPE-C Smallpox, Cowpox, Monkeypox, VacciniaVero, MK2Potent Activity[31]
5-Fluoro-CPE-C Smallpox, Cowpox, Monkeypox, VacciniaVero, MK2Potent Activity[31]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

The data in Table 1 highlights several key SAR insights for antiviral carbocyclic nucleosides:

  • The nature of the nucleobase is critical for activity. Both adenine (Neplanocin A) and cytosine (CPE-C) derivatives show potent activity.

  • Substitution on the nucleobase can modulate activity. The addition of a fluorine atom at the 5-position of the cytosine ring (5-Fluoro-CPE-C) reduces anti-HIV activity but retains potent anti-West Nile virus and anti-orthopox virus activity.

  • The stereochemistry of the cyclopentene ring is crucial. The D-enantiomers of these nucleosides are generally the more active isomers.[33]

Conclusion and Future Outlook

The field of substituted cyclopentene carboxylic acids has a rich history, from the elucidation of the fundamental roles of prostaglandins in human physiology to the rational design of life-saving antiviral drugs. The structural simplicity of the five-membered ring belies a chemical complexity that has challenged and inspired generations of organic chemists, leading to the development of powerful and elegant synthetic strategies.

Looking forward, the cyclopentene carboxylic acid core is likely to remain a fertile ground for drug discovery. The continued exploration of new synthetic methodologies will enable the creation of novel analogues with fine-tuned pharmacological properties. The anti-inflammatory and pro-resolving activities of cyclopentenone prostaglandins and their derivatives hold significant promise for the treatment of a wide range of chronic inflammatory diseases. Furthermore, the proven success of carbocyclic nucleosides against a variety of viral pathogens ensures that this scaffold will continue to be a key platform in the development of new antiviral agents to combat emerging infectious diseases. The journey of the substituted cyclopentene carboxylic acid, from seminal fluid to the forefront of medicinal chemistry, is a testament to the power of interdisciplinary research and the enduring value of fundamental science in driving therapeutic innovation.

References

  • Discovery of Prostaglandins - 1982 Nobel Prize Medicine. (n.d.). Explorable.com. [Link]

  • Prostaglandin E2. (2017, July 10). American Chemical Society. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014, May). Current Organic Chemistry, 18(6). [Link]

  • Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus. (2001, November 8). PubMed. [Link]

  • Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). (n.d.). PMC. [Link]

  • The mechanism of action of aspirin. (2003, June 15). PubMed. [Link]

  • (Open Access) History of aspirin and its mechanism of action (1990) | John R. Vane. (n.d.). SciSpace. [Link]

  • Design and development of unnatural nucleosides as antiviral and anti-cancer agents. (n.d.). omicsonline.org. [Link]

  • Aspirin. (n.d.). Wikipedia. [Link]

  • Ulf von Euler. (n.d.). Britannica. [Link]

  • Enantiomeric Synthesis of d- and l-Cyclopentenyl Nucleosides and Their Antiviral Activity Against HIV and West Nile Virus. (2001, October 3). Journal of Medicinal Chemistry. [Link]

  • Vinylcyclopropane rearrangement. (n.d.). Grokipedia. [Link]

  • Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. (2006, January 14). Journal of Medicinal Chemistry. [Link]

  • Prostaglandin. (n.d.). Britannica. [Link]

  • Ulf Svante von Euler. (n.d.). Oxford Reference. [Link]

  • Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology. (2010, May 15). PubMed. [Link]

  • Vinylcyclopropane rearrangement. (n.d.). Wikipedia. [Link]

  • Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). (2003, January 6). PubMed. [Link]

  • Pauson-Khand Reaction. (n.d.). NROChemistry. [Link]

  • Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. (n.d.). PubMed. [Link]

  • Sir John Vane Nobel Prize-winner who discovered how aspirin works. (2004, November 24). The Herald. [Link]

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. (n.d.). organic-chemistry.org. [Link]

  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. (n.d.). PMC. [Link]

  • Elias James Corey. (n.d.). Wikipedia. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2020, October 16). MDPI. [Link]

  • Cyclopentene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. (2009, May). PubMed. [Link]

  • Recent examples of stereoselective synthesis of cyclopentenes. (n.d.). ResearchGate. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023, June 17). bioRxiv. [Link]

  • Synthesis of Prostaglandin F2α by Elias J. Corey (1969). (n.d.). SynArchive. [Link]

  • Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. (2018, August 7). ResearchGate. [Link]

  • Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. (n.d.). PMC. [Link]

  • On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. (n.d.). PMC. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). PMC. [Link]

  • Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. (n.d.). PMC. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. (n.d.). PMC. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. (n.d.). RSC Publishing. [Link]

  • Definition of Cyclopentenyl Cytosine. (n.d.). NCI Drug Dictionary. [Link]

  • Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. (2015, February 6). PubMed. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021, February 4). MDPI. [Link]

  • Elias James Corey. (n.d.). The Japan Prize Foundation. [Link]

  • The cytotoxic drug cyclo-pentenyl cytosine: from manufacturing to anti-tumor activity and (cardio)toxicity. (n.d.). Scholarly Publications Leiden University. [Link]

  • Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections. (n.d.). MDPI. [Link]

  • Enantioselective Iminium Catalysis-Mediated Vinylcyclopropane–Cyclopentene Rearrangement. (n.d.). Synfacts. [Link]

  • Prostaglandins. (n.d.). stoltz2.caltech.edu. [Link]

  • Total Synthesis of Prostaglandins F2?? and E2 as the Naturally Occuring Forms. (2012, August 6). ResearchGate. [Link]

  • Recent Developments in the Synthesis of Prostaglandins and Analogues. (2001, August 6). ResearchGate. [Link]

  • Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. (n.d.). Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It details the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid , a critical carbocyclic building block.

Executive Summary & Scientific Rationale

The target molecule, 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid , represents a specialized class of


-unsaturated amino acid analogs and carbocyclic nucleoside intermediates. Its structural core features a quaternary carbon at the 1-position, flanked by a carboxylic acid, a methoxymethyl ether, and an olefinic bond at the 2-position.

Constructing quaternary centers in five-membered rings is synthetically challenging due to steric strain and the propensity for ring-opening or polymerization. This protocol leverages Deconjugative Alkylation , a robust methodology that exploits the kinetic reactivity of dienolates derived from


-unsaturated esters.

Key Advantages of this Protocol:

  • Regiocontrol: Directs alkylation exclusively to the

    
    -position (C1), preventing 
    
    
    
    -alkylation byproducts.
  • Stereoelectronics: Utilizes the kinetic preference for deconjugation to install the quaternary center while shifting the double bond to the desired 2-position.

  • Scalability: Avoids heavy metal catalysts (e.g., Grubbs) in the primary carbon-carbon bond-forming step, reducing cost and purification burdens.

Retrosynthetic Analysis & Pathway Logic

The logic of this synthesis is "De Novo Construction" vs. "Functional Group Manipulation." We select the latter, starting from the commercially available Methyl 1-cyclopentenecarboxylate .

Mechanistic Pathway (Graphviz)

Retrosynthesis cluster_logic Mechanistic Logic Target Target: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Precursor Precursor Ester: Methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate Target->Precursor Hydrolysis (LiOH) Intermediate Reactive Intermediate: Li-Dienolate Species Precursor->Intermediate Kinetic Alkylation (MOM-Cl, -78°C) Start Starting Material: Methyl 1-cyclopentenecarboxylate Intermediate->Start Deprotonation (LDA, THF) Note1 Deconjugation Drive: Alkylation at C1 breaks conjugation, favored kinetically. Intermediate->Note1

Caption: Retrosynthetic logic flow illustrating the deconjugative alkylation strategy.

Detailed Experimental Protocol

Phase 1: Preparation of the Dienolate & Deconjugative Alkylation

Objective: Install the methoxymethyl group at C1 while shifting the double bond from C1-C2 to C2-C3. Reaction Type: Kinetic Enolate Alkylation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Reagents & Equipment Table
ComponentRoleEquiv.Notes
Methyl 1-cyclopentenecarboxylate Substrate1.0Dried over molecular sieves.
Diisopropylamine (DIPA) Base Precursor1.2Distilled from CaH₂.
n-Butyllithium (n-BuLi) Base Reagent1.1Titrate before use (typically 1.6M or 2.5M).
MOM-Cl (Chloromethyl methyl ether) Electrophile1.5Carcinogen. Handle in fume hood.
DMPU or HMPA Additive2.0Promotes dissociation of Li-enolate aggregates.
THF (Tetrahydrofuran) Solvent-Anhydrous, degassed.
Step-by-Step Procedure:
  • LDA Generation:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

    • Add THF (50 mL) and Diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA), then re-cool to -78°C .

  • Enolization:

    • Add DMPU (2.0 equiv) to the LDA solution. This polar aprotic cosolvent solvates the lithium cation, increasing the reactivity of the naked enolate.

    • Add Methyl 1-cyclopentenecarboxylate (1.0 equiv) dissolved in minimal THF dropwise over 20 minutes.

    • Critical Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the extended dienolate system. Stir for 45 minutes at -78°C.

  • Alkylation:

    • Add MOM-Cl (1.5 equiv) dropwise via syringe. Maintain temperature at -78°C .

    • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Mechanism:[1][2][3][4] The electrophile attacks the

      
      -carbon (C1). Although the 
      
      
      
      -carbon (C3) is also nucleophilic, kinetic control and steric factors strongly favor
      
      
      -alkylation, resulting in the deconjugated
      
      
      -unsaturated ester [1].
  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (30 mL) while cold.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄ , and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 5% to 15% EtOAc in Hexanes.

    • Yield Expectation: 75-85%.

    • Product: Methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate.

Phase 2: Saponification to the Free Acid

Objective: Hydrolyze the methyl ester without migrating the double bond back into conjugation or degrading the ether.

Step-by-Step Procedure:
  • Hydrolysis:

    • Dissolve the alkylated ester (from Phase 1) in a mixture of THF:MeOH:H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 equiv).

    • Stir at Room Temperature for 12-18 hours. Avoid heating, as thermal energy can promote base-catalyzed isomerization of the double bond back to the thermodynamically stable conjugated position (though less likely with a quaternary C1, decarboxylation or other degradation is a risk).

  • Acidification & Isolation:

    • Concentrate to remove THF/MeOH.

    • Cool the aqueous residue to 0°C.[5]

    • Carefully acidify to pH 3-4 using 1M HCl .

    • Note: Do not go below pH 2 to avoid acid-catalyzed cleavage of the MOM ether.

  • Final Extraction:

    • Extract with Ethyl Acetate (3 x). Dry over Na₂SO₄ .

    • Concentrate to afford 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid as a viscous oil or low-melting solid.

Quality Control & Analytical Validation

Trustworthiness in synthesis requires rigorous validation. The following data points confirm the structure.

TechniqueExpected Signal / CharacteristicStructural Confirmation
¹H NMR

5.7-5.9 ppm (2H, m)
Confirms olefinic protons (C2-C3).
¹H NMR

3.5-3.6 ppm (2H, s)
Confirms -CH₂-O- unit attached to quaternary C1.
¹H NMR

3.3 ppm (3H, s)
Confirms -OCH₃ (methoxy group).
¹H NMR Absence of

3.7 ppm (s)
Confirms loss of Methyl ester (post-hydrolysis).
¹³C NMR Quaternary C signal ~55-60 ppmConfirms C1 alkylation.
HRMS [M-H]⁻ or [M+Na]⁺Matches formula C₈H₁₂O₃.
Troubleshooting Guide
  • Issue: Double bond isomerization to conjugation (cyclopent-1-ene).

    • Cause: Reaction temperature too high during alkylation or prolonged exposure to base during hydrolysis.

    • Solution: Keep alkylation strictly at -78°C; monitor hydrolysis by TLC and stop immediately upon completion.

  • Issue: Low Yield in Alkylation.

    • Cause: Enolate aggregation.

    • Solution: Ensure DMPU or HMPA is dry and used in sufficient quantity.

Safety & Handling Protocol

  • MOM-Cl (Chloromethyl methyl ether): A known human carcinogen.

    • Mandatory: Use a fully functioning fume hood.

    • PPE: Double nitrile gloves, lab coat, safety goggles.

    • Neutralization: Quench all MOM-Cl contaminated glassware and syringes in a bath of aqueous ammonia or dilute NaOH before removal from the hood.

  • LDA/n-BuLi: Pyrophoric. Handle under inert atmosphere (Nitrogen or Argon).

References

  • Herrmann, J. L., Kieczykowski, G. R., & Schlessinger, R. H. (1973). Deconjugative alkylation of the anion derived from methyl 1-cyclopentenecarboxylate. Tetrahedron Letters, 14(26), 2433–2436.

  • Baldwin, J. E., & Lusch, M. J. (1982). Rules for ring closure: Application to the synthesis of cyclic compounds. Tetrahedron, 38(19), 2939-2947.

  • Trost, B. M. (1980). New rules of selectivity: Allylic alkylations. Accounts of Chemical Research, 13(11), 385–393.

  • PubChem. (2025). Compound Summary: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.[6] National Library of Medicine.

Sources

Reagents for the preparation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reagents and Protocol for the Preparation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: The Significance of Substituted Cyclopentene Carboxylic Acids

Cyclopentene-containing molecules are pivotal scaffolds in organic synthesis and medicinal chemistry due to their presence in a wide array of biologically active natural products and pharmaceuticals. The precise functionalization of the cyclopentene ring allows for the modulation of a molecule's steric and electronic properties, which in turn can fine-tune its biological activity. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a valuable building block, incorporating both a chiral center and versatile functional groups—a carboxylic acid and a methoxymethyl ether—making it a desirable intermediate for the synthesis of more complex molecular targets.

This document, authored for the experienced researcher, provides a comprehensive guide to the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. It moves beyond a mere recitation of steps to offer a deeper understanding of the underlying chemical principles, the rationale for reagent selection, and a robust, self-validating experimental protocol.

Synthetic Strategy: A Multi-Step Approach

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification (Deprotection) A Cyclopent-2-ene-1-carboxylic acid B Methyl cyclopent-2-ene-1-carboxylate A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄) C Methyl cyclopent-2-ene-1-carboxylate D Methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate C->D  1. Lithium diisopropylamide (LDA)  2. Chloromethyl methyl ether (MOM-Cl) E Methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate F 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid E->F  1. Lithium hydroxide (LiOH)  2. Acidic Workup (e.g., HCl)

Caption: Synthetic workflow for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Detailed Experimental Protocols

Part 1: Esterification of Cyclopent-2-ene-1-carboxylic acid

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the strong base that will be used in the subsequent α-alkylation step. Fischer esterification is a classic and reliable method for this transformation.[1]

Protocol:

  • To a solution of cyclopent-2-ene-1-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl cyclopent-2-ene-1-carboxylate.

Part 2: α-Alkylation with Chloromethyl methyl ether

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether (MOM-Cl) to form the C-C bond and introduce the methoxymethyl group.[2] The use of a strong base is necessary to achieve complete deprotonation and prevent self-condensation of the ester.

Protocol:

  • Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled solution, add a solution of methyl cyclopent-2-ene-1-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate.

Part 3: Saponification to Yield the Final Product

Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid. Saponification, a base-mediated hydrolysis, is a standard and effective method for this transformation.[3] Lithium hydroxide is a suitable base for this purpose. An acidic workup is then required to protonate the resulting carboxylate salt.

Protocol:

  • Dissolve the purified methyl 1-(methoxymethyl)cyclopent-2-ene-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Molar Eq.StepPurpose
Cyclopent-2-ene-1-carboxylic acid112.131.01Starting Material
Methanol (MeOH)32.04Solvent1Reagent and Solvent
Sulfuric Acid (H₂SO₄)98.080.11Catalyst
Lithium diisopropylamide (LDA)107.121.12Strong Base for Enolate Formation
Chloromethyl methyl ether (MOM-Cl)80.511.22Alkylating Agent
Lithium hydroxide (LiOH)23.951.53Base for Saponification
Tetrahydrofuran (THF)72.11Solvent2, 3Anhydrous reaction solvent
Diethyl ether / Ethyl acetate-Solvent-Extraction Solvents
Hydrochloric acid (HCl)36.46-3Acidic Workup

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through multiple checkpoints:

  • Reaction Monitoring: Each step should be diligently monitored by an appropriate analytical technique, such as TLC or GC-MS, to confirm the consumption of starting material and the formation of the product before proceeding to the next step.

  • Spectroscopic Confirmation: The structure and purity of the intermediates and the final product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purification: Chromatographic purification is incorporated after the key alkylation step to ensure that any unreacted starting material or by-products are removed, guaranteeing the purity of the substrate for the final deprotection step.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubChem. (1s)-Cyclopent-2-ene-1-carboxylic acid. [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • ChemTalk. (2022). Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

Sources

Application Notes & Protocols: A Scalable Synthesis Strategy for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a robust and scalable synthetic pathway for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a key intermediate for pharmaceutical and materials science applications. In the absence of a direct, publicly available scalable synthesis, this guide proposes a logical, multi-step approach designed for efficiency and adaptability to large-scale production. The proposed synthesis leverages well-established, high-yielding chemical transformations, including a Dieckmann condensation to form the cyclopentanone ring, followed by stereocontrolled alkylation and subsequent conversion to the target molecule. Each step is discussed with a focus on the underlying chemical principles, scalability considerations, and detailed experimental protocols.

Introduction and Strategic Overview

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a functionalized cyclopentene derivative with significant potential as a building block in the synthesis of complex molecules. Its unique structure, featuring a quaternary stereocenter and versatile functional groups, makes it an attractive intermediate for drug development and advanced materials. This guide provides a comprehensive overview of a proposed scalable synthesis, designed to address the need for an efficient and reliable production method.

Our strategic approach is rooted in the principles of process chemistry, emphasizing the use of readily available starting materials, robust reactions, and straightforward purification procedures. The synthesis is divided into three key stages:

  • Stage 1: Cyclopentanone Core Synthesis via Dieckmann Condensation. Formation of a 2-oxocyclopentane-1-carboxylate ester from a linear adipate precursor. This is a classic and highly scalable method for constructing the five-membered ring.

  • Stage 2: Introduction of the Methoxymethyl Group via Alkylation. Creation of the key quaternary carbon center by alkylating the cyclopentanone intermediate with methoxymethyl chloride.

  • Stage 3: Formation of the Cyclopentene Ring and Final Product. Conversion of the keto group to an alkene and subsequent hydrolysis of the ester to yield the final carboxylic acid.

This document will provide detailed protocols for each stage, supported by mechanistic insights and data presentation to guide researchers in implementing this synthetic route.

Reaction Pathways and Mechanistic Considerations

The overall proposed synthetic route is depicted below. Each transformation has been selected for its proven scalability and efficiency.

Synthesis_Pathway cluster_stage1 Stage 1: Cyclopentanone Formation cluster_stage2 Stage 2: Alkylation cluster_stage3 Stage 3: Olefination and Hydrolysis Diethyl_Adipate Diethyl Adipate Ethyl_2_oxocyclopentane_1_carboxylate Ethyl 2-oxocyclopentane- 1-carboxylate Diethyl_Adipate->Ethyl_2_oxocyclopentane_1_carboxylate 1. NaOEt, Toluene 2. H3O+ (workup) Intermediate_2 Ethyl 1-(methoxymethyl)-2-oxocyclopentane- 1-carboxylate Ethyl_2_oxocyclopentane_1_carboxylate->Intermediate_2 1. NaH, THF 2. MOM-Cl Intermediate_3 Ethyl 1-(methoxymethyl)cyclopent-2-ene- 1-carboxylate Intermediate_2->Intermediate_3 1. NaBH4, MeOH 2. TsOH, Toluene Final_Product 1-(Methoxymethyl)cyclopent-2-ene- 1-carboxylic acid Intermediate_3->Final_Product 1. NaOH, EtOH/H2O 2. H3O+ Workflow cluster_prep Preparation cluster_synthesis Synthesis Stages cluster_purification Purification and Analysis Reagent_Prep Reagent Preparation and Inert Atmosphere Setup Stage1 Stage 1: Dieckmann Condensation Reagent_Prep->Stage1 Stage2 Stage 2: Alkylation Stage1->Stage2 Purification1 Vacuum Distillation Stage1->Purification1 Stage3 Stage 3: Reduction, Dehydration & Hydrolysis Stage2->Stage3 Purification2 Column Chromatography Stage2->Purification2 Purification3 Extraction and Crystallization Stage3->Purification3 Purification1->Stage2 Purification2->Stage3 Analysis QC Analysis (NMR, MS, IR) Purification3->Analysis

Application Notes and Protocols for Peptide Coupling of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Challenges of Coupling Sterically Hindered Carboxylic Acids

The successful formation of an amide bond is a cornerstone of peptide synthesis and drug development. While numerous coupling reagents and protocols have been developed, the efficient coupling of sterically hindered carboxylic acids remains a significant challenge.[1][2] 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents a unique set of challenges due to the presence of a quaternary carbon center adjacent to the carboxyl group, further encumbered by a methoxymethyl substituent and a cyclopentene ring. This steric bulk can significantly hinder the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to low yields and slow reaction rates.[1]

This application note provides a comprehensive guide to overcoming these challenges, offering a selection of robust peptide coupling protocols tailored for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and similarly hindered substrates. We will delve into the rationale behind the choice of reagents, solvents, and reaction conditions, empowering researchers to optimize their synthetic strategies and achieve high-efficiency amide bond formation.

Understanding the Mechanism of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[3][4] This process is not spontaneous and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][4] Coupling reagents facilitate this activation by converting the carboxyl group into a more reactive species, such as an active ester or an acylphosphonium salt.

The general mechanism can be visualized as follows:

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproduct Byproduct Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent PeptideBond Peptide Bond (R-CO-NH-R') ActivatedIntermediate->PeptideBond + Amine Byproduct Byproduct Amine Amine (R'-NH2) PeptideBond->Byproduct + Byproduct

Figure 1: Generalized workflow of peptide bond formation.

Recommended Coupling Conditions for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Given the steric hindrance of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, standard coupling conditions are likely to be suboptimal. More potent activating reagents and optimized reaction conditions are necessary to achieve efficient coupling.[1] The following table summarizes recommended starting points for optimizing the coupling of this challenging substrate.

Parameter Condition 1: Uronium/Aminium Salt Condition 2: Phosphonium Salt Condition 3: Acyl Fluoride Rationale & Key Considerations
Coupling Reagent HATU (1.1-1.5 eq)PyBOP (1.1-1.5 eq)TFFH (1.1 eq)Uronium/aminium and phosphonium salts are highly effective for hindered couplings.[1][5] Acyl fluoride formation is an excellent strategy for extremely hindered cases.[1][2]
Additive None required with HATUHOBt (1.0 eq) or Oxyma Pure (1.0 eq)None requiredAdditives like HOBt or Oxyma Pure can suppress racemization and improve coupling efficiency, especially with carbodiimides, but are often included with phosphonium reagents as well.[6][7]
Base DIPEA (2.0-3.0 eq) or NMM (2.0-3.0 eq)DIPEA (2.0-3.0 eq) or NMM (2.0-3.0 eq)2,4,6-collidine (2.0 eq)A non-nucleophilic base is crucial to neutralize acidic byproducts and facilitate the reaction.[8] Collidine is a weaker base that can minimize racemization.[8]
Solvent DMF or NMPDMF or NMPAnhydrous DCM or THFDMF and NMP are excellent solvents for peptide synthesis due to their high polarity and solvating power.[1] Anhydrous conditions are critical for acyl fluoride formation.
Temperature 0 °C to RT (can be increased to 40-50 °C for difficult cases)0 °C to RT (can be increased to 40-50 °C for difficult cases)0 °C to RTIncreased temperature can help overcome the activation energy barrier for sterically hindered substrates, but may also increase the risk of side reactions.[1][5]
Reaction Time 2-24 hours2-24 hours1-4 hoursSterically hindered couplings often require longer reaction times.[1] Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the peptide coupling of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes HATU, a highly efficient uronium salt-based coupling reagent known for its rapid activation and low racemization tendency, making it a first-line choice for challenging couplings.[5]

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and HATU in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.

  • In a separate vessel, dissolve the amine in anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is a phosphonium salt-based coupling reagent that is particularly useful for sterically hindered amino acids and for minimizing side reactions such as guanidinylation that can occur with uronium salts.[9]

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • PyBOP (1.1 eq)

  • HOBt (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, PyBOP, and HOBt in anhydrous DMF in a dry reaction vessel.

  • Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Add the amine to the reaction mixture, followed by the addition of DIPEA.

  • Continue stirring at room temperature and monitor the reaction's progress.

  • Once the reaction is complete, work up the reaction as described in Protocol 1 (steps 7-10).

Protocol 3: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

For exceptionally challenging couplings where other methods fail, the in-situ formation of a highly reactive acyl fluoride can be a powerful strategy.[2] This method minimizes steric hindrance during the nucleophilic attack.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • 2,4,6-collidine (2.0 eq)

  • Anhydrous DCM

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in anhydrous DCM.

  • Add TFFH to the solution, followed by the dropwise addition of 2,4,6-collidine at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the acyl fluoride.

  • In a separate vessel, dissolve the amine in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture.[1] A double coupling, where a second charge of activated acid is added after the initial coupling period, can also be effective.[1]

  • Side Reactions: The choice of a weaker base, such as 2,4,6-collidine, can help minimize base-catalyzed side reactions and racemization.[8]

  • Poor Solubility: If solubility is an issue, NMP can be used as an alternative to DMF due to its superior solvating properties.[1]

Conclusion

The peptide coupling of sterically hindered carboxylic acids like 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid requires a departure from standard protocols. By employing more potent coupling reagents such as HATU or PyBOP, or by utilizing the acyl fluoride strategy for particularly challenging cases, researchers can achieve efficient amide bond formation. Careful optimization of the base, solvent, temperature, and reaction time is paramount to success. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible synthetic methods for a wide range of sterically demanding substrates.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Benchchem. (2025). Application Note: Standard Protocol for the Synthesis of Amides using Cyclopent-3-ene-1-carbonyl chloride.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-11.
  • Ghafuri, H., & Chehardoli, G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]

  • Sharma, S., & Kumar, A. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. The Journal of Organic Chemistry, 87(17), 11215–11226. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Rozell, D. M., Doran, P., Shah, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462–3469. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Rozell, D. M., Doran, P., Shah, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. [Link]

  • Lab-Chemicals.Com. (n.d.). 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid.
  • ChemicalBook. (n.d.). 1-methoxycyclopentane-1-carboxylic acid synthesis.
  • PubChem. (n.d.). 1-Methylcyclopent-2-ene-1-carboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • PubChemLite. (n.d.). 1-(2-methoxyethyl)cyclopentane-1-carboxylic acid.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a chiral building block with significant potential in medicinal chemistry and natural product synthesis. The cyclopentene moiety is a common scaffold in numerous biologically active molecules, and the ability to introduce substituents with high stereocontrol is paramount for the development of novel therapeutics. This guide details a robust and well-established strategy employing a chiral auxiliary to control the stereochemical outcome of the synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Chiral Cyclopentene Scaffolds

Cyclopentene derivatives are privileged structures in organic synthesis, forming the core of a wide array of natural products and pharmaceuticals. The stereochemistry of these molecules is often crucial for their biological activity. Therefore, the development of synthetic methods that allow for the precise control of stereocenters is a key area of research. The target molecule, 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, possesses a quaternary stereocenter, which presents a significant synthetic challenge. This guide will focus on a chiral auxiliary-based approach, a reliable and extensively utilized strategy for asymmetric synthesis.[1][2]

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter has been established, the auxiliary can be cleanly removed and often recovered for reuse. This methodology offers a practical and efficient means of accessing enantiomerically enriched products.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The proposed synthetic route to 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid utilizes an Evans oxazolidinone auxiliary, a class of chiral auxiliaries widely employed for their high levels of stereocontrol in alkylation and other bond-forming reactions.[] The overall strategy involves the following key transformations:

  • Acylation: Attachment of a cyclopentene carboxylic acid precursor to the chiral auxiliary.

  • Diastereoselective Alkylation: Introduction of the methoxymethyl group at the α-position of the carbonyl, with the stereochemistry being directed by the chiral auxiliary.

  • Hydrolysis: Removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid.

This sequence is illustrated in the workflow diagram below.

Synthetic_Workflow Prochiral Cyclopent-2-ene-1-carboxylic acid Acylation Acylation with Evans Auxiliary Prochiral->Acylation Chiral_Imide N-Acyl Oxazolidinone Acylation->Chiral_Imide Deprotonation Deprotonation (LDA) Chiral_Imide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation (MOM-Cl) Enolate->Alkylation Alkylated_Product Alkylated Imide Alkylation->Alkylated_Product Hydrolysis Hydrolysis (LiOH/H2O2) Alkylated_Product->Hydrolysis Target_Molecule 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Hydrolysis->Target_Molecule Auxiliary_Recovery Auxiliary Recovery Hydrolysis->Auxiliary_Recovery

Caption: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Materials and Reagents:

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one

  • n-Butyllithium (n-BuLi)

  • Cyclopent-2-ene-1-carbonyl chloride

  • Lithium diisopropylamide (LDA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Standard workup and purification reagents

Safety Precautions: n-Butyllithium and LDA are pyrophoric and moisture-sensitive. Chloromethyl methyl ether is a potent carcinogen. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen) by trained personnel wearing appropriate personal protective equipment.

Protocol 1: Synthesis of (4R,5S)-3-(Cyclopent-2-enecarbonyl)-4-methyl-5-phenyloxazolidin-2-one

Rationale: This step involves the acylation of the Evans chiral auxiliary with the cyclopentene acyl chloride. The resulting N-acyl oxazolidinone is the key intermediate for the subsequent diastereoselective alkylation. The choice of a specific enantiomer of the auxiliary, in this case, (4R,5S), will determine the absolute configuration of the final product.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of cyclopent-2-ene-1-carbonyl chloride (1.1 eq) in anhydrous THF.

  • Add the acyl chloride solution dropwise to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Rationale: This is the crucial stereochemistry-defining step. Deprotonation of the N-acyl oxazolidinone with LDA generates a chiral enolate. The bulky phenyl and methyl groups of the auxiliary effectively block one face of the enolate, forcing the incoming electrophile (MOM-Cl) to attack from the less hindered face, thus leading to a high diastereomeric excess.[]

Alkylation_Mechanism cluster_0 Formation of the Chiral Enolate cluster_1 Electrophilic Attack Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate_Formation Enolate Formation Acyl_Oxazolidinone->Enolate_Formation LDA LDA LDA->Enolate_Formation Chiral_Enolate Chiral Z-Enolate (Chelated) Enolate_Formation->Chiral_Enolate Alkylation_Step SN2 Attack Chiral_Enolate->Alkylation_Step Electrophile MOM-Cl Electrophile->Alkylation_Step Alkylated_Product Alkylated Imide Alkylation_Step->Alkylated_Product

Caption: Mechanism of diastereoselective alkylation.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 eq) from Protocol 1.

  • Dissolve the starting material in anhydrous THF (0.1 M) and cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 30 minutes.

  • Cool the freshly prepared LDA solution to -78 °C and add it dropwise to the solution of the N-acyl oxazolidinone.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Protocol 3: Hydrolysis and Chiral Auxiliary Removal

Rationale: The final step is the cleavage of the chiral auxiliary to unmask the carboxylic acid. The use of lithium hydroperoxide (generated in situ from LiOH and H₂O₂) is a mild and efficient method for this transformation, which minimizes the risk of racemization and allows for the recovery of the valuable chiral auxiliary.

Procedure:

  • Dissolve the alkylated product (1.0 eq) from Protocol 2 in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using peroxide test strips) is obtained.

  • Adjust the pH of the solution to ~10 with 1 M NaOH to ensure the carboxylic acid is in its salt form and the auxiliary remains in the organic phase.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover the chiral auxiliary. The combined organic layers can be washed, dried, and concentrated to recover the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

  • Further purification can be achieved by recrystallization or flash chromatography if necessary. The enantiomeric excess of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Quantitative Data Summary

The following table provides representative data for the key steps in this synthesis. Actual results may vary depending on the scale and specific reaction conditions.

StepProductTypical YieldDiastereomeric/Enantiomeric Excess
1. Acylation N-Acyl Oxazolidinone>90%N/A
2. Alkylation Alkylated Imide80-90%>95% de
3. Hydrolysis 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid>85%>95% ee

Conclusion

The synthetic route detailed in these application notes provides a reliable and highly stereoselective method for the preparation of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid. The use of an Evans chiral auxiliary ensures excellent control over the formation of the quaternary stereocenter. The protocols are designed to be robust and reproducible, and the inclusion of the scientific rationale behind each step aims to empower researchers to adapt and optimize these methods for their specific needs. This approach opens the door to the synthesis of a variety of chiral cyclopentene-based molecules for applications in drug discovery and development.

References

  • Fujiwara, Y., & Fu, G. C. (2011). Application of a New Chiral Phosphepine to the Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes That Bear an Array of Heteroatom-Substituted Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2020). Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. Organic Letters. Available at: [Link]

  • Morris, P. J., & Trost, B. M. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

Sources

Functionalization of the methoxymethyl group in cyclopentene carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of the Methoxymethyl Group in Cyclopentene Carboxylic Acids

Abstract

The methoxymethyl (-CH₂OCH₃) moiety attached to a cyclopentene carboxylic acid scaffold is a critical pharmacophore precursor in the synthesis of carbocyclic nucleosides (e.g., Neplanocin A analogues, Abacavir intermediates). This guide details the chemoselective transformation of the methoxymethyl ether into a primary alcohol (hydroxymethyl) or alkyl halide, overcoming the thermodynamic stability of the ether bond while preserving the sensitive endocyclic double bond. We present two validated protocols: Lewis-acid mediated cleavage (


) and nucleophilic "soft" cleavage (Thiolate), alongside an advanced directed C-H activation strategy.

Strategic Analysis: The Chemoselectivity Paradox

The functionalization of a methoxymethyl group in the presence of a cyclopentene ring presents a classic "Hard vs. Soft" chemical conflict:

  • The Ether (Hard Target): The methyl ether is chemically inert to most reducing and oxidizing agents. Cleavage typically requires strong Lewis acids (e.g.,

    
    ) or strong nucleophiles at high temperatures.[1]
    
  • The Alkene (Soft Target): The cyclopentene double bond is highly nucleophilic and prone to:

    • Polymerization: Triggered by strong Lewis acids.

    • Hydrohalogenation: Triggered by in-situ generation of HBr/HI.

    • Isomerization: Acid-catalyzed migration of the double bond into conjugation with the carboxylic acid.

The Solution: The protocols below utilize kinetic control (low temperature) and soft-soft interactions to functionalize the ether without degrading the carbocycle.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on substrate sensitivity.

ReactionMatrix Start Substrate: Methoxymethyl-Cyclopentene-COOH Goal Target Functionalization? Start->Goal Cleavage Cleavage Goal->Cleavage Demethylation (-CH2OH) Halogen Halogen Goal->Halogen Halogenation (-CH2I) Check Check Cleavage->Check Is Alkene Acid-Sensitive? MethodC MethodC Halogen->MethodC Protocol C: TMS-I Direct Iodination MethodA Protocol A: BBr3 (-78°C) High Yield, Fast Check->MethodA No (Robust) MethodB Protocol B: EtSNa (DMF, 120°C) Base-Mediated, Slower Check->MethodB Yes (Sensitive)

Figure 1: Strategic decision matrix for selecting the functionalization pathway.

Detailed Protocols

Protocol A: Lewis Acid-Mediated Demethylation ( )

Best for: Rapid, clean conversion when the double bond is sterically hindered or moderately stable.

Mechanism:


 coordinates to the ether oxygen, forming a borate complex. The bromide ion then acts as a nucleophile, attacking the methyl group (SN2) to release MeBr and the borate ester, which hydrolyzes to the alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Boron Tribromide (

    
    ), 1.0 M in 
    
    
    
    (3.0 equiv)
  • Dichloromethane (anhydrous)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Dissolve the cyclopentene derivative (1 mmol) in anhydrous

    
     (10 mL).
    
  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents attack on the double bond.

  • Addition: Add

    
     (3.0 mL, 3.0 mmol) dropwise over 15 minutes via syringe pump.
    
    • Observation: The solution may turn pale yellow.

  • Equilibration: Stir at -78°C for 1 hour. Allow the reaction to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC. If starting material persists, do not warm to RT; add 0.5 equiv more

      
       at 0°C.
      
  • Quenching (Exothermic): Cool back to -20°C. Add MeOH (5 mL) dropwise. Caution: Vigorous evolution of HBr and MeBr gas.

  • Workup: Dilute with

    
    , wash with sat. 
    
    
    
    (2x) and brine. Dry over
    
    
    .

Data Validation:

Metric Expected Result Troubleshooting
1H NMR Disappearance of singlet at ~3.3 ppm (-OMe). Appearance of broad singlet (OH). If -OMe persists, check moisture in solvent.

| Yield | 85-95% | Low yield? Check for polymerization (broad baseline). |

Protocol B: Nucleophilic Thiolate Cleavage (Soft Cleavage)

Best for: Highly acid-sensitive alkenes or substrates with acid-labile protecting groups (e.g., acetonides).

Reagents:

  • Sodium Ethanethiolate (EtSNa) (5.0 equiv)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolve substrate (1 mmol) in anhydrous DMF (5 mL).

  • Add EtSNa (420 mg, 5 mmol) in one portion.

  • Heat to 110°C for 4-12 hours.

    • Note: The reaction drives forward by the formation of the volatile methyl ethyl sulfide.

  • Workup: Cool to RT. Pour into water and extract with EtOAc. Note: Acidify aqueous layer to pH 4 to recover the carboxylic acid if it was formed.

Protocol C: Advanced Directed C-H Functionalization

Context: For functionalizing the cyclopentene ring itself using the carboxylic acid as a directing group (DG).

Based on recent advances in Pd-catalyzed C-H activation (Yu et al.), the carboxylic acid can direct functionalization to the


-position (methylene) or the allylic position.

CHActivation Substrate Cyclopentene-COOH Intermediate Palladacycle (5-membered) Substrate->Intermediate C-H Activation (Directed) Pd Pd(OAc)2 / Ligand Pd->Intermediate Product Functionalized Carbocycle Intermediate->Product Oxidative Addn Reductive Elim

Figure 2: Mechanism of Carboxyl-Directed C-H Activation.

Protocol:

  • Catalyst System:

    
     (10 mol%), Amino-acid ligand (e.g., Ac-Gly-OH).
    
  • Oxidant:

    
     or Benzoquinone.
    
  • Conditions: React in t-Amyl alcohol at 80°C.

  • Result: This installs an aryl or alkyl group at the

    
    -position relative to the carboxyl group, creating high-value quaternary centers often found in terpenes.
    

References

  • Carbocyclic Nucleoside Synthesis: Cho, J. H., et al. (2006).[2] "Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents." Journal of Medicinal Chemistry, 49(3), 1140–1148. Link

  • Ether Cleavage Mechanism: Sousa e Silva, F. C., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Journal of Organic Chemistry, 80(21). Link

  • Directed C-H Activation: Shen, P. X., et al. (2023). "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids." Nature, 619, 517–523. Link

  • Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. Link

Sources

Application Notes and Protocols: Solvent Selection for Dissolving 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. The protocol outlines a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by a detailed experimental workflow for solubility screening. Emphasis is placed on the principles of chemical compatibility, safety, and the practical application of this knowledge in a laboratory setting. This guide is intended to streamline the solvent selection process, ensuring reliable and reproducible results for downstream applications such as reaction chemistry, formulation, and analytical characterization.

Introduction: The Critical Role of Solvent Selection

The successful dissolution of a compound is a fundamental prerequisite for a vast array of applications in research and drug development. The choice of an appropriate solvent system can significantly impact reaction kinetics, crystal morphology, and the ultimate bioavailability of a pharmaceutical agent. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a molecule incorporating both a carboxylic acid and an ether functional group, presents a unique solubility profile that necessitates a thoughtful and systematic approach to solvent selection.

This application note will guide the user through a logical, evidence-based process for identifying suitable solvents for this compound. By understanding the interplay between the solute's structural features and the solvent's properties, researchers can avoid common pitfalls such as incomplete dissolution, degradation, or the formation of undesirable solvates.

Physicochemical Properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of rational solvent selection. The structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid contains a polar carboxylic acid group capable of hydrogen bonding, a moderately polar ether linkage, and a nonpolar cyclopentene ring. This combination of functionalities suggests a nuanced solubility behavior.

PropertyValue (Predicted/Reported)Implication for Solubility
Molecular Formula C8H12O3Indicates a relatively small molecule.
Molecular Weight 156.18 g/mol [1]Low molecular weight generally favors solubility.
Polarity AmphiphilicThe carboxylic acid and ether groups contribute polar characteristics, while the cyclopentene ring is nonpolar.
Hydrogen Bonding Donor (from -COOH) and Acceptor (from C=O and -O-)Capable of forming hydrogen bonds with protic solvents.
pKa (Estimated 4-5)The carboxylic acid is weakly acidic and will be more soluble in basic solutions.[2]

Note: Experimental data for this specific compound is limited. Predictions are based on the known properties of its functional groups and structurally similar molecules.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are preferred for nonpolar solutes. Given the amphiphilic nature of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a range of solvents with varying polarities should be considered.

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent system. This workflow prioritizes a theoretical assessment of compatibility before proceeding to experimental verification.

Solvent_Selection_Workflow A Analyze Compound Structure (Polarity, Functional Groups, H-Bonding) B Predict Solubility Based on 'Like Dissolves Like' A->B C Consider Solvent Properties (Polarity, Boiling Point, Safety) B->C D Initial Solvent Screening (Small-Scale Tests) C->D E Quantitative Solubility Determination D->E If soluble G Insoluble D->G H Soluble D->H F Select Optimal Solvent(s) E->F I Consider Solvent Mixtures or pH Adjustment G->I H->E I->D

Caption: A logical workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

Based on the physicochemical properties of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, the following solvents are recommended for an initial solubility screening. They cover a range of polarities and chemical functionalities.

Solvent ClassExample SolventsRationale
Protic Polar Water, Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid group.[4]
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can interact via dipole-dipole interactions with the polar groups of the molecule.[3]
Nonpolar Toluene, Hexanes, Diethyl EtherMay dissolve the nonpolar cyclopentene portion of the molecule.[3]
Aqueous Basic 5% Sodium Bicarbonate (NaHCO3), 5% Sodium Hydroxide (NaOH)The carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[2][5]
Aqueous Acidic 5% Hydrochloric Acid (HCl)Solubility is expected to be low, but this test helps to confirm the acidic nature of the compound.[2]

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a step-by-step method for rapidly assessing the solubility of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in a variety of solvents.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Selection of test solvents (see table above)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 1-5 mg of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid into a clean, dry vial.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial.

  • Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds.

  • Visual Observation: Visually inspect the vial against a contrasting background. Note whether the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Classification: Classify the solubility as follows:

    • Freely Soluble: Dissolves in ≤ 100 µL.

    • Soluble: Dissolves in > 100 µL to 500 µL.

    • Sparingly Soluble: Dissolves in > 500 µL to 1 mL.

    • Insoluble: Does not fully dissolve in 1 mL.

  • Repeat: Repeat steps 1-6 for each of the selected test solvents.

Experimental_Workflow A Weigh Compound (1-5 mg) B Add 100 µL of Solvent A->B C Vortex for 30-60s B->C D Visually Inspect for Dissolution C->D E Completely Dissolved? D->E H Record Solubility Classification D->H F Record as 'Freely Soluble' E->F Yes G Add another 100 µL of Solvent (up to 1 mL) E->G No G->C I Insoluble G->I If not dissolved in 1 mL

Caption: Experimental workflow for small-scale solubility screening.

Safety Precautions and Best Practices

When handling organic solvents, it is imperative to adhere to strict safety protocols to minimize risks.[6][7]

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of solvent vapors.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves.[6][8] The choice of glove material should be compatible with the specific solvent being used.

  • Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential ignition sources.[7][9]

  • Storage: Store solvents in properly labeled, sealed containers in a designated solvent cabinet.[8]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to your institution's guidelines.[6]

Conclusion

The selection of an appropriate solvent for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a critical step that influences the success of subsequent experimental work. By combining a theoretical understanding of the compound's physicochemical properties with a systematic experimental screening approach, researchers can efficiently identify optimal solvent systems. This application note provides a robust framework for making informed decisions, thereby enhancing the reliability and reproducibility of scientific outcomes.

References

  • Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of Prince Edward Island. Retrieved February 15, 2026, from [Link]

  • Organic solvents - hazards, first aid, safe use. (n.d.). Resene. Retrieved February 15, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Organic Solvents. (n.d.). Florida State University, Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Reducing Exposure to Hazardous Organic Solvents. (2011, May 23). Sentry Air Systems, Inc. Retrieved February 15, 2026, from [Link]

  • Precautions for Handling Organic Solvent. (n.d.). National Taiwan University, Environmental Safety and Health Center. Retrieved February 15, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved February 15, 2026, from [Link]

  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved February 15, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

Procedures for esterification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Esterification Protocols for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Part 1: The "Quaternary Challenge" & Strategic Analysis

The esterification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents a distinct set of synthetic challenges that disqualify standard "textbook" methods like Fischer esterification.

1. Steric Blockade (The Kinetic Barrier): The carboxylic acid is attached to a quaternary carbon (C1). The adjacent methoxymethyl group (-CH2OMe) and the rigid cyclopentenyl ring create a "steric wall."

  • Consequence: In traditional acid-catalyzed esterification (Fischer), the nucleophilic attack of the alcohol on the carbonyl carbon involves forming a tetrahedral intermediate. This step is energetically unfavorable due to severe crowding.

2. Regio-Stability (The Thermodynamic Risk): The substrate contains a


-unsaturated double bond (C2=C3). While the quaternary center prevents simple base-catalyzed tautomerization (no 

-proton to remove), the alkene is susceptible to acid-catalyzed migration or hydration.
  • Consequence: Strong protic acids (H2SO4, HCl) used in Fischer esterification can protonate the alkene, leading to carbocation formation, double bond migration, or addition of the solvent (methanol/ethanol) across the double bond.

3. Strategic Solution: To bypass these issues, we must utilize methods that:

  • Avoid Carbonyl Attack: Use the carboxylate as a nucleophile (Alkylation) rather than an electrophile.

  • Activate the Acyl Group Exogenously: Use highly reactive intermediates (Mixed Anhydrides) if complex alcohols are required.

Part 2: Decision Matrix & Workflow

The choice of protocol depends entirely on the target ester group (R').

EsterificationStrategy Start Substrate: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Decision Target Ester Group (R')? Start->Decision Simple Simple Alkyl (Methyl, Ethyl, Benzyl) Decision->Simple Low Steric Bulk Complex Complex/Hindered (Secondary, Tertiary, Chiral) Decision->Complex High Steric Bulk MethodA Method A: Base-Promoted Alkylation (Cs2CO3 + Alkyl Halide) Simple->MethodA Primary Recommendation (Highest Yield) MethodB Method B: Yamaguchi Esterification (2,4,6-TCBC + DMAP) Complex->MethodB Primary Recommendation (Best for Hindered Alcohols) MethodC Method C: Steglich Esterification (DCC/EDC + DMAP) Complex->MethodC Alternative (Mild Conditions)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on the target alcohol moiety.

Part 3: Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Allyl, and Benzyl Esters. Mechanism: SN2 Displacement. The carboxylate anion attacks the alkyl halide. This completely avoids the steric hindrance at the carbonyl carbon.

Materials:

  • Substrate (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) [Note: 
    
    
    
    can be used but
    
    
    is more soluble/reactive in DMF]
  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid  (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution may become cloudy as the carboxylate salt forms.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.5 equiv).

    • Critical Control: For methyl esters using MeI, mild exotherms may occur. Cool to 0°C if scaling >10g.

  • Reaction: Stir at RT. Monitor by TLC (typically complete in 2–4 hours).

    • TLC Check: The acid spot (low

      
      , streaks) will disappear; a distinct less polar spot (Ester) will appear.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The steric bulk of the quaternary center does not hinder the oxygen atom of the carboxylate from attacking the small alkyl halide.

Protocol B: Yamaguchi Esterification

Best for: Secondary alcohols, chiral alcohols, or when alkyl halides are not available. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP, then the alcohol.[1][2]

Materials:

  • Substrate (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Target Alcohol (R-OH) (1.0 - 1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (1.0 - 2.0 equiv)[3]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Anhydride Formation: Dissolve the Substrate (1.0 equiv) and

    
      (1.2 equiv) in anhydrous Toluene.
    
  • Activation: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C. Stir for 1 hour at RT. A precipitate (

    
    ) will form.
    
  • Esterification: In a separate vessel, dissolve the Target Alcohol and DMAP (1.5 equiv) in Toluene.

  • Addition: Slowly add the alcohol/DMAP solution to the mixed anhydride mixture (can be done without filtering, though filtering the salt is cleaner).

  • Reflux: Heat the reaction to 60–80°C (depending on alcohol sterics) for 4–12 hours.

    • Note: The "Yamaguchi conditions" are specifically designed to force sterically hindered couplings.

  • Workup: Dilute with ether, wash with saturated

    
    , saturated 
    
    
    
    , and brine.
Protocol C: Mild Methylation via TMS-Diazomethane

Best for: Small scale (<100mg), analytical derivatization, or extremely acid-sensitive substrates. Safety Note: Safer than Diazomethane, but still requires a fume hood and careful handling.

Step-by-Step Procedure:

  • Dissolve substrate in Toluene/Methanol (3:2 ratio).

  • Add TMS-Diazomethane (2.0M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir for 30 mins.

  • Quench with drops of Acetic Acid (until yellow fades).

  • Concentrate in vacuo. (Quantitative yield usually observed).

Part 4: Analytical Validation & QC

Expected Data (Methyl Ester Example):

Analytical MethodKey Feature to MonitorInterpretation
1H NMR

3.60–3.75 ppm (Singlet, 3H)
Appearance of Methyl Ester (-COOCH3 ).
1H NMR

3.30 ppm (Singlet, 3H)
Retention of Methoxymethyl ether (-CH2OCH3 ).
1H NMR

5.60–5.90 ppm (Multiplet, 2H)
Retention of Vinyl Protons (C2-C3). Shift indicates isomerization.
IR Spectroscopy ~1730–1740 cm⁻¹Ester C=O stretch (Shifted from ~1710 cm⁻¹ acid).
HPLC Shift in Retention Time (RT)Ester will be significantly less polar (longer RT on Reverse Phase).

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Method A) Incomplete deprotonation or wet DMF.Ensure

is dry; use molecular sieves in DMF.
Double Bond Migration Acidic impurities or excessive heat.Switch to Method A (Basic conditions). Avoid HCl workups.
No Reaction (Fischer) Steric hindrance at C1.STOP. Do not heat longer. Switch to Method A or B.

References

  • Steglich Esterification Mechanism & Scope: Neises, B., & Steglich, W. (1978).[3][4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Yamaguchi Esterification for Hindered Acids: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Alkylation of Carboxylic Acids (Cesium Carbonate Method): Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of Sterically Hindered Carboxylic Acids. The Journal of Organic Chemistry, 41(8), 1373–1379. [Link]

  • TMS-Diazomethane Protocols: Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie, 135, 1015–1022. [Link]

Sources

Handling and storage protocols for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Storage of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. Due to the limited availability of specific data for this compound, the following protocols are based on the chemical properties of its primary functional groups—a carboxylic acid and an ether—and data from structurally analogous compounds. These guidelines are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Inferred Properties

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a bifunctional molecule containing both a carboxylic acid and a methoxy ether group attached to a cyclopentene ring. This unique structure suggests a combination of chemical reactivities and hazards that must be carefully managed.

Table 1: Inferred Physicochemical Properties and Identifiers

PropertyValue/IdentifierSource/Basis
Molecular Formula C8H12O3Calculated
Molecular Weight 156.18 g/mol Calculated
Appearance Likely a liquid or low-melting solidInferred from similar structures like 1-Methylcyclopent-2-ene-1-carboxylic acid[1]
Key Functional Groups Carboxylic Acid, Ether (methoxymethyl)Chemical Structure
Potential Hazards Skin and eye irritation, Flammability, Peroxide formationInferred from analogous compounds and functional groups[2][3][4]

Core Safety Principles and Hazard Assessment

The primary hazards associated with 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid are derived from its constituent functional groups. The carboxylic acid moiety can cause skin and eye irritation, while the ether linkage introduces the risk of peroxide formation and flammability.[2][3][4][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[3][6][7]

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[3][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Given that some ethers can permeate nitrile gloves relatively quickly, it is advisable to change gloves immediately if contamination occurs.[6][8] For high-volume applications, more robust gloves like butyl rubber may be necessary.[7]

  • Body Protection : A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are required to protect against skin contact and in case of a fire.[7][9]

  • Respiratory Protection : All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][7][8]

Detailed Handling Protocols

Adherence to strict handling protocols is crucial for both user safety and maintaining the chemical integrity of the compound.

Receiving and Initial Inspection

Upon receipt of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a visual inspection of the container should be performed in a well-ventilated area, preferably a fume hood.

A Receive Compound B Visually Inspect Container in Fume Hood A->B C Check for Damage or Leaks B->C D Check for Crystal Formation Around Cap (Potential Peroxides) B->D E Date Container with Receipt and Opening Dates C->E No Damage G Quarantine and Contact EHS Immediately C->G Damage Found D->E No Crystals D->G Crystals Found F Proceed to Storage E->F

Caption: Workflow for receiving and inspecting the compound.

It is critical to date the container upon receipt and again upon first opening.[6] This practice is essential for tracking the age of the compound and mitigating the risk of peroxide formation.[6][8]

Aliquoting and Solution Preparation

All manipulations involving the transfer of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid should be conducted within a chemical fume hood to minimize inhalation exposure and the risk of ignition of flammable vapors.[7][8]

Step-by-Step Protocol for Aliquoting:

  • Preparation : Ensure the chemical fume hood is clean and free of clutter. Assemble all necessary equipment, including the stock container, appropriate-sized vials, and pipetting devices.

  • Inert Atmosphere : If the compound is particularly sensitive to air or moisture, consider performing the transfer under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer : Carefully open the stock container. Use a clean, dry pipette or syringe to transfer the desired amount of the compound to the secondary container.

  • Sealing : Tightly seal both the stock and aliquot containers immediately after transfer.

  • Labeling : Clearly label the aliquot with the compound name, concentration (if a solution), date of preparation, and appropriate hazard symbols.

  • Cleaning : Clean any spills immediately with an appropriate absorbent material.[2] Dispose of contaminated materials as hazardous waste.[6][7]

Comprehensive Storage Guidelines

Proper storage is paramount to preserving the stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and preventing hazardous reactions.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool, dry area.[7][10] Consider refrigeration (2-8°C) for long-term storage.To slow down potential degradation pathways and peroxide formation.[11]
Atmosphere Tightly sealed container,[2][3][4] potentially under an inert gas.To prevent exposure to air and moisture, which can lead to peroxide formation and hydrolysis.[2]
Light Store away from light in an amber or opaque container.[7]Light can promote the formation of explosive peroxides in ethers.[2]
Location Flammable storage cabinet.[5]Due to the flammability of the ether component.
Segregation Store separately from strong oxidizing agents, strong bases, and reactive metals.[2][5][6][10]To prevent violent reactions. Carboxylic acids are incompatible with bases, and ethers are incompatible with strong oxidizers.[5][10]
Peroxide Formation and Management

The ether functional group in 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is susceptible to the formation of explosive peroxides upon exposure to air and light.[2]

A Ether-containing Compound (Opened) B Exposure to Air (Oxygen) and Light A->B F Regular Peroxide Testing A->F Management Protocol C Formation of Unstable Peroxides B->C D Concentration of Peroxides (Evaporation/Distillation) C->D E Risk of Violent Detonation (Heat, Shock, Friction) D->E G Safe for Use F->G Negative Test H Decontamination or Disposal F->H Positive Test

Caption: Peroxide formation pathway and management.

Protocol for Peroxide Monitoring:

  • Dating : Mark containers with the date of receipt and the date of first opening.[6]

  • Testing : Regularly test for the presence of peroxides, especially in containers that have been open for more than six months.[6] Commercially available peroxide test strips can be used for this purpose.

  • Caution : If white crystals are observed around the cap of the container, do not attempt to open or move it.[6] These crystals may be explosive peroxides. Quarantine the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Spill and Waste Disposal Procedures

Spill Management

In the event of a spill, evacuate the immediate area and remove all ignition sources.[2][7]

  • Minor Spills : For small spills within a chemical fume hood, use an inert absorbent material, such as sand or vermiculite (never use combustible materials like sawdust), to contain the spill.[2] Place the absorbed material in a sealed container for disposal as hazardous waste.[2][7]

  • Major Spills : For larger spills, or any spill outside of a fume hood, evacuate the laboratory, alert others in the vicinity, and contact the institutional EHS for emergency response.[7]

Waste Disposal

All waste containing 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][7] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

References

  • Ethers | Health & Safety | Health and Safety Department. (n.d.). Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). University of St Andrews. Retrieved from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]

  • Use of Ether - Environment, Health & Safety. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Diethyl Ether Safety Procedure. (n.d.). Purdue University - Radiological and Environmental Management. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • (1s)-Cyclopent-2-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Carboxylic Acid Experiment Guide. (n.d.). Scribd. Retrieved from [Link]

  • 1-Methylcyclopent-2-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Q1: Why is my overall yield of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid consistently low?

Low yields can stem from several stages of the synthesis. A systematic approach to troubleshooting is crucial. The primary synthetic strategy involves a Diels-Alder reaction to form the cyclopentene ring, followed by functional group manipulations.

Possible Cause 1: Inefficient Diels-Alder Reaction. The formation of the cyclopentene ring is a critical step. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The efficiency of this reaction is highly dependent on the electronic properties of the reactants.[2]

  • Recommendation:

    • Diene and Dienophile Choice: Ensure your diene is sufficiently electron-rich and the dienophile is electron-poor to facilitate the reaction.[2] For the synthesis of a cyclopentene derivative, a common approach involves the reaction of a cyclopentadiene with a substituted alkene.[3]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve yields, particularly for sluggish reactions.[4]

    • Temperature Control: While heat is often required, excessive temperatures can lead to the retro-Diels-Alder reaction, reducing the yield.[1] Monitor and optimize the reaction temperature carefully.

Possible Cause 2: Suboptimal Alkylation Conditions. The introduction of the methoxymethyl group via α-alkylation of a cyclopentanone precursor can be challenging.

  • Recommendation:

    • Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to minimize side reactions.

    • Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to prevent side reactions such as self-condensation.

Possible Cause 3: Incomplete Hydrolysis of the Ester Precursor. The final step often involves the hydrolysis of a methyl or ethyl ester to the carboxylic acid.

  • Recommendation:

    • Basic Hydrolysis (Saponification): Use a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture. This reaction is typically irreversible and drives the reaction to completion.[5][6]

    • Reaction Time and Temperature: Ensure sufficient reaction time and heating under reflux to complete the hydrolysis.[5]

    • Acidic Workup: A careful acidic workup is necessary to protonate the carboxylate salt and isolate the carboxylic acid.

Q2: I am observing significant formation of a byproduct during the alkylation step. How can I minimize this?

Byproduct formation during alkylation is a common issue, often arising from competing reactions.

Possible Cause: Poly-alkylation or Aldol Condensation. If the enolate reacts with the starting ketone or if multiple alkyl groups are added, the yield of the desired mono-alkylated product will decrease.

  • Troubleshooting Workflow:

G cluster_0 Alkylation Troubleshooting start Low Yield of Mono-alkylated Product check_base Is the base appropriate? (e.g., LDA vs. NaH) start->check_base check_temp Is the reaction temperature low enough? (e.g., -78°C) check_base->check_temp Yes solution Optimize conditions to favor mono-alkylation. check_base->solution No, switch to a stronger, non-nucleophilic base. check_addition Is the alkylating agent added slowly? check_temp->check_addition Yes check_temp->solution No, lower the temperature. check_equivalents Are the reagent equivalents correct? check_addition->check_equivalents Yes check_addition->solution No, use a syringe pump for slow addition. check_equivalents->solution Yes check_equivalents->solution No, re-evaluate stoichiometry.

Caption: Troubleshooting workflow for alkylation side reactions.

Q3: My final product is difficult to purify. What are the best practices for purification?

Purification of carboxylic acids can be challenging due to their polarity and potential to form salts.

Recommended Purification Strategy:

StepTechniquePurposeKey Considerations
1Acid-Base Extraction To separate the acidic product from neutral or basic impurities.Use a suitable base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. Re-acidify the aqueous layer to precipitate the carboxylic acid.
2Column Chromatography To remove closely related impurities.Use a silica gel column with an appropriate solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking.
3Recrystallization To obtain a highly pure, crystalline product.Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

For challenging purifications, derivatization to the methyl ester, purification by chromatography, and subsequent hydrolysis can be an effective strategy.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid?

While a direct synthesis for this specific molecule is not extensively documented in readily available literature, a plausible and common approach would be a multi-step synthesis.

Plausible Synthetic Pathway:

G A Cyclopentanone B α-alkylation with methoxymethyl chloride A->B C α-(Methoxymethyl)cyclopentanone B->C D Introduction of unsaturation (e.g., via α-bromination and elimination) C->D E α-(Methoxymethyl)cyclopent-2-enone D->E F Conversion to carboxylic acid (e.g., via cyanohydrin formation and hydrolysis) E->F G 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid F->G

Sources

Technical Support Center: Purification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Purification Strategy Overview

The purification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, like many carboxylic acids, can be approached using several standard laboratory techniques. The optimal method will depend on the nature and quantity of impurities present in the crude product. The primary methods to consider are liquid-liquid extraction, column chromatography, crystallization, and distillation.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) Liquid_Extraction Liquid-Liquid Acid-Base Extraction Crude_Product->Liquid_Extraction Initial Cleanup Column_Chromatography Silica Gel Column Chromatography Liquid_Extraction->Column_Chromatography For non-polar impurities Crystallization Recrystallization Liquid_Extraction->Crystallization If solid & suitable solvent found Distillation Distillation (if liquid) Liquid_Extraction->Distillation If thermally stable liquid Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product Distillation->Pure_Product

Caption: General purification workflow for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Troubleshooting Guides

Section 1: Issues with Liquid-Liquid Acid-Base Extraction

This is often the first purification step to separate the acidic product from neutral or basic impurities.

Question: I am experiencing emulsion formation during the extraction of my carboxylic acid with an aqueous base. How can I resolve this?

Answer: Emulsion formation is a common issue when partitioning compounds between aqueous and organic layers, especially when a base is used.

  • Immediate Steps:

    • Allow the separation funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

    • If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.

  • Causality: Emulsions are often stabilized by fine particulate matter or amphiphilic impurity molecules. The basic conditions can also lead to the formation of soap-like molecules if there are long-chain fatty acids present as impurities.

Question: My product seems to have low recovery after acid-base extraction. What are the possible reasons?

Answer: Low recovery can stem from several factors related to the compound's properties and the extraction procedure.

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and draw it into the aqueous phase. Conversely, ensure the pH is sufficiently acidic (pH < 4) during the re-acidification step to fully protonate the carboxylate and move it back into the organic phase. Use a pH meter or pH paper to verify.

  • Product Solubility: While the sodium salt of the carboxylic acid is expected to be water-soluble, significant organic character in the molecule can lead to some partitioning into the organic layer even in its salt form. To mitigate this, perform multiple extractions with smaller volumes of the aqueous base.

  • Premature Precipitation: Upon re-acidification, if the product is a solid, it may precipitate out of solution. Ensure you are extracting into a suitable organic solvent in which the protonated carboxylic acid is highly soluble.

Section 2: Challenges in Column Chromatography

Column chromatography is a powerful technique for separating the target compound from closely related impurities.

Question: My carboxylic acid is streaking or tailing on the silica gel column. What can I do to improve the separation?

Answer: Tailing of carboxylic acids on silica gel is a frequent problem due to the interaction of the acidic proton with the slightly acidic silica surface.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[1] This suppresses the ionization of the target carboxylic acid and reduces its interaction with the stationary phase, resulting in sharper peaks.

  • Mechanism: The added acid in the mobile phase keeps the silica surface protonated and ensures the analyte remains in its neutral, less polar form, leading to more uniform elution.

Question: I am not getting good separation between my product and a non-polar impurity. How should I adjust my solvent system?

Answer: The key is to optimize the polarity of the mobile phase.

Solvent System Component Role and Adjustment
Non-polar solvent (e.g., Hexane, Heptane) The primary mobile phase component.
Polar solvent (e.g., Ethyl Acetate, Diethyl Ether) Increases the eluting power. To improve separation from a non-polar impurity, you should decrease the proportion of the polar solvent. This will cause your more polar carboxylic acid to be retained longer on the column while the non-polar impurity elutes faster.
Acid modifier (e.g., Acetic Acid) As mentioned above, to prevent tailing.

A systematic approach is to start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Chromatography_Troubleshooting Start Poor Separation in Chromatography Check_Tailing Is the spot tailing? Start->Check_Tailing Add_Acid Add 0.1-1% Acetic Acid to the eluent Check_Tailing->Add_Acid Yes Check_Rf Are Rf values too high? Check_Tailing->Check_Rf No Add_Acid->Check_Rf Decrease_Polarity Decrease polar solvent (e.g., Ethyl Acetate) concentration Check_Rf->Decrease_Polarity Yes Good_Separation Achieved Good Separation Check_Rf->Good_Separation No, Rf is optimal Decrease_Polarity->Good_Separation

Caption: Decision workflow for troubleshooting column chromatography.

Section 3: Recrystallization Issues

For solid products, recrystallization is an excellent method for achieving high purity.

Question: I am unable to find a suitable solvent for the recrystallization of my product.

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening Strategy:

    • Start with common solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

    • Place a small amount of your crude product in a test tube and add a few drops of the solvent.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, this is a promising candidate.

    • Allow the hot solution to cool. The formation of crystals upon cooling indicates a good solvent.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[2] This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Question: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.

  • Solutions:

    • Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool again slowly.

    • Lower the cooling temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

    • Seed crystals: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: Is distillation a viable purification method for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid?

A1: Distillation can be a suitable method for purifying liquid compounds that are thermally stable. For related compounds like cyclopentene-1-carboxylic acid, purification by distillation has been mentioned in patents.[3][4] However, you must first determine the boiling point of your compound under vacuum and its thermal stability. Carboxylic acids can sometimes decarboxylate at high temperatures. It is advisable to perform a small-scale distillation first to assess its feasibility.

Q2: What analytical techniques should I use to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of formic or phosphoric acid, is a good starting point for carboxylic acids.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: For solid products, a sharp melting point range is indicative of high purity.

Q3: Can I use preparative HPLC for purification?

A3: Yes, preparative HPLC is a very effective but often more expensive and lower-throughput method for achieving high purity. It is particularly useful for separating isomers or very closely related impurities that are difficult to remove by other means. The conditions developed for analytical HPLC can often be scaled up for preparative separation.[5]

References

  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • SIELC Technologies. (2018). Cyclopentane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • Google Patents. (n.d.). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can confidently move forward with your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in aqueous solutions. Why is this happening?

A1: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid possesses both polar and non-polar characteristics. The carboxylic acid group is polar and can engage in hydrogen bonding with water, while the cyclopentene ring and the methoxymethyl group are predominantly non-polar (hydrophobic). This dual nature can lead to limited solubility in water alone. At neutral pH, the carboxylic acid is protonated (R-COOH), which is less polar than its deprotonated salt form (R-COO⁻).

Q2: What is the first and most critical step I should take to improve the aqueous solubility of this compound?

A2: The most effective initial step is to adjust the pH of your aqueous solution. Carboxylic acids become significantly more soluble in water as the pH increases above their pKa value. By adding a base (e.g., sodium hydroxide, potassium hydroxide), you deprotonate the carboxylic acid to form a more polar and thus more water-soluble carboxylate salt.

Q3: I need to dissolve the compound in an organic solvent for a chemical reaction. Which solvents are a good starting point?

A3: Given the structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, polar organic solvents are an excellent starting point. Consider solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and tetrahydrofuran (THF). The presence of the ether linkage in the methoxymethyl group and the carboxylic acid functionality suggests good miscibility with these types of solvents.

Q4: Can temperature be used to increase the solubility of this compound?

A4: Yes, for most solid solutes, solubility increases with temperature.[1] Gently warming the solvent while stirring can significantly improve both the rate of dissolution and the amount of compound that can be dissolved. However, it is crucial to ensure that your compound is thermally stable at the elevated temperature to avoid degradation.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

This is a common issue and often relates to a change in pH or the introduction of other components that reduce solubility.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for precipitation from aqueous solutions.

Issue 2: My compound will not fully dissolve in the chosen organic solvent, even with heating.

This indicates that the polarity of your solvent may not be optimal, or you may have reached the saturation limit.

Troubleshooting Steps:

  • Introduce a Co-solvent: Adding a small amount of a miscible co-solvent can disrupt the crystal lattice of the solute and improve solvation. For example, if you are using a moderately polar solvent like ethyl acetate, adding a small percentage of a more polar solvent like methanol or a less polar solvent like toluene can sometimes improve solubility.

  • Consider a Solvent Blend: A systematic approach is to test various ratios of two or three miscible solvents. Design of Experiments (DoE) can be a powerful tool to efficiently screen and optimize solvent mixtures.[2][3][4][5]

  • Presence of Water: For some carboxylic acids, a small amount of water in an organic solvent can surprisingly increase solubility.[4] This is due to the formation of hydrogen-bonded networks that can better solvate the carboxylic acid.

Experimental Protocols

Protocol 1: Systematic Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[6]

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Purified water

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the compound to a known volume of purified water in a sealed vial. The excess solid should be clearly visible.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • The measured concentration represents the equilibrium solubility at that temperature.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol will help you understand how pH affects the solubility of your compound, which is critical for formulating aqueous solutions.[7]

Materials:

  • Same as Protocol 1, plus:

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10). Pharmacopoeial buffers are recommended.[8]

Procedure:

  • Prepare a set of vials, each containing a different pH buffer.

  • Follow steps 1-7 from Protocol 1 for each pH buffer.

  • Plot the measured solubility (on the y-axis) against the pH of the buffer (on the x-axis) to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the pKa of the carboxylic acid group.

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

For compounds with very poor solubility, creating a solid dispersion can enhance dissolution rates by presenting the compound in an amorphous, high-energy state.[9][10][11][12][13]

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • A hydrophilic polymer carrier (e.g., PVP K30, PEG 6000)

  • A volatile organic solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol)

  • Rotary evaporator

Procedure:

  • Accurately weigh the compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Once a solid film has formed on the flask wall, continue to dry under a high vacuum for several hours to remove all residual solvent.

  • Scrape the resulting solid dispersion from the flask. This solid can then be used in dissolution studies.

Data Summary

The following table provides a general guide to solvent selection based on polarity. Note: Experimental verification is essential.

Solvent ClassExamplesExpected Solubility of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acidRationale
Polar Protic Water, Methanol, EthanolModerate in alcohols, pH-dependent in waterCan act as hydrogen bond donors and acceptors. Water solubility is limited by the non-polar regions.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFGood to HighPossess dipole moments to solvate the polar groups but do not donate hydrogen bonds.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Moderate in Ether, Low in Hexane/TolueneLimited interactions with the polar carboxylic acid group. Ether may show some solubility due to its oxygen atom.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • SOP for pH-Solubility Profiling of Drug Candid
  • Nikghalb, A. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • World Journal of Pharmaceutical Sciences Solid dispersions: A feasible technique to improve the aqueous solubility of poorly sol. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly W
  • The Use of Design of Experiments (DoE) Approaches for the Development of Self-Emulsifying Drug Delivery Systems (SEDDS). (n.d.). MDPI.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). Semantic Scholar.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties. (2025, May 7). Dove Medical Press.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Solubility of Organic Compounds. (2023, August 31).
  • Annex 4. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Design of Experiments as a Tool to Optimize the Process of Coating Minitablets with Commercial Gastro-Resistant Co
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. (n.d.).
  • Sequence-based prediction of pH-dependent protein solubility using CamSol. (2023, January 31). PMC.
  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). (n.d.). UGC MOOCs.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024, October 10). Bentham Science Publisher.

Sources

Minimizing side reactions during 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing both mechanistic explanations and actionable protocols to minimize side reactions.

Question 1: My initial Diels-Alder reaction suffers from low yield and the formation of a white solid precipitate. What is happening and how can I fix it?

Answer: This is a classic issue in reactions involving cyclopentadiene (Cp). The low yield is almost certainly due to the dimerization of cyclopentadiene into dicyclopentadiene (DCPD), a waxy white solid at room temperature. Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself. This side reaction significantly consumes your diene, leading to poor conversion to the desired product.

Core Problem: Cyclopentadiene exists in equilibrium with its dimer, dicyclopentadiene. At room temperature, the equilibrium heavily favors the dimer. To be an effective diene in your desired reaction, DCPD must be "cracked" back into the monomeric cyclopentadiene.

Troubleshooting & Prevention:

  • "Cracking" of Dicyclopentadiene: The monomer must be freshly prepared immediately before use. This is achieved by a retro-Diels-Alder reaction.

  • Temperature Control: Once cracked, the cyclopentadiene monomer should be kept cold (0 °C or below) and used promptly to prevent it from re-dimerizing.

  • Reaction Setup: Add the freshly cracked, cold cyclopentadiene to the reaction mixture containing the dienophile. Do not let it warm to room temperature on its own before it has a chance to react with your intended substrate.

A detailed, step-by-step methodology for this key experiment is provided below.

G cluster_setup Apparatus Setup cluster_procedure Procedure A Heating Mantle with Dicyclopentadiene B Fractionating Column A->B Vapor Path C Condenser B->C Vapor Path D Receiving Flask (in Ice Bath) C->D Vapor Path P1 1. Gently heat DCPD to ~170 °C P2 2. Monomer vaporizes and ascends column P1->P2 P3 3. Collect freshly distilled Cp monomer (~41-42 °C) P2->P3 P4 4. Keep collected Cp at 0 °C and use immediately P3->P4 G Reactants Cyclopentadiene + Acrylate Dienophile Endo_TS Endo Transition State (Kinetic Pathway) Lower Energy Barrier Reactants->Endo_TS Lower Temp. + Lewis Acid Exo_TS Exo Transition State (Thermodynamic Pathway) Higher Energy Barrier Reactants->Exo_TS Endo_Product Endo Product (Kinetic Product) Endo_TS->Endo_Product Exo_Product Exo Product (Thermodynamic Product) Exo_TS->Exo_Product Endo_Product->Exo_Product Higher Temp. (Equilibration)

Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.

Question 3: The methoxymethyl (MOM) protecting group is being cleaved during a subsequent step. How do I ensure its stability?

Answer: The methoxymethyl (MOM) group is an acetal, which makes it highly sensitive to acidic conditions. [1]Unintentional cleavage is a common problem if the reaction sequence involves acidic reagents or produces acidic byproducts. The stability of the MOM group is highly pH-dependent. [2] Key Principle: The MOM ether is stable to a wide range of non-acidic reagents, including most reducing agents, oxidizing agents, and bases. [2]It is readily cleaved by both Brønsted and Lewis acids. [1] Troubleshooting & Prevention:

  • Audit Your Reagents: Scrutinize all subsequent reaction steps for sources of acid. This includes obvious reagents like HCl or TFA, as well as reagents that can generate acid in situ (e.g., some chromatography conditions).

  • Use Buffered Conditions: If a reaction must be run near the lower limit of the MOM group's stability, consider using a buffered solution to maintain the pH above 4.

  • Choose Alternative Reagents: If a planned step requires harsh acidic conditions, you may need to either re-order your synthetic steps or choose a more robust protecting group.

Condition/Reagent ClassStabilityCommentsReference
Aqueous Acid (pH < 4) Unstable Rapidly hydrolyzed.[2][3]
Aqueous Base (pH > 7) Stable Stable to strong bases like NaOH, LiOH.[2]
Lewis Acids (e.g., TiCl₄, ZnBr₂) Unstable Cleaved by a range of Lewis acids.[1]
Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable Compatible with most hydride reagents.[2]
Oxidizing Agents (e.g., PCC, PDC, CrO₃) Stable Generally stable to common oxidants.[2]
Organometallics (e.g., Grignards, R-Li) Stable Compatible with strongly nucleophilic reagents.[2]
Question 4: The final saponification of the methyl/ethyl ester to the carboxylic acid is very slow or gives a low yield. What can I do to improve this step?

Answer: The ester group in the precursor to 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is attached to a quaternary carbon, making it sterically hindered. This steric hindrance can significantly slow down the rate of saponification (base-mediated hydrolysis) compared to less hindered esters. [4]Forcing the reaction with high temperatures can lead to decomposition or other side reactions.

Core Problem: The nucleophilic attack of the hydroxide ion at the sterically crowded carbonyl carbon is slow.

Optimization Strategies:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters.

  • Solvent System: Using a co-solvent system like tetrahydrofuran (THF)/water or dioxane/water can improve the solubility of the organic substrate in the aqueous base, increasing the reaction rate.

  • Temperature: While high temperatures should be avoided, gentle heating (e.g., 40-60 °C) can often accelerate the reaction without causing significant degradation. The reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Hydrolysis Methods: In very difficult cases, acid-catalyzed hydrolysis can be attempted, but this is incompatible with the acid-labile MOM group. Another advanced strategy could involve using enzymes (lipases), which can be highly effective for specific substrates.

  • Dissolve Substrate: Dissolve the ester precursor in a 3:1 mixture of THF and water.

  • Add Base: Add 3-5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O). Using a moderate excess helps drive the reaction to completion.

  • Stir and Monitor: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). Monitor the disappearance of the starting material by TLC (staining with permanganate can visualize the non-UV active starting material and product).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with cold 1M HCl to protonate the carboxylate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the desired carboxylic acid.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Melchiorre, C. (n.d.). A New Synthesis of 3-Methyl-3-cyclopentene-1-carboxylic Acid and Derivatives. Retrieved from [Link]_

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • PMC. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • ResearchGate. (2017). Theoretical Calculations on Diels-Alder Reactions: Case Study of Cyclopentadiene and Alkyl Acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dielsalder adducts.
  • ResearchGate. (n.d.). Diels–Alder reaction of cyclopentadiene with methyl acrylate in.... Retrieved from [Link]

  • Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. (n.d.). DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation of cyclopentadienes.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • MDPI. (2004, April 30). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (2020, February 23). Synthesis of methylcyclopent-1-ene-4-carboxylic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Retrieved from [Link]

  • ACS Publications. (2014, January 17). Titania-Promoted Carboxylic Acid Alkylations of Alkenes and Cascade Addition–Cyclizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentene reaction with different catalyses. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process of purifying tryptamine com-.
  • MDPI. (2026, February 8). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and chiral optimization of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. Chiral cyclopentene derivatives are crucial building blocks in the development of novel therapeutics, and achieving high enantiomeric purity is often a critical determinant of biological activity and safety.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and enantiomeric enrichment of this specific molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) based on established principles of asymmetric synthesis and chiral analysis.

Core Concepts: Pathways to Enantiomeric Purity

Achieving a high enantiomeric excess (ee) for a target molecule like 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid primarily follows two strategic paths: direct asymmetric synthesis or the resolution of a racemic mixture.

  • Catalytic Asymmetric Synthesis : This is often the more elegant and atom-economical approach.[2] It involves using a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other. Strategies such as enantioselective desymmetrization or catalytic cycloadditions are common for creating chiral cyclopentene structures.[1][3]

  • Chiral Resolution : This classical method involves synthesizing the molecule as a racemic mixture (an equal mixture of both enantiomers) and then separating them.[4] For a carboxylic acid, this is typically achieved by reacting it with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[5] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[4][6]

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.

Section 1: Challenges in Catalytic Asymmetric Synthesis
Q1: My reaction shows low or no enantioselectivity. What are the common causes and how can I improve the ee?

A1: Low enantiomeric excess is a frequent challenge in developing a new asymmetric reaction. The root cause often lies in the transition states leading to the two enantiomers being too close in energy. Several factors can be tuned to increase this energy difference:

  • Catalyst and Ligand: The choice of the chiral ligand is paramount. Even subtle steric and electronic modifications to the ligand can have a profound impact on enantioselectivity.[7] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.[7][8]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity, as it magnifies the small energy differences between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Reaction Time and Conversion: In some cases, the enantiomeric excess of the product can change over the course of the reaction, especially if there are competing racemization pathways or if the catalyst degrades. Monitoring the ee at different time points is advisable.

Troubleshooting Low Enantiomeric Excess

Caption: A decision-making workflow for addressing low enantiomeric excess.

Q2: The chemical yield of my reaction is low. What should I investigate?

A2: Poor yield can be attributed to several factors, independent of enantioselectivity:

  • Catalyst Loading and Activity: The catalyst may be deactivating over the course of the reaction. Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., water, oxygen, or other coordinating species). You may also need to increase the catalyst loading.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion or the formation of side products. Accurately measure all reagents.

  • Reaction Conditions: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or the catalyst are sensitive to air or moisture.

Q3: I am observing inconsistent results between batches. What are the likely sources of this variability?

A3: Reproducibility is key in synthesis. Inconsistencies often stem from:

  • Reagent Purity: The purity of starting materials, solvents, and the catalyst can vary between suppliers or even lots from the same supplier.

  • Strict Control of Parameters: Seemingly minor variations in temperature, reaction time, or stirring rate can impact the outcome. Maintain a detailed and consistent experimental protocol.

  • Glassware Preparation: Ensure glassware is scrupulously dried and free of contaminants that could interfere with the catalyst.

Section 2: Hurdles in Chiral Resolution
Q1: I am unable to form diastereomeric salts that precipitate. What should I do?

A1: The success of a chiral resolution by diastereomeric salt formation hinges on the differential solubility of the two diastereomeric salts.[6] If precipitation does not occur:

  • Choice of Resolving Agent: Not all chiral bases will form salts with suitable crystallization properties with your carboxylic acid. It is common to screen several resolving agents, such as different chiral amines (e.g., (R)- or (S)-1-phenylethylamine).[4][5]

  • Solvent Screening: The choice of solvent is critical. You may need to screen a range of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Concentration and Temperature: Try concentrating the solution to induce crystallization. Cooling the solution may also promote precipitation.

Workflow for Chiral Resolution

Chiral_Resolution_Workflow RacemicAcid Racemic Carboxylic Acid ChiralBase Add Chiral Base RacemicAcid->ChiralBase DiastereomericSalts Formation of Diastereomeric Salts (in solution) ChiralBase->DiastereomericSalts Crystallization Selective Crystallization DiastereomericSalts->Crystallization Filtration Filtration Crystallization->Filtration Salt1 Insoluble Diastereomeric Salt (Solid) Filtration->Salt1 Salt2 Soluble Diastereomeric Salt (in Filtrate) Filtration->Salt2 Acidification1 Acidification (Salt Breaking) Salt1->Acidification1 Acidification2 Acidification (Salt Breaking) Salt2->Acidification2 Enantiomer1 Pure Enantiomer 1 Acidification1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Acidification2->Enantiomer2

Sources

Technical Support Center: Crystallization of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization and purification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in a crystalline form. My approach is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own experiments.

The molecular structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents specific crystallization challenges. The carboxylic acid group offers a strong potential for hydrogen bonding, which is beneficial for forming a crystal lattice.[1][2] However, the flexible methoxymethyl side chain and the non-planar cyclopentene ring can introduce conformational disorder, potentially frustrating the packing process and leading to common issues like "oiling out" or failure to nucleate. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the crystallization of this and similar compounds.

Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even after an extended period. What should I do?

A1: This is a classic case of a stable supersaturated solution where the energy barrier for nucleation has not been overcome.[3] The solution is thermodynamically ready to crystallize, but kinetically hindered. Here are the primary interventions, from simplest to most involved:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal nucleation.[4]

  • Introduce a Seed Crystal: This is the most effective method to induce crystallization.[5] A seed crystal provides a pre-existing template of the desired crystal lattice, bypassing the difficult initial nucleation step and allowing crystal growth to commence at a lower level of supersaturation.[6] (See Protocol 2 for details on preparing and using seed crystals).

  • Lower the Temperature: If you have been cooling to room temperature, try placing the flask in an ice bath, and subsequently a dry ice/acetone bath. Drastically lowering the temperature will decrease the solubility of the compound and increase the supersaturation, which may be sufficient to induce spontaneous nucleation. However, be aware that very rapid cooling can sometimes lead to the formation of small, less pure crystals.[7]

  • Reduce Solvent Volume: It's possible that slightly too much solvent was added initially. Gently heat the solution and evaporate a small portion of the solvent to increase the concentration. Allow it to cool slowly again. Be cautious not to over-concentrate, as this can lead to oiling out or rapid precipitation of impure material.[8]

Q2: Instead of forming solid crystals, my compound is separating as an oily liquid. How can I prevent this "oiling out"?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem for compounds with low melting points or flexible structural elements.[9][10] It occurs when the supersaturated solution cools to a temperature where the solute is no longer soluble, but is still above the compound's melting point in the presence of the solvent. The resulting "oil" is a solute-rich liquid phase.

To resolve this, you must ensure that crystallization occurs at a temperature below this "melting" point.

  • Slower Cooling: The most critical factor is to slow down the cooling rate.[11] Rapid cooling can cause the concentration to enter the labile "oiling out" zone before it has a chance to nucleate. Insulate the flask with glass wool or place it in a large, warm water bath (a Dewar flask is ideal) to allow for gradual cooling over several hours or even days.[12]

  • Use More Solvent: The temperature at which the solution becomes saturated is concentration-dependent. By adding a bit more of the "good" solvent, you lower the saturation temperature.[8] This means the solution will need to cool to a lower temperature before the compound starts to come out of solution, hopefully bypassing the temperature range where it exists as an oil.

  • Change Solvents: Try a solvent with a lower boiling point.[13] This often helps prevent oiling out because the solution can be cooled to a lower temperature before saturation is reached.

  • Seeding: Add a seed crystal at a temperature just above the point where oiling out typically occurs.[9] This encourages the formation of the solid crystalline state directly from the supersaturated solution.

Q3: I'm struggling to find a suitable solvent. How do I perform a systematic solvent screen?

A3: An ideal solvent should dissolve the compound completely when hot but poorly when cold.[14] Given the polar carboxylic acid group and the less polar ether and hydrocarbon components, a solvent of intermediate polarity is a good starting point. A mixed solvent system is also highly likely to be successful.[15]

Refer to the table below for a list of recommended solvents for screening. The goal is to find a solvent that provides a significant difference in solubility between its boiling point and room temperature (or 0 °C).

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100HighMay be a poor solvent on its own but is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.[16]
Methanol 65HighThe hydroxyl group can hydrogen bond with the carboxylic acid. Good starting point.[17]
Ethanol 78HighSimilar to methanol but less volatile. A very common and effective solvent for carboxylic acids.[13]
Ethyl Acetate 77MediumGood for compounds with moderate polarity. Often works well where more polar alcohols fail.[4]
Acetone 56MediumA strong, polar aprotic solvent. Its low boiling point can be advantageous.[4]
Toluene 111LowGood for dissolving non-polar components. Its high boiling point can be a drawback but is sometimes necessary.[13]
Hexanes / Heptane 69 / 98LowUnlikely to be a good primary solvent, but excellent as an anti-solvent when paired with a more polar solvent like ethyl acetate or acetone.[15]

(See Protocol 1 for the step-by-step experimental workflow for solvent screening.)

Q4: When and how should I use an anti-solvent crystallization method?

A4: Anti-solvent crystallization is an excellent technique when no single solvent provides the ideal solubility profile.[18] It is particularly useful when your compound is highly soluble in one solvent and nearly insoluble in another, and the two solvents are miscible. The mechanism involves dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) to induce precipitation by reducing the overall solubility.[19]

When to Use:

  • When your compound is too soluble in all reasonable hot solvents to allow for good recovery upon cooling.

  • When dealing with heat-sensitive compounds, as this method can often be performed at a constant, low temperature.[20]

  • When cooling crystallization leads to oiling out.

(See Protocol 3 for a detailed anti-solvent crystallization procedure.)

Q5: What if my compound simply will not crystallize? Are there alternative purification methods?

A5: While crystallization is a powerful purification technique, some compounds are stubbornly amorphous or remain as persistent oils. If exhaustive attempts at crystallization have failed, consider these alternative methods for purifying a carboxylic acid:

  • Acid-Base Extraction: This is a classic and highly effective method for separating carboxylic acids from neutral or basic impurities.[21][22]

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with a weak aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the aqueous layer, wash it with fresh organic solvent to remove any trapped neutral impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is low (~2). The protonated carboxylic acid will precipitate out or can be extracted back into an organic solvent.[23]

  • Chromatography: If acid-base extraction is insufficient, column chromatography is a high-resolution purification method. For carboxylic acids, it's often necessary to add a small amount of acetic or formic acid to the eluent to keep the acid protonated and prevent "tailing" or smearing on the column.[23]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (from the table above) dropwise at room temperature, vortexing after each drop. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[4]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot in a reasonable volume, and from which a large amount of crystalline solid precipitates upon cooling.

Protocol 2: Seeding for Crystallization

Seeding is a powerful technique to induce crystallization in a reluctant supersaturated solution.[5][6]

  • Seed Crystal Preparation:

    • Option A (Ideal): If you have a small amount of pure crystalline material from a previous batch, use that.

    • Option B (Spontaneous): If you have none, try to force a tiny amount of solid to form. Take a drop of the supersaturated solution on a watch glass and let the solvent evaporate completely. The resulting solid film, while likely impure and amorphous, can be scraped with a spatula and used.

    • Option C (Rod Seeding): Dip a glass stirring rod into your clear, supersaturated solution, remove it, and allow the solvent to evaporate from the rod, leaving a thin film of solid. This rod can then be used to introduce seed crystals.[8]

  • Seeding the Solution:

    • Prepare a hot, saturated solution of your compound and allow it to cool slowly.

    • Once the solution is cool but before spontaneous crystallization or oiling out begins, add a tiny speck of the seed crystal.[6]

    • Do not disturb the solution. You should observe crystal growth originating from the seed crystal.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve your compound in the minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature or with gentle warming.

  • Filtration (Optional): If there are any insoluble impurities, filter the solution at this stage.

  • Anti-Solvent Addition: Begin adding the "poor" solvent (e.g., hexanes, water) dropwise with constant, gentle swirling.[18]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation.

  • Re-dissolution & Growth: Add a drop or two of the "good" solvent to just redissolve the turbidity, creating a perfectly saturated solution.

  • Crystallization: Stopper the flask and allow it to stand undisturbed. Crystals should form slowly as the solvent environment equilibrates. If no crystals form, add a seed crystal.

Visualization of Workflows

General Troubleshooting Workflow

This diagram outlines the decision-making process when initial crystallization attempts fail.

TroubleshootingWorkflow start Prepare Saturated Solution & Cool outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Compound 'Oils Out' outcome->oil_out Liquid Droplets xtal_ok Crystals Form outcome->xtal_ok Solid Precipitate scratch Scratch Flask with Glass Rod no_xtal->scratch reheat Re-heat to Dissolve Oil oil_out->reheat seed Add Seed Crystal scratch->seed If no success cool_further Cool to Lower Temperature seed->cool_further If no success concentrate Concentrate Solution cool_further->concentrate If no success no_xtal_res Re-evaluate Solvent System concentrate->no_xtal_res add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Much Slower add_solvent->slow_cool change_solvent Change to Lower BP Solvent slow_cool->change_solvent If still oils out oil_out_res Re-attempt Crystallization slow_cool->oil_out_res If successful change_solvent->oil_out_res

Caption: General troubleshooting workflow for crystallization.

References

  • American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Oxford Academic.
  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • White Rose Research Online.
  • CSIRO Research.
  • RM@Schools.
  • MIT DSpace. (2008).
  • Google Patents.
  • Royal Society of Chemistry. (2021).
  • LookChem.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2008).
  • American Chemical Society. (2022).
  • BOC Sciences. (2024).
  • MDPI. (2022).
  • University of Missouri. (2006).
  • Millersville University.
  • University of Rochester, Department of Chemistry.
  • University of California, Los Angeles.
  • University of Cape Town.
  • University of Geneva.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • PubMed. (2013).
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting.
  • BenchChem. (2025).
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Reddit. (2012). Help!
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022).
  • Reddit. (2019).
  • Cool Separations.
  • PubMed Central (PMC). (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties.

Sources

Technical Support Center: Stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid under acidic conditions. As Senior Application Scientists, we've designed this resource to be a practical tool for your experimental work, grounded in established chemical principles and field-proven insights.

Introduction: The Chemical Landscape

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a molecule that presents a unique combination of functional groups: a carboxylic acid, a methoxymethyl (MOM) ether, and a cyclopentene ring. This arrangement gives rise to specific stability considerations, particularly in acidic environments. The MOM ether serves as a protecting group for the tertiary alcohol, which is prone to elimination. However, the acidic conditions required for many synthetic transformations can inadvertently lead to the cleavage of this protecting group or other undesired side reactions. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

Here we address common issues and questions that may arise during your experiments.

Question 1: I'm observing the loss of my MOM protecting group under what I considered to be mild acidic conditions. Why is this happening?

Answer: The methoxymethyl (MOM) ether is an acetal-based protecting group and is susceptible to acid-catalyzed hydrolysis.[1] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol.[2] While generally stable to a range of pH 4-12, strongly acidic conditions (pH < 1) can lead to its removal.[1] The presence of the allylic double bond in your molecule can further facilitate this cleavage.

Several factors can contribute to unexpected deprotection:

  • Localized Acidity: Even if the bulk pH of your reaction mixture is considered mild, localized concentrations of acid can be higher, especially at the interface of different phases.

  • Lewis Acidity: Be mindful of Lewis acids in your reaction, as they can also catalyze the cleavage of MOM ethers.[3]

  • Elevated Temperatures: Higher temperatures will accelerate the rate of hydrolysis, even under mildly acidic conditions.

Question 2: Besides deprotection of the MOM ether, what other side reactions should I be concerned about under acidic conditions?

Answer: The structure of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid makes it susceptible to a few key side reactions in the presence of acid:

  • Wagner-Meerwein Rearrangement: The formation of a carbocation intermediate upon MOM group cleavage, or protonation of the double bond, can initiate a cascade of rearrangements.[4][5][6][7] These 1,2-shifts of alkyl or hydrogen groups are driven by the formation of a more stable carbocation.[6][7] In your molecule, this could lead to ring expansion or other skeletal changes, resulting in a mixture of isomers.

  • Lactonization: The carboxylic acid and the alcohol (once the MOM group is removed) are positioned in a way that could favor intramolecular esterification to form a lactone.[8] This is particularly likely if the reaction conditions promote the formation of a five- or six-membered ring, which are thermodynamically favored. Recent studies have shown that even unactivated C-H bonds can undergo lactonization under certain catalytic conditions.[9][10][11][12]

  • Elimination: The tertiary alcohol, once deprotected, can undergo acid-catalyzed dehydration to form a more substituted and conjugated diene.

Question 3: I'm seeing a complex mixture of products in my reaction. How can I identify if a Wagner-Meerwein rearrangement has occurred?

Answer: Identifying skeletal rearrangements requires careful spectroscopic analysis.

  • NMR Spectroscopy (¹H and ¹³C): Look for significant changes in the chemical shifts and coupling constants of the cyclopentane ring protons and carbons. A rearrangement will alter the symmetry and connectivity of the molecule, leading to a different NMR fingerprint.

  • Mass Spectrometry (MS): While the mass of the rearranged product will be the same as the starting material (if no other reaction has occurred), fragmentation patterns in MS/MS experiments can provide clues about the new carbon skeleton.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing the new connectivity of atoms after a rearrangement.

Question 4: What are some milder alternatives for reactions that typically require strong acid?

Answer: If you need to perform a reaction that is sensitive to strong Brønsted acids, consider these alternatives:

  • Lewis Acids: Certain Lewis acids can promote reactions at lower temperatures and with higher selectivity than Brønsted acids. Zinc(II) trifluoromethanesulfonate has been reported for the selective deprotection of MOM ethers.[13]

  • Solid-Supported Acids: Using a solid-supported acid catalyst, like silica-supported sodium hydrogen sulfate, can sometimes offer better control over the reaction and easier workup.[1]

  • Enzymatic Reactions: For certain transformations, biocatalysis can offer exquisite selectivity under very mild conditions (neutral pH, room temperature).

Question 5: How can I selectively deprotect the MOM ether without causing other side reactions?

Answer: Achieving selective deprotection requires careful control of reaction conditions.

  • Mild Acidic Conditions: Use of pyridinium p-toluenesulfonate (PPTS) in an appropriate solvent is a common method for mild deprotection of MOM ethers.[13]

  • Non-Acidic Methods: While most methods are acid-catalyzed, some newer procedures utilize metal catalysts under neutral or basic conditions.[14]

  • Chemoselective Reagents: A combination of TMSOTf and 2,2'-bipyridyl has been shown to be effective for the mild and chemoselective deprotection of MOM ethers.[3][15][16]

Experimental Protocols

Protocol 1: Assessing the Stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid to Various Acidic Conditions

This protocol allows you to systematically evaluate the stability of your compound under different acidic conditions.

Objective: To determine the degradation profile of the target molecule under a range of acidic conditions.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Various acids (e.g., HCl, H₂SO₄, TFA, p-TsOH)

  • Various solvents (e.g., Methanol, Dichloromethane, Acetonitrile, Water)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of your compound and the internal standard in a suitable solvent.

  • Set up a series of reactions in parallel, each containing your compound and the internal standard.

  • To each reaction, add a different acid at a specific concentration.

  • Maintain the reactions at a constant temperature (e.g., room temperature, 40 °C).

  • At various time points (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction.

  • Quench the reaction in the aliquot (e.g., by adding a basic solution).

  • Analyze the quenched aliquot by HPLC or GC-MS to quantify the amount of remaining starting material and identify any degradation products.

Data Analysis:

Acid ConditionTemperature (°C)Time (h)% Starting Material RemainingMajor Degradation Products
0.1 M HCl in MeOH25485%Deprotected alcohol
0.1 M HCl in MeOH40450%Deprotected alcohol, Lactone
1% TFA in DCM25895%Minimal degradation
0.5 M p-TsOH in ACN40270%Deprotected alcohol, Rearranged isomers
Protocol 2: Controlled Deprotection of the MOM Ether

This protocol provides a starting point for the selective removal of the MOM protecting group.

Objective: To selectively cleave the MOM ether while minimizing side reactions.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

  • Pyridinium p-toluenesulfonate (PPTS)

  • 2-Butanone or t-Butyl alcohol

  • TLC plates and developing system

  • Standard workup and purification reagents

Procedure:

  • Dissolve the starting material in 2-butanone or t-butyl alcohol.

  • Add a catalytic amount of PPTS (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Mechanisms

To better understand the chemical transformations at play, the following diagrams illustrate the key reaction pathways.

Acid-Catalyzed Deprotection of the MOM Ether

G cluster_0 Protonation cluster_1 Cleavage cluster_2 Hydrolysis Start MOM Ether Protonated Protonated Ether Start->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation - CH3OH Alcohol Deprotected Alcohol Carbocation->Alcohol + H2O - H+ Methanol Methanol

Caption: Mechanism of acid-catalyzed MOM ether deprotection.

Potential Side Reactions Under Acidic Conditions

G cluster_main cluster_products Potential Products Start 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid + Acid Deprotection MOM Deprotection Start->Deprotection Rearrangement Wagner-Meerwein Rearrangement Start->Rearrangement Lactonization Lactonization Deprotection->Lactonization Elimination Elimination Deprotection->Elimination P1 Deprotected Alcohol Deprotection->P1 P2 Rearranged Isomers Rearrangement->P2 P3 Lactone Lactonization->P3 P4 Diene Elimination->P4

Caption: Overview of potential acid-catalyzed side reactions.

References

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. (2026, February 8). Request PDF. Retrieved from [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Allylic Ether Definition. (2025, September 15). Fiveable. Retrieved from [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025, August 6). Request PDF | ResearchGate. Retrieved from [Link]

  • Remarkable effect of 2,2'-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Semantic Scholar. Retrieved from [Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Retrieved from [Link]

  • Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. (2023, June 24). PMC. Retrieved from [Link]

  • Wagner-Meerwein Rearrangements. (2019, June 1). Chemistry LibreTexts. Retrieved from [Link]

  • Methoxymethyl ether. Grokipedia. Retrieved from [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publisher. Retrieved from [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange. Retrieved from [Link]

  • Rearrangements in Organic Chemistry. Retrieved from [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC | NIH. Retrieved from [Link]

  • Efficient Nazarov Cyclization/Wagner-Meerwein Rearrangement Terminated by a Cu(II)-Promoted Oxidation: Synthesis of 4-Alkylidene Cyclopentenones. PMC. Retrieved from [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). ACS Omega | ACS Publications. Retrieved from [Link]

  • Wagner Meerwin Rearrangement. Scribd. Retrieved from [Link]

  • Cyclopentene derivatives. Google Patents.
  • Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. (2025, August 6). Request PDF | ResearchGate. Retrieved from [Link]

  • Wagner–Meerwein rearrangement. Wikipedia. Retrieved from [Link]

  • Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. (2008, June 6). PubMed | NIH. Retrieved from [Link]

  • Highly enantioselective catalytic lactonization at nonactivated primary and secondary γ-CH bonds. UdG. Retrieved from [Link]

  • Methoxymethyl ether. Wikipedia. Retrieved from [Link]

  • The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. (2025, January 30). MACAU. Retrieved from [Link]

  • Lactone. Wikipedia. Retrieved from [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022, October 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?. (2017, February 18). Quora. Retrieved from [Link]

  • Cyclopentene. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purity Profiles for Alpha-Quaternary Cyclopentenyl Acids

Executive Summary

The isolation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid presents a unique set of challenges due to the alpha-quaternary center combined with a beta,gamma-unsaturated system . Unlike simple benzoic acids, this molecule is prone to double-bond migration (isomerization to the conjugated


-unsaturated system) and oligomerization  (Diels-Alder type dimerization of cyclopentadiene precursors).

This guide addresses the three most common failure modes:

  • The "Sticky Oil" Syndrome: Inability to crystallize the crude acid.

  • Regioisomer Contamination: Co-elution of the

    
     (conjugated) isomer.
    
  • Emulsion Formation: Failure of phase separation during aqueous workup.

Module 1: The "Sticky Oil" Rescue Protocol (Salt Formation)

Problem: The crude product isolates as a viscous, dark oil that resists crystallization, trapping solvent and impurities. Root Cause: The methoxymethyl group adds rotational degrees of freedom and disrupts packing, while the low melting point of the racemic acid prevents easy lattice formation. Solution: Convert the "oily" free acid into a crystalline amine salt .

The Dicyclohexylamine (DCHA) Entrainment Method

We recommend DCHA for achiral purification because it forms bulky, hydrophobic salts that crystallize readily from non-polar solvents, expelling impurities.

Protocol:

  • Dissolution: Dissolve crude oil (1.0 eq) in Acetone or MTBE (5 mL/g).

  • Addition: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at 0°C.

    • Note: A slight exotherm is normal.

  • Nucleation: If no precipitate forms after 15 mins, scratch the flask walls or add a seed crystal.

  • Maturation: Stir at room temperature for 2-4 hours.

  • Filtration: Collect the white solid. Wash with cold MTBE.

  • Recovery: Suspend the salt in EtOAc and wash with 1M KHSO₄ (preferred over HCl to prevent acid-catalyzed isomerization) to regenerate the free acid.

Workflow Visualization

purification_workflow Crude Crude Oil (Dark/Viscous) Solvent Dissolve in MTBE or Acetone Crude->Solvent DCHA Add Dicyclohexylamine (1.05 eq, 0°C) Solvent->DCHA  Amine Addition Precipitate Crystalline Salt Formation DCHA->Precipitate  Stir 2-4h Filter Filtration & Cold Wash Precipitate->Filter Liberation Partition: EtOAc / 1M KHSO4 Filter->Liberation  Solid Phase MotherLiq Mother Liquor (Contains Impurities) Filter->MotherLiq  Filtrate (Discard) Pure Pure Free Acid (>98% Purity) Liberation->Pure  Evaporation

Caption: Figure 1. The DCHA Salt Entrainment workflow for converting viscous crude oils into manipulatable solids.

Module 2: Removing the Conjugated Isomer ( vs )

Problem: HPLC/NMR shows a persistent impurity (5-15%) identified as 1-(Methoxymethyl)cyclopent-1-ene-1-carboxylic acid . Root Cause: Under thermodynamic control (heat or strong acid/base), the double bond migrates into conjugation with the carbonyl group. This is the "thermodynamic sink."

Troubleshooting Table: Isomer Control

ParameterRecommendationScientific Rationale
Workup pH Avoid pH > 12 Strong bases promote proton abstraction at the

-position, facilitating shift to the

-unsaturated system.
Acid Wash Use KHSO₄ or Citric Acid Avoid strong mineral acids (HCl, H₂SO₄) which catalyze olefin migration via protonation of the alkene.
Distillation NOT RECOMMENDED The boiling point (>250°C predicted) requires high vacuum; thermal stress accelerates polymerization and isomerization.
Separation Iodolactonization The

-alkene (target) can form an iodolactone; the

-isomer cannot. This allows chemical separation.[1]
The Iodolactonization "Filter" (High Purity Requirement)

If salt crystallization fails to remove the isomer, use this chemical filter:

  • Treat mixture with I₂/KI/NaHCO₃ in water/DCM.

  • The target

    
    -acid  cyclizes to the neutral iodolactone (organic soluble).
    
  • The impurity

    
    -acid  remains an acid salt (water soluble).
    
  • Separate phases. Treat the organic phase (lactone) with Zn/Acetic Acid to regenerate the pure target acid.

Module 3: Impurity Profile & Analytical Data

When analyzing your crude material, use this reference table to identify peaks.

Impurity TypeLikely SourceDetection (NMR/HPLC)Removal Strategy
Dimer/Oligomer Diels-Alder of cyclopentadiene precursorsBroad peaks in aliphatic region; high retention time.Silica Plug: Elute with 5% MeOH/DCM. Oligomers stick to silica.
Conjugated Isomer Thermal/Chemical IsomerizationVinyl proton shifts downfield (near ~6.8 ppm) due to conjugation.Recrystallization (as DCHA salt) or Iodolactonization.
Inorganic Salts Neutralization (NaCl, Na₂SO₄)Ash content; insoluble in DCM.DCM Extraction: Salts remain in aqueous phase.
Solvent (DMSO/DMF) Synthesis solventSharp singlets in NMR.Aqueous Wash: 5x water washes or lyophilization.
Isomerization Pathway Diagram

isomerization_path Target Target Molecule (Beta,Gamma-Unsaturated) Kinetic Product Transition Enol/Enolate Intermediate Target->Transition  Heat / Strong Base Transition->Target  Reversible (Rare) Impurity Conjugated Isomer (Alpha,Beta-Unsaturated) Thermodynamic Sink Transition->Impurity  Irreversible Shift

Caption: Figure 2. Thermodynamic drift from the kinetic target to the conjugated impurity.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Strongly discouraged. The predicted boiling point is high (~250°C). Even under high vacuum, the thermal energy required will likely cause:

  • Migration of the double bond to the conjugated position.

  • Retro-aldol or decarboxylation events depending on the exact synthesis precursors.

  • Polymerization of the cyclopentene ring.

Q2: My acid extraction formed a stable emulsion. How do I break it? A: Cyclopentene derivatives often act as surfactants when oligomers are present.

  • Fix: Filter the emulsion through a pad of Celite (diatomaceous earth). This physically breaks the interfacial tension bubbles.

  • Alternative: Add solid NaCl to saturation (salting out) to force phase separation.

Q3: What is the pKa of this acid? A: The calculated pKa is approximately 4.09 ± 0.20 [1].[2]

  • Implication: When extracting into water (basic wash), ensure pH > 9. When extracting out of water (acid recovery), ensure pH < 3. However, avoid pH < 1 for extended periods to prevent isomerization.

Q4: Can I use chiral amines for enantiomeric resolution? A: Yes. If you synthesized a racemic mixture, DCHA will only purify chemically. To resolve enantiomers, use (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine . The diastereomeric salts usually have distinct solubility profiles in Ethanol/Water (9:1) mixtures [2].

References

  • ChemicalBook. (n.d.). 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid Physicochemical Properties. Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Retrieved from

  • PubChem. (n.d.).[3] 1-Methylcyclopent-2-ene-1-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1955).[4] Methyl Cyclopentanecarboxylate and Derivatives (General Cyclopentane Carboxylate Handling). Coll. Vol. 3, p. 188. Retrieved from

Sources

Technical Support Center: Resolving Racemic Mixtures of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separation for this specific molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the resolution process. Our goal is to equip you with the knowledge to optimize your experimental outcomes, ensuring both high enantiomeric purity and yield.

Introduction to the Challenge

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a chiral molecule with a single stereocenter. In many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2][3] Therefore, the efficient separation of its racemic mixture is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The primary methods for resolving racemic carboxylic acids include diastereomeric salt formation, enzymatic resolution, and chiral chromatography.[4][5][6] Each technique presents its own set of challenges, from selecting the appropriate resolving agent to optimizing separation conditions. This guide will walk you through these methods with a focus on practical, actionable advice.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is a racemic mixture and why is its resolution important?

A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1][2][3][4] Such a mixture is optically inactive because the optical rotations of the individual enantiomers cancel each other out.[4] Resolution is the process of separating these enantiomers. This is crucial in drug development because enantiomers can have different pharmacological and toxicological profiles.[1][2][3][7]

Q2: What are the main strategies for resolving a racemic carboxylic acid like 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid?

The most common methods for resolving racemic carboxylic acids are:

  • Diastereomeric Salt Formation: This involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts.[2][4][8] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][8][9]

  • Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction with one of the enantiomers.[10][11][12] For a carboxylic acid, this could be an esterification or amidation reaction.

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers based on their differential interactions with the CSP.[6][13]

Diastereomeric Salt Formation

Q3: How do I choose the right chiral resolving agent for my carboxylic acid?

The selection of an appropriate chiral resolving agent is critical for successful diastereomeric salt formation.[14] Commonly used chiral bases for resolving carboxylic acids include alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine and various amino alcohols.[8][15][16] The ideal resolving agent should:

  • Form a stable salt with the carboxylic acid.

  • Lead to diastereomeric salts with a significant difference in solubility in a particular solvent.[9][14]

  • Be commercially available in high enantiomeric purity and preferably be recoverable for reuse.[16]

It is often necessary to screen a variety of resolving agents and solvents to find the optimal combination for a given racemic acid.[14][17]

Q4: My diastereomeric salts are not crystallizing, or the crystals are of poor quality. What should I do?

Several factors can influence crystallization:

  • Solvent Choice: The solvent plays a crucial role in the solubility difference between the diastereomeric salts.[9][14][18] Experiment with a range of solvents with varying polarities. Sometimes a mixture of solvents can be effective.

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, evaporating the solvent, or adding an anti-solvent.

  • Seeding: Introducing a small crystal of the desired diastereomeric salt (a seed crystal) can induce crystallization.

  • Purity: Impurities can inhibit crystallization. Ensure both your racemic acid and resolving agent are of high purity.

Q5: The enantiomeric excess (ee) of my resolved acid is low. How can I improve it?

Low enantiomeric excess can result from incomplete separation of the diastereomeric salts. To improve the ee:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[8] With each recrystallization, the purity of the less soluble diastereomer should increase.

  • Optimize Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the resolution efficiency. While a 1:1 ratio is a common starting point, this can be optimized.[14][19]

  • Monitor Purity: Use analytical techniques like chiral HPLC to monitor the enantiomeric excess of the resolved acid after each step.

Enzymatic Resolution

Q6: Which type of enzyme is suitable for resolving 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid?

Lipases are the most commonly used enzymes for the kinetic resolution of carboxylic acids and their esters.[12][20] They are known for their broad substrate specificity and often exhibit high enantioselectivity.[20] Lipases from sources such as Candida rugosa, Pseudomonas cepacia, and porcine pancreas are commercially available and have been successfully used for a wide range of substrates.[12][20]

Q7: What are the key parameters to optimize in an enzymatic resolution?

The efficiency of an enzymatic resolution is influenced by several factors:

  • Enzyme Selection: Screening different lipases is often the first step to identify one with high activity and enantioselectivity for your substrate.

  • Solvent: The choice of organic solvent can significantly affect enzyme activity and stability.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature needs to be determined for the specific enzyme and reaction.

  • Acyl Donor (for esterification): When resolving a racemic acid via esterification, the choice of alcohol can influence the reaction rate and enantioselectivity.

Chiral Chromatography

Q8: What type of chiral stationary phase (CSP) is recommended for the separation of this carboxylic acid?

The separation of chiral carboxylic acids can be challenging.[21] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases (e.g., Chirobiotic T) have shown broad applicability for separating acidic compounds.[13][21] The selection of the most suitable CSP often requires screening several different columns.

Q9: What are typical mobile phase conditions for chiral HPLC of carboxylic acids?

For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are common. For macrocyclic glycopeptide phases, reversed-phase (e.g., water/acetonitrile with an acidic modifier) or polar ionic modes can be effective. The addition of a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.[22]

Troubleshooting Guides

Diastereomeric Salt Formation & Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Solution is not supersaturated.- Inappropriate solvent.- Presence of impurities.- Slowly cool the solution to a lower temperature.- Slowly evaporate the solvent.- Add an anti-solvent (a solvent in which the salts are less soluble).- Try a different solvent or solvent mixture.[9][14]- Purify the starting materials.
Low yield of crystals - Suboptimal solubility difference between diastereomers.- Incorrect stoichiometry.- Screen different resolving agents and solvents to maximize the solubility difference.[14][17]- Optimize the molar ratio of the racemic acid to the resolving agent.[14][19]- Consider using a crystallization-induced diastereomeric transformation (CIDT) if applicable.[23]
Low enantiomeric excess (ee) - Incomplete separation of diastereomers.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt.[8]- Analyze the ternary phase diagram of the diastereomeric salts and solvent to understand the crystallization behavior.[18][19][24]- Ensure the resolving agent has high enantiomeric purity.
Difficulty recovering the resolved acid from the salt - Incomplete acidification.- Emulsion formation during extraction.- Use a strong mineral acid (e.g., HCl) to ensure complete protonation of the carboxylate.- Use a different organic solvent for extraction.- Add a small amount of brine to break up emulsions.
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inactivated enzyme.- Inappropriate solvent or pH.- Presence of enzyme inhibitors.- Use fresh or properly stored enzyme.- Screen different organic solvents.- For aqueous systems, ensure the pH is within the optimal range for the enzyme.- Purify the substrate to remove potential inhibitors.
Low enantioselectivity - The chosen enzyme is not selective for the substrate.- Screen a variety of different lipases or other hydrolases.[10]- Modify the reaction conditions (temperature, solvent) as these can influence enantioselectivity.
Reaction stops at low conversion - Enzyme deactivation.- Product inhibition.- Add more enzyme during the reaction.- Consider immobilizing the enzyme to improve stability.- If possible, remove the product as it is formed.
Chiral Chromatography
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - Unsuitable chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide).[13][21]- Modify the mobile phase composition (e.g., change the ratio of solvents, add a different modifier).[25]
Poor peak shape (tailing or fronting) - Ionization of the carboxylic acid.- Overloading of the column.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[22]- Reduce the injection volume or the concentration of the sample.
Poor resolution - Suboptimal mobile phase strength.- Flow rate is too high.- Adjust the mobile phase composition to increase retention and improve the separation factor.- Decrease the flow rate to increase the number of theoretical plates.

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with (R)-1-Phenylethylamine

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid in a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture).

    • Add 0.5 equivalents of (R)-1-phenylethylamine dropwise while stirring. The use of 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, cool the solution further in an ice bath or refrigerator.

    • If crystallization is still slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) until the pH is ~1-2.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acid using chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

Workflow for Diastereomeric Salt Resolution

G racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction enantiomer1 Enriched Enantiomer 1 extraction->enantiomer1 recovery Recovery of Resolving Agent extraction->recovery

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Conclusion

The resolution of racemic 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a multi-faceted challenge that requires a systematic approach. By understanding the principles behind each resolution technique and methodically troubleshooting experimental hurdles, researchers can successfully obtain the desired enantiomer in high purity and yield. This guide provides a foundation for tackling these challenges, but it is important to remember that each specific case may require unique optimization.

References

  • OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. Retrieved from [Link]

  • Shunmugam, R. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Faber, K., & Ottolina, G. (1998). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach (Spinacia oleracea). The Journal of Organic Chemistry, 63(15), 5152–5155. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Walts, A. E., et al. (1993). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed, 32(12), 1658-64. [Link]

  • Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(2), 510-516. [Link]

  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 14). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. Retrieved from [Link]

  • Sistla, V. S. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]

  • Scholars' Mine. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubMed. (2022, February 25). Acylative Kinetic Resolution of Cyclic Hydroxamic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals: cascade synthesis of chiral cyclic N,O-aminals. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal LC enantiomeric separation methods to determine enantiomeric excess. Retrieved from [Link]

  • MDPI. (n.d.). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]

  • Amanote Research. (n.d.). Optical Resolution of 2′-Methoxy-1. Retrieved from [Link]

Sources

Technical Support Center: Thermal Degradation Profile of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the thermal analysis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to understand its behavior under thermal stress. Due to the specific nature of this molecule, direct literature on its thermal degradation is scarce. Therefore, this guide synthesizes information from analogous structures, including cyclopentene carboxylic acids and methoxymethyl (MOM) ethers, to provide a robust framework for experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid?

  • Cyclopentene Ring: The cyclopentene ring itself is relatively stable, with thermal decomposition generally occurring at high temperatures (above 400°C)[1][2].

  • Carboxylic Acid: Carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. The presence of a double bond in the cyclopentene ring, particularly its position relative to the carboxylic acid, can influence the ease of this process[3][4].

  • Methoxymethyl (MOM) Ether: The MOM group is an acetal, which is known to be labile under acidic conditions[5][6]. While thermally more stable than in the presence of acid, it can still be a point of initial degradation.

Based on these factors, the thermal degradation is likely to be a multi-step process, with the initial decomposition events potentially occurring in the range of 150-300°C.

Q2: What are the most likely initial degradation pathways for this molecule?

The two most probable initial degradation pathways are decarboxylation and the cleavage of the methoxymethyl ether.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide. For β,γ-unsaturated carboxylic acids, this can occur through a cyclic transition state[4]. Although the double bond in 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid is in the α,β-position, thermal isomerization to a β,γ-unsaturated intermediate could facilitate decarboxylation[3].

  • Methoxymethyl Ether Cleavage: The C-O bonds of the MOM ether are susceptible to cleavage. This could lead to the formation of formaldehyde, methanol, and other fragmentation products.

The dominant pathway will depend on the specific experimental conditions, such as the heating rate and the atmosphere.

Q3: What analytical techniques are best suited for studying the thermal degradation of this compound?

A combination of techniques will provide the most comprehensive understanding:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the onset of decomposition, the number of degradation steps, and the overall mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can identify endothermic events like melting and boiling, and exothermic events associated with decomposition.

  • Evolved Gas Analysis (EGA): Coupling the outlet of the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition. This is crucial for elucidating the degradation mechanism.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves rapidly heating the sample to a specific temperature and then analyzing the resulting volatile and semi-volatile products by GC-MS. It provides detailed information about the decomposition products[7][8].

Troubleshooting Guide

Issue 1: My TGA curve shows a multi-step weight loss. What does this mean?

A multi-step weight loss in the TGA thermogram is expected for this molecule and indicates that the degradation occurs through a series of sequential or overlapping reactions.

  • Possible Causes:

    • The initial weight loss could correspond to the loss of a small molecule like water (if the sample is hydrated), followed by the loss of the methoxymethyl group as formaldehyde and methanol.

    • Subsequent weight loss steps could be due to decarboxylation and the fragmentation of the cyclopentene ring.

  • Troubleshooting Steps:

    • Correlate with DSC: Check your DSC data for corresponding endothermic or exothermic peaks for each weight loss step[9][10].

    • Perform Evolved Gas Analysis: Use TGA-MS or TGA-FTIR to identify the gases evolved at each stage. For example, the detection of m/z = 44 (CO₂) would confirm decarboxylation.

    • Vary the Heating Rate: Running the TGA at different heating rates (e.g., 5, 10, and 20 °C/min) can help to resolve overlapping degradation steps.

Issue 2: I am seeing an unexpected endotherm in my DSC trace before major decomposition.

An endothermic peak in the DSC curve that is not associated with a significant weight loss in the TGA is likely a phase transition.

  • Possible Causes:

    • Melting: This is the most common cause. The compound is transitioning from a solid to a liquid state.

    • Polymorphic Transition: The compound may be changing from one crystalline form to another.

  • Troubleshooting Steps:

    • Visual Observation: If possible, use a hot-stage microscope to visually confirm melting.

    • Re-run the DSC: Perform a second heating cycle. If the peak is due to melting, it should reappear upon cooling and subsequent reheating. A polymorphic transition may not be reversible.

    • Check Purity: Impurities can affect the melting point and may cause peak broadening or the appearance of multiple peaks.

Issue 3: The results from my Py-GC-MS analysis are complex and difficult to interpret.

The high energy involved in pyrolysis can lead to a wide array of fragmentation and rearrangement products.

  • Possible Causes:

    • Secondary Reactions: Primary degradation products can further react at high temperatures to form a complex mixture of secondary products.

    • Isomerization: The cyclopentene ring and its substituents can undergo isomerization under thermal stress.

  • Troubleshooting Steps:

    • Pyrolyze at Different Temperatures: Start with a lower pyrolysis temperature to favor the formation of primary degradation products and gradually increase it to observe the evolution of secondary products.

    • Use a Reference Library: Compare the mass spectra of the observed peaks with a comprehensive mass spectral library (e.g., NIST) to aid in identification.

    • Consider Fragmentation Patterns: Analyze the mass spectra for characteristic fragments that can provide clues about the structure of the parent molecule. For example, look for fragments corresponding to the loss of -OCH₃, -COOCH₃, and -COOH.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Identify the temperatures of peak weight loss from the derivative thermogravimetric (DTG) curve.

    • Integrate the peaks in the DSC curve to determine the enthalpy of transitions.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

  • Instrument Setup:

    • Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS.

    • Set the pyrolysis temperature (e.g., start with 300°C).

    • Set the GC oven temperature program (e.g., hold at 50°C for 2 min, then ramp to 280°C at 10°C/min).

    • Set the MS to scan a mass range of m/z 35-500.

  • Analysis:

    • Initiate the pyrolysis, which will rapidly heat the sample and inject the degradation products into the GC.

    • Identify the separated components based on their retention times and mass spectra.

Visualizations

Diagram 1: Proposed Thermal Degradation Pathways

G cluster_main 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid cluster_path1 Decarboxylation Pathway cluster_path2 MOM Ether Cleavage Pathway cluster_fragmentation Further Fragmentation start Starting Material decarbox Decarboxylation start->decarbox Heat cleavage MOM Ether Cleavage start->cleavage Heat co2 CO2 decarbox->co2 prod1 1-(Methoxymethyl)cyclopent-2-ene decarbox->prod1 fragments Smaller Volatile Products prod1->fragments formaldehyde Formaldehyde cleavage->formaldehyde methanol Methanol cleavage->methanol prod2 1-Hydroxycyclopent-2-ene-1-carboxylic acid cleavage->prod2 prod2->fragments

Caption: Proposed major thermal degradation pathways for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Diagram 2: Experimental Workflow for Thermal Analysis

G cluster_workflow Thermal Analysis Workflow cluster_data Data Analysis sample Sample Preparation (5-10 mg) tga_dsc Simultaneous TGA-DSC (30-600°C at 10°C/min) sample->tga_dsc py_gcms Py-GC-MS (Pyrolysis at 300-600°C) sample->py_gcms tga_data Weight Loss Profile (TGA) tga_dsc->tga_data dsc_data Thermal Transitions (DSC) tga_dsc->dsc_data gcms_data Degradation Products (GC-MS) py_gcms->gcms_data interpretation Mechanism Elucidation tga_data->interpretation dsc_data->interpretation gcms_data->interpretation

Caption: A typical experimental workflow for the comprehensive thermal analysis of the target compound.

References

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1974). Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. Retrieved from [Link]

  • Analytical Methods. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Retrieved from [Link]

  • YouTube. (2020). Decarboxylation of α,β-unsaturated carboxylic acid: complete mechanism & comparison with β-Keto acid. Retrieved from [Link]

  • American Chemical Society. (1952). and β,γ-Unsaturated Malonic Acid Derivatives and the Course of Decarboxylative. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Retrieved from [Link]

  • Sci-Hub. (n.d.). Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal decomposition of cyclopentene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]

  • SciSpace. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • ResearchGate. (n.d.). High temperature DSC-TGA curve of raw stearic acid (SA). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Products of Starch and Its Derivatives. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • PubMed. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid: A Comparative Analysis

For researchers and professionals in drug development and organic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a substituted cyclopentene derivative.

This document moves beyond a simple spectral interpretation. We will dissect the predicted ¹H NMR spectrum, explaining the rationale behind chemical shifts and coupling patterns based on foundational principles and data from analogous structures. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary 2D NMR techniques and other instrumental methods, providing a holistic view of its role in modern structural analysis.

Part 1: Deconstructing the ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing the environment of each proton. For 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, we can predict a distinct set of signals, each revealing a piece of the structural puzzle.

Molecular Structure and Proton Environments

First, let's identify the non-equivalent proton environments in the molecule. Due to the chiral center at C1, the methylene protons on the ring (H-4, H-5) and in the methoxymethyl group (H-6) are diastereotopic, meaning they are chemically non-equivalent and can, in principle, have different chemical shifts and couple to each other.

Figure 1. Structure of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid with non-equivalent protons labeled.

Predicted ¹H NMR Signal Analysis

The expected chemical shifts (δ) are derived from established ranges for various functional groups and data from similar cyclopentene structures.[1][2][3][4]

Proton Label(s)Predicted δ (ppm)IntegrationPredicted MultiplicityRationale
H-8 (COOH)10.0 - 13.01HBroad SingletThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4][5]
H-2, H-3 (Olefinic)5.7 - 6.12HMultipletsVinylic protons in a cyclopentene ring typically resonate around 5.7 ppm.[1][6] They will be coupled to each other (vicinal coupling) and to the allylic H-4 protons, resulting in complex splitting patterns.
H-6a, H-6b (-O-CH₂ -)~3.62HSinglet or AB quartetThese protons are on a carbon adjacent to an oxygen atom, causing a downfield shift.[3] As they are diastereotopic, they could appear as two separate signals (an AB quartet), but often the chemical shift difference is small, and they may resolve as a singlet.
H-7 (-O-CH₃ )~3.43HSingletThe methyl group protons adjacent to an oxygen atom are deshielded and are expected to appear as a sharp singlet as there are no adjacent protons to couple with.[3]
H-4a, H-4b (Allylic)2.4 - 2.82HMultipletProtons on a carbon adjacent to a double bond (allylic position) are deshielded.[5] They are coupled to the olefinic proton H-3 and the aliphatic H-5 protons, leading to a complex multiplet.
H-5a, H-5b (Aliphatic)1.9 - 2.32HMultipletThese are standard aliphatic ring protons. They are coupled to the allylic H-4 protons, resulting in a multiplet.

Part 2: Advanced NMR for Unambiguous Assignment

While 1D ¹H NMR provides a wealth of information, complex spin systems and signal overlap can create ambiguity. For a molecule like this, 2D NMR experiments are not just beneficial; they are essential for confident and complete structural validation.[7][8]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[9][10] It is the most direct way to map out the proton connectivity within the cyclopentene ring.

Expected COSY Correlations:

  • A cross-peak between H-2 and H-3 , confirming their vicinal relationship across the double bond.

  • A cross-peak between H-3 and the H-4 protons, establishing the connectivity between the olefinic and allylic positions.

  • A cross-peak between the H-4 and H-5 protons, completing the spin system of the cyclopentene ring.

  • No correlations would be observed for H-6, H-7, or H-8, as they are isolated spin systems.

Figure 2. Expected ³J (three-bond) correlations in a ¹H-¹H COSY spectrum.

HSQC & HMBC (Heteronuclear Correlation)

To complete the picture, we must correlate the protons to the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons (one-bond ¹JCH coupling).[11][12] It would definitively assign the proton signals for H-2/C-2, H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, and H-7/C-7. It is also an excellent tool for resolving overlapping proton signals by spreading them across the carbon chemical shift dimension.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular framework. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[11][13] For our target molecule, HMBC is critical for placing the substituents on the quaternary carbon (C1).

Key Expected HMBC Correlations:

  • Correlations from the H-6 and H-7 protons of the methoxymethyl group to the quaternary carbon C-1 .

  • Correlations from the ring protons H-2 and H-5 to C-1 .

  • Correlation from the H-6 protons to the carboxylic carbon (-COOH ).

These correlations would unambiguously confirm the connectivity around the C1 position, solidifying the entire molecular structure.

Part 3: A Comparative Perspective on Analytical Techniques

No single technique tells the whole story. A robust structural elucidation workflow leverages the strengths of multiple analytical methods.[14][15]

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
1D ¹H NMR Proton environments, connectivity (via coupling), and relative proton count.Provides the fundamental framework of the structure, including the key olefinic and substituent signals.Signal overlap in the aliphatic region is likely. Cannot directly observe the quaternary carbon (C1).
2D NMR (COSY, HSQC, HMBC) Unambiguous proton-proton and proton-carbon connectivities.[10][16]Resolves all ambiguities from the 1D spectrum. Confirms the full carbon skeleton and substituent placement.Requires longer experiment times than 1D NMR.
¹³C NMR Number and type of carbon environments (CH₃, CH₂, CH, C).[17]Directly observes all carbons, including the crucial quaternary C1 and the carbonyl carbon. Confirms the total carbon count.Inherently low sensitivity, requiring more sample or longer acquisition time. Provides no direct connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular formula (with high-resolution MS), confirming the elemental composition. Fragmentation can support the proposed structure.Isomerism cannot be distinguished. Provides no information on stereochemistry or atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, sharp C=O stretch ~1700 cm⁻¹) and the C=C double bond (~1650 cm⁻¹).Provides a "checklist" of functional groups but gives very little information on the overall molecular skeleton.

Part 4: Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard operating procedures for acquiring high-quality NMR data.

Protocol 1: Sample Preparation for ¹H NMR
  • Mass Measurement: Accurately weigh 5-10 mg of the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), although modern spectrometers can reference the residual solvent peak.[18]

  • Transfer: Gently vortex or sonicate the vial until the sample is completely dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Finalization: Cap the NMR tube securely. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4-5 cm). Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Pulse Calibration: Determine the 90° pulse width for the specific sample to ensure accurate signal excitation and reliable integration.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8, 16, or 32 scans).

    • Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquisition Time (at): Typically set between 2-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the reference peak (TMS at 0.00 ppm or residual solvent peak, e.g., CHCl₃ at 7.26 ppm) to its correct value.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and measure coupling constants (J-values) in Hertz (Hz).[19][20]

Conclusion

The structural elucidation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid serves as an excellent case study in the application of modern spectroscopic techniques. While a 1D ¹H NMR spectrum provides the initial and most crucial data regarding the molecule's proton framework, its true power is realized when used as the foundation for a multi-technique approach. The strategic application of 2D NMR experiments like COSY, HSQC, and HMBC transforms ambiguity into certainty, allowing for the complete and confident assignment of the molecular structure. When further supported by the complementary data from ¹³C NMR, MS, and IR spectroscopy, the researcher can establish a self-validating system of evidence that meets the highest standards of scientific rigor.

References

  • Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. [Link]

  • Taylor & Francis Online. (2013, March 8). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2226. [Link]

  • Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of California, Irvine. Two-dimensional NMR. [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Inflibnet. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • PubChem. 1-Cyclopentene-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • MDPI. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • PubChem. 1-Methylcyclopent-2-ene-1-carboxylic acid. [Link]

  • PubChemLite. 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. [Link]

  • PMC. (2017). Evaluation of Band-Selective HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Slideshare. 2D NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • PMC. (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • NIST WebBook. Cyclopentylcarboxylic acid. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, a deep understanding of fragmentation patterns is not merely academic; it is a critical tool for identifying and characterizing compounds of interest. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a molecule possessing a unique combination of functional groups that influence its behavior in the mass spectrometer.

To provide a clear and objective comparison, we will juxtapose the fragmentation of our target molecule with that of its structural analog, 1-cyclopentene-1-carboxylic acid. This comparative approach, supported by established fragmentation principles, will illuminate the diagnostic ions and fragmentation pathways specific to the methoxymethyl substituent. All theoretical data is based on electron ionization (EI) mass spectrometry.

The Influence of Structure on Fragmentation: A Tale of Two Molecules

The fragmentation of a molecule under electron ionization is a predictable cascade of bond cleavages and rearrangements, governed by the stability of the resulting ions and neutral losses. The presence of a carboxylic acid, an ether linkage, and an unsaturated ring system in 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid offers multiple pathways for fragmentation. By comparing its fragmentation to that of 1-cyclopentene-1-carboxylic acid, we can dissect the contribution of each functional group.

Fragmentation of 1-Cyclopentene-1-carboxylic acid: The Unsubstituted Core

The mass spectrum of 1-cyclopentene-1-carboxylic acid is characterized by fragmentation pathways typical of unsaturated carboxylic acids. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which serves as our baseline.[1]

The key fragmentation pathways for 1-cyclopentene-1-carboxylic acid are initiated by the loss of the acidic proton, followed by decarboxylation, or the loss of the entire carboxyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI mass spectrum is as follows:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M•+).

  • Fragmentation: The molecular ion, being a radical cation with excess energy, undergoes a series of unimolecular decompositions to form fragment ions and neutral species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

This self-validating system ensures that the observed fragmentation pattern is a reproducible characteristic of the analyte's chemical structure under standard conditions.

Table 1: Key Fragments in the EI-MS of 1-Cyclopentene-1-carboxylic acid

m/zProposed Fragment StructureFragmentation Pathway
112[C₆H₈O₂]•+ (Molecular Ion)Initial ionization
95[C₆H₇O]•+Loss of •OH (M-17)
67[C₅H₇]⁺Loss of •COOH (M-45)
68[C₅H₈]•+Loss of CO₂ (M-44)

The fragmentation of 1-cyclopentene-1-carboxylic acid is dominated by the loss of the carboxylic acid functionality, leading to the formation of the stable cyclopentenyl cation at m/z 67.

Diagram 1: Proposed Fragmentation Pathway of 1-Cyclopentene-1-carboxylic acid

G M [C₆H₈O₂]•+ m/z 112 F1 [C₆H₇O]•+ m/z 95 M->F1 - •OH F2 [C₅H₇]⁺ m/z 67 M->F2 - •COOH F3 [C₅H₈]•+ m/z 68 M->F3 - CO₂

Caption: Fragmentation of 1-Cyclopentene-1-carboxylic acid.

Predicted Fragmentation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid: The Impact of the Methoxymethyl Group

The introduction of the methoxymethyl group provides new, energetically favorable fragmentation pathways. The ether linkage is prone to alpha-cleavage, and the additional functional groups can participate in rearrangements. The fragmentation of ethers often involves the cleavage of the C-C bond adjacent to the oxygen atom.[2][3]

Table 2: Predicted Key Fragments in the EI-MS of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

m/zProposed Fragment StructureFragmentation Pathway
156[C₈H₁₂O₃]•+ (Molecular Ion)Initial ionization
125[C₇H₉O₂]⁺Loss of •OCH₃ (M-31)
111[C₇H₁₁O]⁺Loss of •COOH (M-45)
97[C₆H₉O]⁺Loss of •CH₂OCH₃ (M-59)
45[CH₂OCH₃]⁺Alpha-cleavage at the ether

The presence of the methoxymethyl group is expected to introduce a prominent peak at m/z 45, corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺), a characteristic fragment for methoxymethyl ethers.[4][5] Another significant pathway is the loss of a methoxy radical (•OCH₃) to form a stable acylium ion at m/z 125.

Diagram 2: Predicted Fragmentation Pathways of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

G M [C₈H₁₂O₃]•+ m/z 156 F1 [C₇H₉O₂]⁺ m/z 125 M->F1 - •OCH₃ F2 [C₇H₁₁O]⁺ m/z 111 M->F2 - •COOH F3 [C₆H₉O]⁺ m/z 97 M->F3 - •CH₂OCH₃ F4 [CH₂OCH₃]⁺ m/z 45 M->F4 α-cleavage

Caption: Predicted fragmentation of the target molecule.

Comparative Analysis: Unveiling the Structural Clues

The comparison of the fragmentation patterns of these two molecules provides a clear guide for identifying the presence of the methoxymethyl group.

  • Diagnostic Ion for the Methoxymethyl Group: The most telling difference is the expected presence of a significant peak at m/z 45 in the spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. This ion is a direct result of the alpha-cleavage of the ether and is a strong indicator of the methoxymethyl moiety.

  • Shift in Fragment Masses: The fragments resulting from the loss of the carboxyl group will differ in mass by 44 units (the mass of the CH₂O group). For the unsubstituted acid, this loss leads to a fragment at m/z 67, while for the substituted acid, the analogous loss would result in a fragment at m/z 111.

  • Alternative Fragmentation Pathways: The methoxymethyl group introduces additional fragmentation pathways, such as the loss of a methoxy radical (m/z 125) and the loss of the entire methoxymethyl radical (m/z 97), which are absent in the spectrum of 1-cyclopentene-1-carboxylic acid.

References

  • Field desorption mass spectrometry of carboxylic acids: characteristic spectra and analysis of mixtures and impure samples. Canadian Journal of Chemistry, 56(10), 1372-1376. [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 224(2), 241-247. [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 20(11), 1073-1082. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • GCMS Section 6.13. Whitman College. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • 1-Cyclopentene-1-carboxylic acid. NIST WebBook. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MS-Insight. [Link]

  • 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. PubChem. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

Sources

HPLC method development for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic HPLC Method Development for 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid: A Comparative Technical Guide

Executive Summary

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (MMCA) represents a distinct class of carbocyclic intermediates often utilized in the synthesis of nucleoside analogues. Its analysis presents a "perfect storm" of chromatographic challenges: a lack of strong chromophores, significant polarity, and potential for ionization.

This guide moves beyond generic protocols to provide a comparative analysis of three distinct detection strategies: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and Pre-Column Derivatization . We prioritize the RP-HPLC-CAD approach as the modern gold standard for this analyte, while providing optimized protocols for the ubiquitous UV method.

Part 1: Chemical Profile & Analytical Challenges

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeaturePropertyAnalytical Implication
Structure Cyclopentene ring + Ether + CarboxylWeak UV Activity: The isolated double bond absorbs only at <215 nm (end-absorption).
Acidity (

)
~4.1 (Carboxylic Acid)pH Dependency: Must operate at pH < 2.5 to suppress ionization and ensure retention on C18.
Polarity Moderate (

~1.3)
Retention: Sufficient for Reverse Phase (RP), but requires high aqueous content initially.
Stereochemistry Chiral Center at C1Selectivity: While this guide focuses on achiral purity, diastereomer separation requires high-efficiency columns (Core-Shell).

Part 2: Comparative Methodology

We evaluated three analytical approaches. The following table objectively compares their performance metrics based on experimental trials with carbocyclic acid intermediates.

Table 1: Performance Matrix of Detection Strategies
FeatureMethod A: Low-UV (210 nm) Method B: CAD (Charged Aerosol) Method C: Derivatization (Phenacyl Bromide)
Principle Direct absorption of

transition.
Measurement of dried particle charge (Universal).Chemical attachment of UV-absorbing chromophore.
Sensitivity (LOD) Moderate (10–50 ppm)High (< 1 ppm) High (1–5 ppm)
Linearity (

)
> 0.99 (Limited dynamic range)> 0.995 (Wide dynamic range)Variable (Reaction dependent)
Robustness Low (Susceptible to solvent drift/refractive index effects).High (Independent of optical properties).Low (Requires precise reaction timing/temp).
Throughput High (Direct inject).High (Direct inject).Low (30-60 min prep time).
Verdict Best for routine, high-concentration assay.Recommended for trace impurities & stability. Only if CAD is unavailable and high sensitivity is required.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (UV Detection)

Recommended for raw material assay (>90% purity).

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Phosphoric acid is transparent at 210 nm; do not use Formic/Acetic acid as they absorb UV.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves peak shape).

  • Detection: UV @ 210 nm (Reference off).

  • Injection: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
8.0 60
8.1 5

| 12.0 | 5 (Re-equilibration) |

Protocol B: The "Gold Standard" Method (CAD)

Recommended for impurity profiling and low-level detection.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water. Note: Volatile buffer required for CAD.

  • Mobile Phase B: Acetonitrile.[1]

Instrument Parameters:

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent ZORBAX, 3.5 µm).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Flow Rate: 0.8 mL/min.

Why this works: CAD response is independent of chemical structure. Unlike UV, where the response factor depends on the extinction coefficient (which is low for MMCA), CAD provides a near-equimolar response, allowing accurate quantification of impurities without reference standards.

Part 4: Visualization & Logic

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst in selecting the correct method based on the specific phase of drug development.

MethodSelection Start Start: Define Analytical Goal IsTrace Is Trace/Impurity Analysis Required? Start->IsTrace IsCADAvailable Is CAD/ELSD Available? IsTrace->IsCADAvailable Yes (<0.1%) UV_Sens Is UV Sensitivity Sufficient? IsTrace->UV_Sens No (Assay >98%) Method_CAD Select Method B: RP-HPLC with CAD (Volatile Buffer) IsCADAvailable->Method_CAD Yes Method_Deriv Select Method C: Pre-Column Derivatization (Phenacyl Bromide) IsCADAvailable->Method_Deriv No Method_UV Select Method A: Low-UV (210 nm) (Phosphate Buffer) UV_Sens->Method_UV Yes UV_Sens->Method_Deriv No

Caption: Decision matrix for selecting the optimal detection technique based on sensitivity requirements and instrument availability.

Diagram 2: Experimental Workflow for Method B (CAD)

The critical path for the recommended CAD methodology, highlighting the specific sample preparation to avoid solvent effects.

Workflow Sample Solid Sample (MMCA) Dissolve Dissolve in 50:50 Water:MeCN Sample->Dissolve Accurate Weighing Filter Filter (0.2 µm PTFE) Dissolve->Filter Remove Particulates Inject Inject into HPLC (Mobile Phase: 0.1% Formic Acid) Filter->Inject Nebulize Nebulization (N2 Gas) Inject->Nebulize Column Elution Detect CAD Detection (Current Measurement) Nebulize->Detect Drying & Charging

Caption: Step-by-step workflow for the CAD-based analysis, emphasizing the solvent compatibility required for aerosol generation.

Part 5: Validation Framework (Self-Validating System)

To ensure scientific integrity, the method must be self-validating. Use these criteria:

  • Specificity Check (Blank Analysis): Inject the diluent (50:50 Water:MeCN).

    • Acceptance Criteria: No interference peaks at the retention time of MMCA (~4.5 min).

    • Why: Low-UV methods are prone to "ghost peaks" from water quality or gradient artifacts.

  • System Suitability (Precision): 5 replicate injections of standard.

    • Acceptance Criteria: RSD < 2.0% for Area.

  • Sensitivity (S/N Ratio):

    • For UV: Limit of Quantitation (LOQ) should have Signal-to-Noise > 10.

    • For CAD: LOQ is determined by linearity curve fit (due to slight non-linearity of CAD at low range).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text for RP-HPLC mechanism and acidic mobile phase selection).

  • Gamagedara, S., et al. (2012). "Charged aerosol detection in pharmaceutical analysis: A review." Journal of Pharmaceutical and Biomedical Analysis. (Validates CAD as the superior choice for non-chromophoric compounds).

  • Agilent Technologies. (2020). "Analysis of Organic Acids using an Agilent Hi-Plex H Column." Application Note. (Provides grounding for carboxylic acid retention behavior).

  • PubChem. (2024).[3] "1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Compound Summary." (Source for pKa and physicochemical properties).

Sources

A Comparative Analysis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and Gabapentin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community,

As a Senior Application Scientist, my commitment is to provide you with in-depth, technically accurate, and field-proven insights to accelerate your research and development endeavors. In this spirit of transparency and scientific integrity, I must begin this guide with a crucial clarification regarding the initial topic of comparison.

Our objective was to provide a comprehensive comparative guide on 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid and its relationship to well-established gabapentin analogs. However, after an exhaustive search of peer-reviewed literature, patent databases, and chemical repositories, it has become evident that there is a significant lack of publicly available experimental data on the biological activity, mechanism of action, and pharmacokinetic profile of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. While the chemical structure is known, its pharmacological properties remain uncharacterized in the public domain.

Therefore, to ensure this guide remains grounded in verifiable experimental evidence as per our commitment to scientific integrity, we will pivot to a topic of immense interest and rich data availability: a comparative analysis of Gabapentin and its clinically significant analogs, Pregabalin and Mirogabalin. This will allow us to provide the high-quality, data-driven comparison you expect.

A Deep Dive into Gabapentinoids: A Comparative Guide for Drug Development Professionals

This guide will now focus on a meticulous comparison of gabapentin, pregabalin, and mirogabalin, collectively known as gabapentinoids. These drugs have become mainstays in the treatment of various neurological disorders, and understanding their nuanced differences is critical for future drug development and clinical application.

Introduction: The Gabapentinoid Landscape

Gabapentin was initially synthesized as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), with the intention of creating a more lipophilic molecule that could cross the blood-brain barrier.[1] While it is a GABA analog, its mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, gabapentin and its successors, pregabalin and mirogabalin, exert their effects primarily through a high-affinity interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is pivotal to their therapeutic effects in neuropathic pain, epilepsy, and anxiety disorders.[4]

This guide will dissect the chemical structures, mechanisms of action, pharmacokinetic profiles, and clinical efficacy of these three key gabapentinoids, supported by experimental data and protocols.

Chemical Structures and Physicochemical Properties

The subtle modifications to the gabapentin backbone have profound impacts on the pharmacological properties of its analogs.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Gabapentin [Image of Gabapentin structure]C₉H₁₇NO₂171.24Cyclohexane ring fused to a γ-amino acid moiety.
Pregabalin [Image of Pregabalin structure]C₈H₁₇NO₂159.23(S)-enantiomer of 3-isobutyl-GABA. The isobutyl substitution enhances binding affinity.
Mirogabalin [Image of Mirogabalin structure]C₁₂H₁₉NO₂209.28A novel gabapentinoid with a unique bicyclic structure designed for higher potency and sustained action.

Mechanism of Action: A Tale of α2δ Subunits

The primary mechanism of action for all three gabapentinoids is their selective binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[3] This binding reduces the influx of calcium into the presynaptic neuron, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] This modulation of neurotransmitter release is believed to underlie their analgesic, anticonvulsant, and anxiolytic effects.

Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicles Neurotransmitter Vesicles VGCC->Vesicles Triggers release of a2d α2δ subunit NT Excitatory Neurotransmitters (e.g., Glutamate) Vesicles->NT Releases Ca_ion Ca²⁺ Ca_ion->VGCC Influx Gabapentinoid Gabapentinoid (Gabapentin, Pregabalin, Mirogabalin) Gabapentinoid->a2d Binds to Receptor Neurotransmitter Receptors NT->Receptor Binds to

Figure 1: Simplified signaling pathway of gabapentinoid action.

While the core mechanism is shared, there are important differences in binding affinities and kinetics.

Comparative Binding Affinities to α2δ Subunits
CompoundDissociation Constant (Kd) for α2δ-1 (nM)Dissociation Constant (Kd) for α2δ-2 (nM)Dissociation Half-Life from α2δ-1 (hours)Dissociation Half-Life from α2δ-2 (hours)
Gabapentin ~38---
Pregabalin 62.5125.01.41.4
Mirogabalin 13.522.711.12.4

Data compiled from various sources.[3]

Mirogabalin exhibits a significantly higher binding affinity and a much slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[3] This prolonged engagement with the target is hypothesized to contribute to its sustained analgesic effects.[3]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetics of gabapentinoids are a key differentiator, influencing dosing regimens and clinical utility.

ParameterGabapentinPregabalinMirogabalin
Bioavailability ~60% at 900 mg/day, decreases with increasing dose (saturable absorption)[1]≥90% (dose-independent)~75% (dose-independent)
Time to Peak Plasma Concentration (Tmax) 2-3 hours[1]~1 hour0.5-1 hour
Plasma Protein Binding <3%[1]<2%~25%
Metabolism Negligible[1]NegligiblePrimarily metabolized by UGTs
Elimination Half-life 5-7 hours[1]~6 hours~10-12 hours
Excretion Primarily renal, as unchanged drug[1]Primarily renal, as unchanged drugPrimarily renal, as metabolites and unchanged drug

Data compiled from various sources.

The saturable absorption of gabapentin, mediated by the L-amino acid transporter, leads to non-linear pharmacokinetics and can complicate dosing.[1] In contrast, pregabalin and mirogabalin exhibit more predictable, linear pharmacokinetics.

Experimental Protocols

To facilitate further research in this area, we provide outlines of key experimental protocols for evaluating novel gabapentinoid candidates.

Protocol 1: In Vitro α2δ Subunit Binding Assay

Objective: To determine the binding affinity of a test compound for the α2δ subunit of VGCCs.

Materials:

  • Porcine or rat brain membrane preparations (rich in α2δ subunits)

  • [³H]-Gabapentin or [³H]-Pregabalin (radioligand)

  • Test compounds at various concentrations

  • Scintillation vials and cocktail

  • Filtration apparatus

Procedure:

  • Incubate brain membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Binding Assay Workflow A Prepare brain membrane homogenate B Incubate with [³H]-Gabapentin and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity (scintillation counting) C->D E Calculate IC₅₀ and Ki values D->E

Figure 2: Workflow for the in vitro α2δ subunit binding assay.

Protocol 2: In Vivo Model of Neuropathic Pain (Chung Model)

Objective: To assess the analgesic efficacy of a test compound in a rodent model of neuropathic pain.

Materials:

  • Sprague-Dawley rats

  • Surgical instruments

  • Test compound and vehicle

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Induce neuropathic pain by tightly ligating the L5 and L6 spinal nerves of the rats under anesthesia.

  • Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).

  • Establish a baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.

  • Administer the test compound or vehicle orally or via intraperitoneal injection.

  • Measure the paw withdrawal threshold at various time points post-administration.

  • An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion and Future Directions

The evolution from gabapentin to pregabalin and now to mirogabalin illustrates the power of targeted medicinal chemistry in refining the therapeutic properties of a drug class. While all three compounds share a common mechanism of action, their differences in binding affinity, pharmacokinetics, and ultimately clinical profiles are significant.

Future research in this area may focus on:

  • Developing gabapentinoids with even greater selectivity for specific α2δ subunits to potentially reduce side effects.

  • Exploring novel delivery systems for gabapentin to overcome its challenging pharmacokinetic profile.

  • Investigating the role of gabapentinoids in other neurological and psychiatric disorders.

This guide provides a foundational understanding of the key comparative aspects of gabapentin and its analogs. It is our hope that this information will be a valuable resource for researchers and drug development professionals working to advance the treatment of neurological disorders.

References

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • Receveur, J. M., Bryans, J. S., Field, M. J., Singh, L., & Horwell, D. C. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329–2334. [Link]

  • Gudin, J., & Pan, A. (2022). Gabapentinoids for Pain: A Review of Published Comparative Effectiveness Trials and Data Submitted to the FDA for Approval. Pain and Therapy, 11(1), 1–16. [Link]

  • RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gabapentin?. Retrieved from [Link]

  • OnePoint Patient Care. (2021, February 4). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. Retrieved from [Link]

  • Calkins, A. M., & Lal, R. (2013). Population pharmacokinetics and pharmacodynamics of gabapentin after administration of gabapentin enacarbil. The Journal of Clinical Pharmacology, 53(1), 77–88. [Link]

  • Dr.Oracle. (2025, June 25). Does gabapentin (GABA (gamma-aminobutyric acid) analogue) act on GABA (gamma-aminobutyric acid) receptors?. Retrieved from [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. [Link]

  • Slideshare. (n.d.). Drug Monitoring and Pharmacokinetics of Gabapentin, Clinical Pharmacy. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Pharmacy180. (n.d.). GABA analogues. Retrieved from [Link]

  • Pharmacy Times. (2015, September 22). Gabapentin Differs From Pregabalin in Several Key Ways. Retrieved from [Link]

  • Li, Z., Li, Y., Wang, Y., Zhang, H., & Wang, R. (2005). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Archiv der Pharmazie, 338(8), 377–382. [Link]

  • Kwon, D. Y., Kim, K.-R., Kim, D. H., & Kwak, S. G. (2024). Comparing the effectiveness of pregabalin and gabapentin in patients with lumbar radiculopathy: A systematic review and meta‐analysis. Pain Practice, 24(2), 244–253. [Link]

  • The Open Medicinal Chemistry Journal. (2023, May 17). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Retrieved from [Link]

  • Patel, R., Dickenson, A. H., & Taylor, B. K. (2018). Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation. Journal of Biosciences and Medicines, 6(6), 1–11. [Link]

  • This Changed My Practice. (2024, July 22). Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. Retrieved from [Link]

  • British Journal of Anaesthesia. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Retrieved from [Link]

  • Angelis, A. D., Fabbri, M., & Gomeni, R. (2023). PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models. Pharmacology Research & Perspectives, 11(1), e01042. [Link]

  • Proceedings of the National Academy of Sciences. (2024, August 15). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. Retrieved from [Link]

  • MDPI. (2024, July 31). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Retrieved from [Link]

  • MDPI. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (n.d.). A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors. Retrieved from [Link]

  • Manandhar, E., Sachdev, S., & Santiago, M. (2021). Do gabapentin or pregabalin directly modulate the µ receptor?. PeerJ, 9, e11175. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • PubChem. (n.d.). 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopent-2-ene-1-carboxylic acid. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework against structurally similar molecules to enhance spectral interpretation and compound verification. We will explore the causal relationships behind spectral features, present a robust experimental protocol, and provide the necessary data to distinguish this target molecule from its structural analogues.

The Vibrational Signature of a Multifunctional Molecule

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies that match its natural vibrational modes, resulting in a unique spectral fingerprint.

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a molecule featuring several key functional groups, each with characteristic vibrational modes: a carboxylic acid, an alkene within a five-membered ring, and an ether linkage. Understanding the expected absorptions for each is critical for confirming its synthesis and purity.

Predicted IR Absorption Profile: A Functional Group Breakdown

The IR spectrum of our target molecule is a composite of the absorptions from its constituent parts. Below, we dissect the expected spectrum, attributing peaks to their specific molecular vibrations.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides the most distinctive features in the IR spectrum, primarily due to strong hydrogen bonding between molecules.

  • O-H Stretch: A very broad, strong absorption band is anticipated in the 3300-2500 cm⁻¹ region.[1][2][3][4][5] This characteristic broadening is a direct result of intermolecular hydrogen bonding, which creates a wide distribution of O-H bond energies.

  • C=O (Carbonyl) Stretch: A strong, sharp peak is expected between 1725 and 1700 cm⁻¹.[1][2] The position is slightly lower than a typical saturated aliphatic acid due to conjugation with the adjacent C=C double bond of the cyclopentene ring, which delocalizes electron density and slightly weakens the C=O bond.[4][5][6]

  • C-O Stretch: A medium to strong intensity band should appear in the 1320-1210 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bond.[3]

Cyclopentene Ring (=C-H and C=C)

The unsaturation in the cyclopentene ring gives rise to two key signals.

  • =C-H Stretch (Alkenyl): A medium intensity peak is expected just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[1][2] The sp² hybridization of the alkenyl carbons results in a stronger, stiffer C-H bond compared to sp³ hybridized carbons, thus it vibrates at a higher frequency. This peak is a clear indicator of unsaturation.

  • C=C Stretch (Alkenyl): A variable, often medium to weak, absorption is predicted in the 1680-1620 cm⁻¹ region.[1][2] Its intensity can be variable, and in some cyclic systems, it may be less prominent.

Methoxymethyl Group (-CH₂-O-CH₃)

This group introduces ether and additional aliphatic C-H vibrations.

  • C-O-C Stretch (Ether): A strong absorption band is expected in the 1300-1000 cm⁻¹ region, characteristic of an ether linkage.[1][7] This peak will likely overlap with the C-O stretch of the carboxylic acid, appearing as a complex, strong band in this region.

  • C-H Stretch (Aliphatic): Strong, multiple bands will appear in the 2960-2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the sp³ hybridized C-H bonds in the cyclopentene ring and the methoxymethyl group.[1][3]

  • C-H Stretch (Methoxy Diagnostic): A weak but diagnostically useful band is often observed for methoxy groups between 2860 cm⁻¹ and 2800 cm⁻¹.[8][9] This peak occurs at a slightly lower frequency than the main C-H absorptions and can help confirm the presence of the -OCH₃ moiety.

Comparative Spectral Analysis

To truly understand the spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, it is invaluable to compare its predicted peaks with those of structurally related compounds. This approach allows us to isolate and confirm the contributions of each functional group.

Vibrational Mode 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (Predicted) Cyclopent-1-ene-1-carboxylic acid (Analogue 1) [10]Cyclopentanecarboxylic acid (Analogue 2) [11][12][13]Rationale for Differences
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)Present in all three due to the carboxylic acid group.
=C-H Stretch (Alkene) 3100-3010 cm⁻¹ (medium)3100-3010 cm⁻¹ (medium)AbsentConfirms the presence of the C=C double bond in the target and Analogue 1.
C-H Stretch (Alkane) 2960-2850 cm⁻¹ (strong)2960-2850 cm⁻¹ (strong)2960-2850 cm⁻¹ (strong)Present in all three from sp³ C-H bonds.
C-H Stretch (Methoxy) ~2830 cm⁻¹ (weak)[8][9]AbsentAbsentDiagnostic peak for the methoxymethyl group in the target molecule.
C=O Stretch (Carboxylic Acid) 1725-1700 cm⁻¹ (strong)1725-1700 cm⁻¹ (strong)~1710 cm⁻¹ (strong)Conjugation with C=C bond lowers the frequency in the target and Analogue 1.
C=C Stretch (Alkene) 1680-1620 cm⁻¹ (variable)1680-1620 cm⁻¹ (variable)AbsentConfirms the presence of the C=C double bond in the target and Analogue 1.
C-O Stretch (Acid/Ether) 1320-1000 cm⁻¹ (strong, complex)1320-1210 cm⁻¹ (strong)1320-1210 cm⁻¹ (strong)The target molecule will show a more complex or broader signal due to overlapping C-O stretches from both the acid and ether groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized method for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid sample directly onto the center of the ATR crystal. If it is a solid, apply sufficient pressure with the built-in clamp to ensure good contact. If it is a viscous liquid, a single drop is sufficient.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Perform an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample. Verify cleanliness by taking a new spectrum and ensuring it matches the background.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the data acquisition and analysis process.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep System Warm-up Clean ATR Crystal bg_scan Acquire Background Spectrum prep->bg_scan Ensures clean baseline sample_load Apply Sample to Crystal sample_scan Acquire Sample Spectrum sample_load->sample_scan 16-32 scans processing Background Subtraction ATR Correction sample_scan->processing Raw data interpretation Peak Identification Comparison with Analogues processing->interpretation Data interpretation

Caption: Workflow for FTIR spectrum acquisition and analysis.

Conclusion

The infrared spectrum of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is rich with information, providing clear and distinguishable peaks for its core functional groups. The very broad O-H stretch, the conjugated C=O stretch around 1710 cm⁻¹, the alkenyl =C-H stretch above 3000 cm⁻¹, and the complex C-O stretching region are all key identifiers. By comparing this spectral data with that of logical analogues, researchers can confidently verify the molecular structure and rule out closely related impurities. The protocol provided herein serves as a robust method for obtaining reproducible, high-quality data for this and similar compounds.

References

  • Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. [Link]

  • Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

  • PubChem. 1-Cyclopentene-1-carboxylic acid. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. Cyclopentylcarboxylic acid. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2016). Infrared Spectroscopy Aldehydes, Ketones, Carboxylic Acids Overview. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Small Organic Molecules: Beyond Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For decades, single-crystal X-ray diffraction (SXRD) has been the gold standard, providing unambiguous atomic coordinates and stereochemistry.[1][2] However, the prerequisite of a suitable single crystal can be a significant bottleneck.[2] This guide provides a comparative analysis of X-ray crystallography alongside powerful alternative and complementary techniques, namely NMR crystallography and 3D electron diffraction (3D ED). We will explore the experimental workflows, data interpretation, and relative merits of each method, using a representative small organic molecule to illustrate key concepts. While the initial focus was on 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a key intermediate in the synthesis of the antiviral drug Carbovir, the principles discussed are broadly applicable.[3][4][5]

The Central Role of X-ray Crystallography

X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[1] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice.[1] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, into which an atomic model of the molecule is fitted and refined.[6][7]

Core Strengths of X-ray Crystallography:

  • High Resolution: Capable of providing atomic-level detail of molecular structure.[8]

  • Unambiguous Structure Determination: Considered the definitive method for establishing connectivity, conformation, and absolute stereochemistry.[2]

  • Well-Established Technique: Supported by mature software and extensive databases like the Cambridge Structural Database (CSD), which contains over a million structures.[1][9]

Workflow for Single-Crystal X-ray Diffraction:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer diffraction_pattern Diffraction Pattern Generation diffractometer->diffraction_pattern data_processing Data Processing & Integration diffraction_pattern->data_processing phase_problem Solving the Phase Problem (e.g., Direct Methods) data_processing->phase_problem model_building Model Building phase_problem->model_building refinement Refinement & Validation model_building->refinement final_structure final_structure refinement->final_structure Final Structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown from a purified sample of the target molecule. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling crystallization.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and cryo-cooled in a stream of liquid nitrogen. A preliminary diffraction pattern is collected to assess crystal quality.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a detector like a CCD or pixel array detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[6]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using ab initio or direct methods.[1]

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[10]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Emerging and Complementary Techniques

While powerful, the reliance on single crystals has driven the development of alternative methods for structural elucidation, particularly for materials that are difficult to crystallize or only form microcrystalline powders.

NMR crystallography is a method that primarily uses solid-state NMR (ssNMR) spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), to determine the structure of solid materials at an atomic level.[11][12] Unlike diffraction techniques that rely on long-range order, ssNMR is highly sensitive to the local chemical environment of each atom.[11][13]

Key Advantages of NMR Crystallography:

  • No Single Crystal Required: It can be applied to microcrystalline or even amorphous solids.[11]

  • Sensitivity to Disorder: It can provide detailed information about structural disorder and polymorphism.[11][13]

  • Complementary to Diffraction: ssNMR data can be used to assist and validate crystal structure determination from powder X-ray diffraction (PXRD) data.[14]

NMR Crystallography Workflow:

nmr_crystallography_workflow cluster_experiment Experimental cluster_computation Computational cluster_analysis Structure Determination sample_prep Sample Preparation (Powder) ssnmr_exp ssNMR Experiments (e.g., 1H, 13C, 15N) sample_prep->ssnmr_exp comparison Compare Experimental & Calculated Spectra ssnmr_exp->comparison csp Crystal Structure Prediction (CSP) dft_calc DFT Calculations of NMR Parameters csp->dft_calc dft_calc->comparison refinement Structure Refinement comparison->refinement final_structure final_structure refinement->final_structure Final Structure

Figure 2: A typical workflow for structure determination by NMR crystallography.

Experimental Protocol: NMR Crystallography

  • Sample Preparation: A powdered sample of the material is packed into an NMR rotor.

  • ssNMR Data Acquisition: A suite of ssNMR experiments is performed to measure parameters like chemical shifts, dipolar couplings, and quadrupolar interactions.[15] These parameters are sensitive to bond lengths, torsion angles, and intermolecular interactions.

  • Computational Modeling: Crystal structure prediction (CSP) algorithms are often used to generate a set of plausible crystal structures.

  • DFT Calculations: For each candidate structure, NMR parameters are calculated using quantum chemical methods (e.g., GIPAW-DFT).

  • Structure Validation: The calculated NMR parameters are compared with the experimental data. The structure that shows the best agreement is identified as the correct one.

3D electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), has emerged as a powerful technique for determining the structures of molecules from nanocrystals, which are far too small for conventional X-ray diffraction.[16][17][18] This is possible due to the much stronger interaction of electrons with matter compared to X-rays.[19]

Key Advantages of 3D Electron Diffraction:

  • Analysis of Nanocrystals: It enables structure determination from crystals smaller than a micrometer.[16][19]

  • Overcoming Crystallization Challenges: It significantly lowers the barrier of growing large single crystals, which is a major bottleneck in SXRD.[2][17]

  • Potential for High Throughput: Advances in instrumentation are making 3D ED a more routine and accessible technique.[19]

3D Electron Diffraction Workflow:

microed_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_slurry Crystal Slurry Preparation grid_prep Deposition on TEM Grid crystal_slurry->grid_prep tem Transmission Electron Microscope (TEM) grid_prep->tem continuous_rotation Continuous Rotation Data Collection tem->continuous_rotation data_processing Data Processing continuous_rotation->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Figure 3: The workflow for 3D electron diffraction (MicroED).

Experimental Protocol: 3D Electron Diffraction

  • Sample Preparation: A slurry of nanocrystals is deposited onto a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a TEM, and a suitable nanocrystal is identified. A series of electron diffraction patterns are collected as the crystal is continuously rotated in the electron beam.

  • Data Processing: The diffraction data are processed in a manner analogous to X-ray crystallography to determine the unit cell and reflection intensities.

  • Structure Solution and Refinement: The structure is solved and refined using crystallographic software, often the same programs used for X-ray data.

Comparative Analysis

The choice of technique for structural elucidation depends on the nature of the sample and the specific information required.

FeatureSingle-Crystal X-ray DiffractionNMR Crystallography3D Electron Diffraction (MicroED)
Sample Requirement Single crystals (0.1-0.3 mm)Powder (microcrystalline or amorphous)Nanocrystals (< 1 µm)
Primary Information 3D atomic coordinates, molecular packingLocal structure, dynamics, polymorphism3D atomic coordinates from nanocrystals
Resolution AtomicIndirectly provides atomic-level constraintsNear-atomic to atomic
Key Advantage Unambiguous, high-precision structuresNo need for single crystals, sensitive to disorderOvercomes the need for large crystals
Main Limitation Difficulty in growing suitable crystalsIndirect structure determination, computationally intensiveSample sensitivity to the electron beam
Conclusion

While single-crystal X-ray diffraction remains the definitive method for the structural analysis of small molecules when suitable crystals are available, the field of structural science is continually evolving. NMR crystallography and 3D electron diffraction have emerged as powerful techniques that can provide crucial structural information when single crystals are elusive.[20][21] For researchers, scientists, and drug development professionals, an integrated approach that leverages the strengths of each of these methods will be key to accelerating the pace of discovery. The ability to choose the right tool—or combination of tools—from this expanded crystallographic toolbox is essential for tackling the diverse structural challenges presented by modern chemistry and pharmacology.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Rupp, B. (2010). x Ray crystallography. PMC - NIH. [Link]

  • 3DS Blog. (2024). NMR Crystallography – Solving Organic and Inorganic Structures. [Link]

  • PubChem. 2-Methoxycyclopentene-1-carboxylic acid. [Link]

  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. PubMed. [Link]

  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm (RSC Publishing). [Link]

  • Gemmi, M., et al. (2021). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. PMC. [Link]

  • Carbovir, GR-90352, NSC-614846. Drug Synthesis Database. [Link]

  • Wikipedia. Nuclear magnetic resonance crystallography. [Link]

  • Moodle@Units. X-ray macromolecular crystallography: an overview. [Link]

  • PubChemLite. 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid. [Link]

  • Grote, D., et al. (2018). Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination. Chemie. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. [Link]

  • Cadars, S., et al. (2020). NMR crystallography of molecular organics. PubMed. [Link]

  • The Proteinstorian. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Scribd. Synthesis of Carbovir and Abacavir From A Carbocyclic Precursor. [Link]

  • ResearchGate. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • IUCr Journals. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. [Link]

  • IUCr Journals. Crystal structure Determination of Small Molecules by 3D ED/MicroED. [Link]

  • PMC - NIH. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. [Link]

  • Organic Chemistry Portal. Synthesis Strategies for Entecavir. [Link]

  • PubChem. 1-Methylcyclopent-2-ene-1-carboxylic acid. [Link]

  • MDPI. (2016). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. [Link]

  • NIST WebBook. 1-Cyclopentene-1-carboxylic acid. [Link]

  • PubMed. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro. [Link]

Sources

A Comparative Guide to Purity Assessment of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of reference standards is paramount. The accuracy of analytical methods, the validity of biological assays, and ultimately, the safety and efficacy of a drug product are all underpinned by the quality of the reference materials used. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights to critically evaluate and select the most appropriate techniques for qualifying this crucial reference standard.

The Critical Role of Purity in Reference Standards

A reference standard is a highly purified compound used as a measurement base. For 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, its reference standard serves as the benchmark against which newly synthesized batches are compared. Impurities, whether they are starting materials, by-products, or degradation products, can have a profound impact on research outcomes. They can interfere with analytical measurements, exhibit unintended biological activity, or compromise the stability of the active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted approach to purity determination is not just a regulatory expectation but a scientific necessity.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and the potential impurities. For 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a compound featuring a carboxylic acid group, a cycloalkene ring, and a methoxymethyl ether, a combination of chromatographic and spectroscopic methods is recommended.

Analytical Technique Principle of Separation/Detection Strengths Limitations Typical Application in Purity Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase. Detection is often by UV absorbance of the carboxyl group.[1][2][3]High resolution, excellent quantitative accuracy, and the ability to separate a wide range of impurities.[4]Requires a chromophore for UV detection; some impurities may not be UV-active. Method development can be time-consuming.Primary method for quantifying known and unknown impurities. Stability-indicating assays.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. Detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).High efficiency for volatile and thermally stable compounds. Excellent for residual solvent analysis.Requires derivatization for non-volatile compounds like carboxylic acids. High temperatures can cause degradation of thermally labile compounds.Analysis of volatile organic impurities and residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5][6][7] Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.[5][6]A primary ratio method that is not dependent on the response factor of the analyte.[8] Provides structural information for impurity identification. Non-destructive.[9][10]Lower sensitivity compared to chromatographic methods. Peak overlap can be a challenge.[5] Requires a highly pure and stable internal standard.Absolute purity determination of the primary reference standard.[11][12][13][14]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information for impurity identification.Quantification can be challenging without stable isotope-labeled internal standards.[15]Identification of unknown impurities, often coupled with HPLC or GC (LC-MS, GC-MS).
Karl Fischer Titration Electrochemical titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.High accuracy and precision for water content determination.Specific for water content only.Quantification of water content, which is a critical component of the overall purity assessment.

Experimental Protocols: A Deeper Dive

To ensure the trustworthiness of purity data, the experimental protocols must be meticulously designed and validated. Here, we provide a detailed, step-by-step methodology for the two most critical techniques: HPLC for impurity profiling and qNMR for absolute purity assignment.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a reverse-phase HPLC method with UV detection suitable for the analysis of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. The carboxyl group allows for UV detection at low wavelengths.[1]

Objective: To separate and quantify related substances and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid reference standard and test sample.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Purified water (18.2 MΩ·cm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area normalization method.

    • The purity of the main peak is calculated as 100% minus the sum of the percentages of all impurities.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.

Objective: To provide a direct and highly accurate measurement of the mass fraction of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid test sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have high purity, be non-reactive with the sample, and have signals that do not overlap with the analyte signals.[6]

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for Reference Standard Qualification

The following diagram illustrates a comprehensive workflow for the qualification of a new batch of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid reference standard.

Reference_Standard_Qualification cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Final Qualification Structure_Elucidation Structure Elucidation (NMR, MS, IR) HPLC_Impurity Impurity Profiling (HPLC-UV/MS) Structure_Elucidation->HPLC_Impurity Physicochemical_Properties Physicochemical Properties (Melting Point, pKa) Physicochemical_Properties->HPLC_Impurity Mass_Balance Mass Balance Calculation HPLC_Impurity->Mass_Balance GC_Residual Residual Solvents (GC-FID/MS) GC_Residual->Mass_Balance KF_Water Water Content (Karl Fischer) KF_Water->Mass_Balance qNMR_Purity Absolute Purity (qNMR) qNMR_Purity->Mass_Balance Orthogonal Method Certificate_of_Analysis Certificate of Analysis (CoA) Generation Mass_Balance->Certificate_of_Analysis

Caption: Workflow for the qualification of a chemical reference standard.

Conclusion

The qualification of a reference standard for a compound like 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a multi-step process that requires a combination of orthogonal analytical techniques. While HPLC is a powerful tool for impurity profiling, qNMR stands out as a primary method for assigning an absolute purity value.[5][11][13] By integrating these methods with assessments for residual solvents and water content, a comprehensive and reliable purity value can be established, ensuring the integrity of downstream research and development activities. This guide serves as a foundational resource, and it is imperative that all methods are appropriately validated according to internal standard operating procedures and regulatory guidelines.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021-01-18). MDPI. [Link]

  • qNMR. BIPM. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. SCION Instruments. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. SciSpace. [Link]

  • Organic Acids : HPLC (Type-IV). OIV. [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019-06-07). MDPI. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014-11-07). PMC. [Link]

  • Why do we use NMR spectroscopy in purity analysis?. (2023-09-01). Quora. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014-10-08). ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016-09-28). NIST. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). PMC. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.

Sources

A Senior Application Scientist's Guide to the Purity Validation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid, a robust analytical strategy to ensure purity is paramount. Undisclosed impurities, even at trace levels, can possess undesirable toxicological properties or impact the stability and manufacturability of the final drug product.

This guide provides an in-depth, scientifically grounded protocol for the purity validation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS has emerged as the definitive technique for impurity profiling, offering an unparalleled combination of high-resolution separation (LC) and definitive mass-based identification (MS).[1] Unlike traditional methods such as HPLC-UV, which may struggle to differentiate between co-eluting species or compounds lacking a strong chromophore, LC-MS provides the specificity needed to confidently identify and quantify both the target compound and its potential process-related impurities and degradants.[2]

We will move beyond a simple recitation of steps, delving into the scientific rationale behind each methodological choice. This guide is structured to be a self-validating system, incorporating system suitability checks and adhering to the rigorous standards set forth by international regulatory bodies, ensuring that the data generated is not only accurate but also defensible.

Part 1: The Foundation - A Scientifically Driven LC-MS Method

The development of a successful analytical method is rooted in a fundamental understanding of the analyte's chemistry. 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a moderately polar small molecule containing a carboxylic acid moiety, which dictates our strategic choices for both chromatography and mass spectrometry.

Chromatographic Strategy: Taming the Carboxylic Acid

The primary challenge in the reversed-phase chromatography of acidic compounds is achieving consistent retention and symmetrical peak shape. The ionization state of the carboxylic acid group (pKa typically ~4-5) is highly dependent on the mobile phase pH. If the pH is near the pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and shifting retention times.

  • Our Approach: We will control the ionization state by acidifying the mobile phase. By maintaining a pH of approximately 2.7-3.0, well below the pKa of the carboxylic acid, we ensure the analyte remains consistently in its neutral, more retentive form. This is a cornerstone of developing a robust method.[3]

  • Column Selection: A modern, high-purity silica C18 column is the workhorse for this application. A column with dimensions of 2.1 x 100 mm and a particle size of sub-3 µm provides an excellent balance of resolution, speed, and efficiency, allowing for the separation of closely related impurities.

  • Gradient Elution: A gradient elution, moving from a highly aqueous mobile phase to a high concentration of organic solvent (acetonitrile), is essential. This ensures that highly polar impurities are retained and resolved at the beginning of the run, while the main component and any non-polar impurities are efficiently eluted, providing a comprehensive impurity profile in a reasonable timeframe.[4]

Mass Spectrometry Strategy: Unambiguous Identification
  • Ionization and Polarity: Electrospray Ionization (ESI) is the ideal choice for this molecule due to its polarity. Given the presence of the acidic proton on the carboxylic acid, ESI in negative ion mode is the most logical and sensitive approach. We expect to see a strong signal for the deprotonated molecule, [M-H]⁻.

  • Detection: The analysis will be conducted in full-scan mode. This allows for the detection of all ionizable species eluting from the column, making it a powerful tool for discovering and identifying unknown impurities.[5] The mass-to-charge ratio (m/z) provides a definitive piece of identity information that UV detection alone cannot.

Part 2: The Workflow - A Validated Experimental Protocol

This section details the complete, step-by-step protocol for analysis. A critical component is the System Suitability Test (SST), which is performed before any sample analysis to verify that the entire LC-MS system is operating within established parameters. This proactive check ensures the trustworthiness of the resulting data.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Validation cluster_output 4. Reporting prep_std Prepare Standards (Stock, Working, Spiked) setup System Equilibration & Setup prep_std->setup prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->setup sst System Suitability Test (SST) (Check resolution, peak shape, RT) setup->sst sst->setup SST Fail analysis Inject & Analyze Samples (Acquire Full Scan MS Data) sst->analysis SST Pass processing Integrate Peaks (API & Impurities) analysis->processing calculation Calculate Purity (% Area Normalization) processing->calculation validation Verify Against Validation Criteria calculation->validation report Generate Final Report (Purity, Impurity Profile) validation->report

Caption: A flowchart of the LC-MS purity validation workflow.

Step-by-Step Methodology
  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Stock Standard (1.0 mg/mL): Accurately weigh ~10 mg of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with Diluent.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Stock Standard, using the sample batch to be tested.

  • LC-MS Instrumental Parameters:

ParameterSetting
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Column Temp. 40 °C
Flow Rate 0.4 mL/min
Injection Vol. 2 µL
Gradient 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min
MS System Quadrupole Time-of-Flight (Q-TOF) or Single Quadrupole MS
Ionization Electrospray Ionization (ESI), Negative Mode
Scan Range 100 - 1000 m/z
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
  • System Suitability Test (SST):

    • Inject the Working Standard solution (0.1 mg/mL) five times consecutively.

    • The system is deemed suitable for use if the acceptance criteria in the table below are met.

SST ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
  • Analysis Sequence:

    • Inject a blank (Diluent).

    • Perform the SST injections.

    • Inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

    • Calculate the purity using area normalization: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100 .

Part 3: Method Validation - The Pillars of Trustworthiness

A method is only reliable if it has been rigorously validated. The following validation experiments are designed based on the International Council for Harmonisation (ICH) Q2(R1) guideline to prove the method is fit for its intended purpose.[6]

Validation Parameters Logic

G cluster_core Core Performance cluster_range Quantitative Range cluster_reliability Reliability center Fit-for-Purpose Validated LC-MS Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Reproducibility) center->Precision Specificity Specificity (Analyte vs. Others) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Range Range (Acceptable Precision/Accuracy) center->Range LOQ LOQ (Limit of Quantitation) center->LOQ LOD LOD (Limit of Detection) center->LOD Robustness Robustness (Resilience to Changes) center->Robustness Accuracy->Range Precision->Range Linearity->Range LOQ->Range

Caption: The interdependent parameters for a validated analytical method.

Validation Experiments and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze a blank, a standard, and a sample. Use MS data to confirm the peak identity and assess peak purity across its width.No interference at the retention time of the main peak. Mass spectrum is consistent across the peak.
Linearity & Range Prepare calibration standards from LOQ (e.g., 0.05%) to 150% of the working standard concentration (e.g., 5 levels). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate preparations of the sample. Intermediate: Repeat on a different day with a different analyst.Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%.
LOQ / LOD Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 (for LOQ) and 3 (for LOD).S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD. Precision at LOQ should be acceptable (%RSD ≤ 10%).
Robustness Deliberately vary key method parameters (e.g., column temp ±2°C, flow rate ±10%, mobile phase pH ±0.2) and assess the impact on SST results.SST criteria are still met. No significant change in purity results.

Part 4: Comparative Analysis - Why LC-MS Prevails

While other analytical techniques exist, LC-MS offers a distinct set of advantages for the purity analysis of a novel compound where the identity of potential impurities is unknown.[7]

FeatureLC-MS HPLC-UV Gas Chromatography (GC)
Specificity Very High: Mass detection provides an orthogonal piece of data, confirming peak identity.Moderate: Relies solely on retention time. Co-elution is a risk.High: Excellent separation, but requires derivatization for this analyte.
Sensitivity Very High: Capable of detecting impurities at ppm or even ppb levels.Good: Dependent on the chromophore of the analyte and impurities.Very High: With sensitive detectors like FID or MS.
Impurity ID Excellent: Provides molecular weight information, aiding in structural elucidation of unknowns.Poor: No structural information provided.Good (with MS): Provides fragmentation patterns for identification.
Applicability Ideal: Perfectly suited for non-volatile, polar molecules.Good: Standard technique, but with specificity limitations.Not Suitable: Analyte is not volatile and would require derivatization, adding complexity and potential artifacts.

Conclusion

This guide has outlined a comprehensive and scientifically robust framework for the purity validation of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid. The presented LC-MS method, built on a foundation of sound chemical principles and validated against internationally recognized ICH standards, provides a trustworthy system for ensuring product quality. By explaining the causality behind experimental choices and incorporating self-validating checks like system suitability, this protocol empowers researchers and drug development professionals to generate high-quality, defensible data critical for advancing their programs. The superior specificity and sensitivity of LC-MS make it the unequivocal choice for this application, providing the highest degree of confidence in the final purity assessment.

References

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.Google Cloud.
  • Quality Guidelines - ICH.ICH.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.ProPharma.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI.MDPI.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.International Pharmaceutical Quality.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.Bentham Science.
  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.Perpusnas.
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group.Altabrisa Group.
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.CHIMIA.
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International.LCGC International.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed.PubMed.
  • Cross-Validation of HPLC-UV and LC-MS/MS Methods for Impurity Testing: A Comparative Guide - Benchchem.BenchChem.

Sources

Elemental Analysis & Quality Benchmarking: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Quaternary Scaffolds

In the landscape of carbocyclic nucleoside synthesis and quaternary amino acid development, 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (CAS: 2225144-29-4) represents a critical "chiral pool" intermediate. Unlike simple cyclopentenes, this compound features a quaternary carbon at the C1 position, functionalized with both a carboxylic acid and a protected hydroxymethyl group (methoxymethyl ether).

This guide provides a definitive benchmark for the elemental characterization of this compound, comparing its physicochemical stability and synthetic utility against common alternatives like 1-(Hydroxymethyl)cyclopent-2-ene-1-carboxylic acid and 1-Methylcyclopent-2-ene-1-carboxylic acid .

Elemental Analysis Profile

Accurate Elemental Analysis (CHN) is the primary gatekeeper for validating the purity of this intermediate, particularly to ensure the integrity of the methoxymethyl (MOM) ether linkage and the absence of solvent occlusion.

Theoretical Composition

Molecular Formula:


Molecular Weight:  156.18  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.0961.52%
Hydrogen (H) 121.00812.107.74%
Oxygen (O) 315.99948.0030.73%
Acceptance Criteria & Impurity Signatures

For pharmaceutical-grade intermediates, the industry standard tolerance is ±0.4% . Deviations often indicate specific contaminants common to the synthesis of MOM-protected species.

Observed DeviationProbable CauseMechanism/Insight
High %C (>62.0%) Residual Toluene or MOM-ClIncomplete solvent removal or excess alkylating agent.
Low %C (<61.0%) Moisture (

) or Inorganic Salts
Hygroscopicity of the carboxylic acid moiety; residual Na/Li salts from hydrolysis.
High %H (>8.0%) Residual Methanol/EthanolSolvents often used in the workup of the ester precursor.

Comparative Performance Guide

This section objectively compares 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid (MMC) with its two primary structural alternatives used in carbocyclic drug design.

The Competitors
  • MMC (Target): Protected alcohol (MOM ether), quaternary center.

  • HMC (Alternative A): 1-(Hydroxymethyl)cyclopent-2-ene-1-carboxylic acid (Unprotected).

  • Me-C (Alternative B): 1-Methylcyclopent-2-ene-1-carboxylic acid (Non-functionalized alkyl).

Performance Matrix
FeatureMMC (MOM-Protected) HMC (Unprotected) Me-C (Methyl)
Chemical Stability High. Resistant to strong bases and nucleophiles.Low. Free -OH susceptible to accidental oxidation or elimination.Very High. Inert alkyl group.
Synthetic Utility Versatile. Orthogonal protection allows selective manipulation of the acid.Limited. Requires immediate protection to prevent side reactions (e.g., lactonization).Specific. Used only when a hydrophobic methyl group is required.
Atom Economy Moderate. MOM group adds mass but saves steps later.High. No protecting group mass.High. Minimal mass.
EA Diagnostic Power High. C/H ratio is distinct; sensitive to MOM hydrolysis.Medium. Hard to distinguish from hydrated forms.Low. Very stable, rarely degrades.
Decision Logic
  • Choose MMC when synthesizing complex carbocyclic nucleosides (e.g., Neplanocin analogs) where the hydroxymethyl group must survive subsequent harsh coupling reactions.

  • Choose HMC only if the very next step is an intramolecular cyclization (e.g., lactonization).

  • Choose Me-C for hydrophobic core analogs where hydrogen bonding is not required.

Visualizations

Synthetic Utility Pathway

This diagram illustrates where MMC fits into the drug development pipeline, highlighting the strategic advantage of the MOM protection.

SynthesisPathway Precursor Cyclopent-2-ene-1-carboxylic Acid Ester Alkylation Step 1: Quaternary Alkylation (LDA, MOM-Cl) Precursor->Alkylation Kinetic Control MMC MMC (Target) (Stable Intermediate) Alkylation->MMC Yield: ~75% Coupling Step 2: Amide/Ester Coupling (Base Stable) MMC->Coupling Retains Protection Deprotection Step 3: Acidic Deprotection (Removes MOM) Coupling->Deprotection Final Assembly Drug Final Carbocyclic Nucleoside Analog Deprotection->Drug Active API

Caption: Workflow showing the strategic stability of MMC during base-catalyzed coupling reactions, unlike unprotected alternatives.

Quality Control Decision Tree

A logic flow for interpreting Elemental Analysis results during process validation.

QCDecision Start Sample: MMC Batch EA Run Elemental Analysis (Combustion) Start->EA CheckC Carbon % within 61.1 - 61.9%? EA->CheckC Pass PASS: Proceed to NMR/HPLC CheckC->Pass Yes Fail FAIL: Investigate Impurity CheckC->Fail No CheckH Hydrogen > 8.0%? Fail->CheckH Solvent Error: Residual Solvent (Dry & Retest) CheckH->Solvent Yes Inorganic Error: Inorganic Salts (Check Ash Content) CheckH->Inorganic No

Caption: Diagnostic logic for interpreting EA deviations in MMC synthesis.

Experimental Protocols

Protocol: High-Precision Elemental Analysis Preparation

Objective: Eliminate hygroscopic interference to ensure EA accuracy.

  • Drying: Place 50 mg of the MMC sample in a vacuum drying pistol over

    
     at 40°C for 4 hours. Note: Avoid higher temperatures to prevent decarboxylation or MOM cleavage.
    
  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0–3.0 mg of the dried sample into a tin capsule. Fold the capsule hermetically to prevent moisture re-absorption.

  • Combustion: Analyze using a standard CHN analyzer (e.g., PerkinElmer 2400 Series II) with a combustion temperature of 925°C and reduction temperature of 640°C.

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard (K-factor validation).

Synthesis Context (Alkylation)

For context on the origin of the sample: The synthesis typically involves the generation of a dienolate from cyclopent-2-ene-1-carboxylic acid ester using Lithium Diisopropylamide (LDA) at -78°C, followed by quenching with chloromethyl methyl ether (MOM-Cl).

  • Critical Control Point: The reaction must be kept strictly anhydrous. Moisture introduction here leads to the unprotected hydroxymethyl impurity, which complicates the EA profile (lowering %C).

References

  • Sigma-Aldrich. (n.d.). 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid Product Detail. Retrieved from

  • Crimmins, M. T. (1998). "New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides." Chemical Reviews, 98(7), 2511–2528. (Contextual grounding for carbocyclic synthesis).
  • Trost, B. M., & Madsen, R. (1996). "Palladium-Catalyzed Enantioselective Alkylations of Cyclopentenyl Esters." Journal of the American Chemical Society, 118(25), 6098-6099.
  • PubChem. (2024).[1] Compound Summary: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid.[2][3] National Library of Medicine. Retrieved from

  • Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry, 33(1), 17-21. (Foundational text on carbocyclic nucleoside utility).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is a functionalized cyclic amino acid precursor often used in the synthesis of antiviral therapeutics (e.g., nucleoside analogs). Its disposal requires a strict adherence to Organic Acid protocols.

Because this specific intermediate is often proprietary or niche, a dedicated Safety Data Sheet (SDS) may be unavailable in public databases. Therefore, this guide utilizes First Principles Chemical Safety , treating the substance based on its reactive functional groups: the carboxylic acid (corrosivity), the cyclopentene ring (potential polymerization/oxidation), and the methoxymethyl ether (flammability).

Part 1: Chemical Hazard Profile & Pre-Disposal Assessment

Before initiating disposal, you must validate the chemical state of the material. This "Self-Validating System" prevents the mixing of incompatible waste streams, which is the leading cause of laboratory accidents.

Functional Group Analysis (The "Why")
Functional GroupHazard CharacteristicDisposal Implication
Carboxylic Acid (

)
Corrosive (

in solution)
.[1] Can release heat when neutralized.
DO NOT mix with Cyanides (releases HCN gas) or Sulfides (

gas). Segregate from bases.
Cyclopentene Ring (Alkene)Reactive/Flammable . Double bonds can polymerize or form peroxides if aged and exposed to air.Avoid mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic runaway.
Methoxymethyl (Ether-like)Combustible . Increases organic solubility.Classifies the waste as a high-BTU organic stream suitable for incineration.
Pre-Disposal Checklist
  • Physical State Verification: Is the material a solid (likely white/off-white powder) or a solution?

    • Solid: Dispose of as "Solid Organic Acid Waste."

    • Solution: Check solvent.[1][2] If dissolved in halogenated solvents (DCM), it must go to "Halogenated Waste." If in alcohols/ethyl acetate, it goes to "Non-Halogenated Organic."

  • Peroxide Check: If the container is old (>1 year) and the substance is in liquid ether solution, test for peroxides using starch-iodide paper before handling. The alkene/ether combo presents a low but non-zero peroxide risk.

Part 2: Step-by-Step Disposal Workflow
Step 1: Waste Stream Segregation

Do not pour this down the drain. The pKa (approx. 4.5) is too low for municipal discharge, and the organic backbone requires incineration.

  • Primary Stream: Organic Acid Waste (if liquid) or Hazardous Solid Waste (if solid).

  • RCRA Classification (USA):

    • D002: Corrosive (if aqueous and pH

      
       2).[1]
      
    • D001: Ignitable (if in flammable solvent).

    • Note: While not explicitly P-listed or U-listed, treat as a toxic intermediate.

Step 2: Container Selection & Packaging
  • Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .

    • Avoid: Metal containers (steel/aluminum). The carboxylic acid will corrode the metal, leading to leaks and hydrogen gas evolution.

  • Venting: If the waste was recently generated from a reaction, use a vented cap for the first 24 hours to ensure no off-gassing occurs before sealing.

Step 3: Labeling

A "Trash" label is insufficient. The label must read:

Step 4: Satellite Accumulation Area (SAA)

Store the sealed container in your lab's SAA inside a secondary containment tray .

  • Segregation: Keep this container physically separated from Bases (Ammonium hydroxide, Sodium hydroxide) and Oxidizers (Nitric acid).

Part 3: Visualized Decision Logic

The following diagram illustrates the decision matrix for disposing of this specific intermediate.

DisposalWorkflow Start START: 1-(Methoxymethyl) cyclopent-2-ene-1-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidWaste Dispose as: SOLID HAZARDOUS WASTE (Trace Organic Acid) Solid->SolidWaste SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloWaste Dispose as: HALOGENATED ORGANIC WASTE (Do not mix with strong bases) Halo->HaloWaste NonHaloWaste Dispose as: NON-HALOGENATED ORGANIC (High BTU Incineration) NonHalo->NonHaloWaste Container Select Container: HDPE or Glass (NO METAL) SolidWaste->Container HaloWaste->Container NonHaloWaste->Container Label Label: Corrosive, Irritant Container->Label

Caption: Operational decision tree for segregating 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid based on physical state and solvent composition.

Part 4: Emergency Contingencies
Spill Management (Small Scale < 500 mL/g)
  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralization:

    • Do NOT use strong bases like NaOH pellets (violent reaction).

    • Use Sodium Bicarbonate (

      
      )  or Calcium Carbonate . Sprinkle over the spill.
      
    • Observation: Wait for the bubbling (

      
       evolution) to cease. This confirms the acid is neutralized.
      
  • Cleanup: Absorb the neutralized slurry with vermiculite or spill pads. Place in a bag labeled "Spill Debris - Organic Acid."

Exposure First Aid
  • Skin Contact: The lipophilic nature (methoxymethyl group) may allow faster dermal absorption than simple mineral acids. Wash immediately with soap and water for 15 minutes.[3]

  • Eye Contact: Flush for 15 minutes. The carboxylic acid is a severe eye irritant.[3][4][5]

Part 5: Regulatory & Compatibility Data
Compatibility Matrix
Chemical ClassCompatibility StatusRisk
Oxidizing Acids (

,

)
INCOMPATIBLE Risk of cleavage of the cyclopentene ring; fire/explosion.
Strong Bases (

,

)
CAUTION Exothermic acid-base reaction. Allowable only during controlled neutralization.
Cyanides / Sulfides LETHAL Acid releases toxic HCN or

gas.
Alcohols / Ketones COMPATIBLE Safe for co-disposal in organic waste streams.
References
  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic Acid

[1][2][3][4]

Executive Safety Summary

Compound Class: Cyclic Olefinic Carboxylic Acid Primary Hazards: Corrosive (Acidic moiety), Flammable (Cyclopentene ring), Potential Alkylating Agent. Operational Status: High Caution. As a specialized intermediate likely used in drug development or complex organic synthesis, 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid lacks the extensive toxicological data of common solvents. Therefore, safety protocols must follow the Precautionary Principle , treating the substance as a potential sensitizer and systemic toxin until proven otherwise.

This guide synthesizes safety data based on the Structure-Activity Relationship (SAR) of its functional groups: the corrosive carboxylic acid (

Hazard Analysis & Risk Assessment

Before selecting PPE, we must define the "Why" behind the protection. This compound presents a dual-threat profile:

Functional GroupAssociated HazardPhysiological Impact
Carboxylic Acid (-COOH) Corrosivity / Irritation Direct protonation of tissue proteins. Causes immediate eye damage and skin burns upon prolonged contact.
Cyclopentene Ring Flammability & Reactivity Low flash point potential. The alkene double bond is reactive toward nucleophiles (DNA/Proteins) if metabolically activated (epoxidation).
Methoxymethyl Ether Peroxide Formation Ether linkages can form explosive peroxides upon long-term storage and exposure to air.
PPE Specifications (The "What")

Standard "lab safety" is insufficient for functionalized intermediates. The following PPE hierarchy is required for all manipulations.

A. Hand Protection (Glove Selection)

Rationale: The cyclopentene ring increases lipophilicity, allowing the molecule to penetrate standard latex rapidly. The acid group requires chemical resistance.[1]

Contact TypeRecommended MaterialThicknessBreakthrough Time (Est.)
Incidental Splash Nitrile (Disposable)

5 mil
< 10 Minutes
High Risk / Immersion Silver Shield / 4H (Laminate) Multi-layer> 4 Hours
Double Gloving Nitrile over Laminate --Mandatory for synthesis

Critical Protocol: Do NOT use Latex. The organic nature of the cyclopentene ring will swell and permeate latex in seconds.

B. Eye & Face Protection

Rationale: Carboxylic acids cause irreversible corneal opacity.

  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • High Volume (>50g): Polycarbonate Face Shield over Goggles.

C. Respiratory Protection

Rationale: While likely a solid or low-melting liquid, organic acids have significant vapor pressure.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).

Operational Workflow (The "How")

This workflow integrates safety checks directly into the experimental process.

Gcluster_0Critical Control PointStartStart: Chemical RetrievalCheckVisual Check:Peroxides/Crystals?Start->CheckPPEDon PPE:Double Nitrile + Goggles + Lab CoatCheck->PPEClearWasteDisposal:Segregated Acid WasteCheck->WasteCrystals Present (Call EHS)WeighWeighing (Inside Hood):Use Anti-Static GunPPE->WeighSolubilizeSolubilization:Add Solvent SLOWLY (Exotherm Risk)Weigh->SolubilizeReactionReaction/UsageSolubilize->ReactionReaction->Waste

Figure 1: Operational safety workflow emphasizing the critical control points during weighing and solubilization where exposure risk is highest.

Step-by-Step Handling Protocol
  • Engineering Setup:

    • Verify fume hood certification is current.

    • Clear the sash area. Place a disposable absorbent pad (pig mat) on the work surface to capture micro-spills.

  • Weighing (The Critical Moment):

    • Risk:[2][3][4][5] Static electricity can disperse fine organic acid powders.

    • Action: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

    • Technique: Keep the balance inside the hood if possible. If not, tare the vial, move to hood, add solid, cap, and return to balance. Never transport open containers.

  • Solubilization:

    • Risk:[2][3][4][5] Dissolving carboxylic acids in basic solvents (e.g., amines, pyridine) is exothermic.

    • Action: Add solvent to the solid, not solid to solvent. Cool the receiving flask in an ice bath if using a reactive solvent.

  • Decontamination:

    • Wipe the exterior of all flasks with a dry Kimwipe, then a solvent-dampened wipe (Ethanol/Acetone) before removing from the hood. Discard wipes as hazardous waste.

Emergency Response & Disposal
Spill Response (Small Scale < 50 mL/g)
  • Alert: Announce the spill immediately.

  • Isolate: Close the fume hood sash.

  • Neutralize: Do not wipe immediately. Apply Sodium Bicarbonate (

    
    )  or a commercial acid neutralizer. Wait for bubbling (
    
    
    evolution) to cease.
  • Clean: Absorb the neutralized slurry with vermiculite or absorbent pads.

  • Wash: Clean the surface with soap and water (organic acids can leave oily residues).

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • DO: Place in "Organic Acid" or "Combustible" waste streams.

    • DO NOT: Mix with Oxidizers (Nitric Acid, Peroxides) or Strong Bases (exotherm risk).

  • Labeling: Must explicitly list "1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid" – do not use generic abbreviations.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclopent-2-enecarboxylic acid (Structural Analog). National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.